Methyl 5,6-diaminonicotinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5,6-diaminopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-12-7(11)4-2-5(8)6(9)10-3-4/h2-3H,8H2,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFTZZIOEVUOOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432789 | |
| Record name | METHYL 5,6-DIAMINONICOTINATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104685-76-9 | |
| Record name | METHYL 5,6-DIAMINONICOTINATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5,6-diaminopyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 5,6-diaminonicotinate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5,6-diaminonicotinate is a pivotal chemical intermediate, primarily recognized for its role as a precursor in the synthesis of a diverse range of heterocyclic compounds, most notably the imidazo[4,5-b]pyridine scaffold. This structural motif is of significant interest in medicinal chemistry, forming the core of various therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of this compound, with a particular focus on its utility in the development of targeted therapies, including kinase and bromodomain inhibitors. Detailed experimental protocols for its synthesis and its conversion to bioactive molecules are presented, alongside a summary of its chemical and physical data. Furthermore, this document elucidates the role of imidazo[4,5-b]pyridine derivatives in modulating critical signaling pathways implicated in cancer and neuropathic pain.
Physicochemical Properties
This compound is a solid, typically appearing as yellow needle-like crystals.[1] A comprehensive summary of its known quantitative data is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₉N₃O₂ | [2][3] |
| Molecular Weight | 167.17 g/mol | [2][3] |
| Melting Point | 154-155 °C | [1] |
| Purity | ≥95-97% | [2] |
| Appearance | Yellow needle-like crystals | [1] |
| Storage Conditions | 4°C, protect from light, inert atmosphere | [2] |
| Solubility | Soluble in methanol and ethanol | [1] |
| TPSA (Topological Polar Surface Area) | 91.23 Ų | [2][3] |
| LogP | 0.0326 | [2][3] |
| Hydrogen Bond Acceptors | 5 | [2][3] |
| Hydrogen Bond Donors | 2 | [2][3] |
| Rotatable Bonds | 1 | [2][3] |
Spectral Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the amine protons, and the methyl ester protons. The chemical shifts and coupling constants of the aromatic protons would be indicative of the substitution pattern on the pyridine ring.
-
¹³C NMR: The carbon NMR spectrum would display resonances for the carbonyl carbon of the ester, the aromatic carbons of the pyridine ring, and the methyl carbon of the ester group.
-
FT-IR: The infrared spectrum would likely exhibit characteristic absorption bands for N-H stretching of the amine groups, C=O stretching of the ester, C=C and C=N stretching of the pyridine ring, and C-O stretching of the ester.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (167.17 g/mol ).
Synthesis of this compound
The most commonly cited method for the synthesis of this compound is the reduction of its nitro precursor, methyl 6-amino-5-nitronicotinate.
Experimental Protocol: Synthesis of this compound[1]
Materials:
-
Methyl 6-amino-5-nitronicotinate (1 g)
-
Methanol (10 ml)
-
5% Palladium on carbon (0.1 g)
-
Hydrogen gas
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve 1 gram of methyl 6-amino-5-nitronicotinate in 10 ml of methanol in a suitable reaction vessel.
-
Add 0.1 g of 5% palladium on carbon to the solution.
-
Subject the mixture to hydrogenation at room temperature and normal pressure until the stoichiometric amount of hydrogen has been absorbed.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the palladium catalyst by filtration.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Recrystallize the resulting residue from ethanol to yield this compound as yellow needle-like crystals.
-
The reported yield for this procedure is 0.8 g.[1]
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Applications in the Synthesis of Bioactive Molecules
This compound is a valuable building block for the synthesis of imidazo[4,5-b]pyridines, a class of compounds with a wide range of biological activities. The diamino functionality of the precursor allows for cyclization reactions with various reagents to form the fused imidazole ring.
Synthesis of Imidazo[4,5-b]pyridine-based CDK9 Inhibitors
Imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription that is often dysregulated in cancer.
While a specific protocol starting from this compound to a named CDK9 inhibitor is not detailed in the provided search results, a general and widely used method for the synthesis of 2-substituted imidazo[4,5-b]pyridines from 2,3-diaminopyridine involves condensation with a carboxylic acid or its derivatives. This can be adapted for this compound.
Materials:
-
This compound
-
Appropriate carboxylic acid or aldehyde
-
Condensing agent (e.g., polyphosphoric acid (PPA), Eaton's reagent) or an oxidizing agent for aldehydes (e.g., Na₂S₂O₅)
-
Solvent (e.g., DMSO, DMF)
Procedure (Illustrative):
-
A mixture of this compound and a slight excess of the desired carboxylic acid is heated in a condensing agent like PPA at an elevated temperature.
-
Alternatively, for condensation with an aldehyde, this compound and the aldehyde can be reacted in a solvent such as DMSO in the presence of an oxidizing agent like sodium metabisulfite.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium bicarbonate solution).
-
The precipitated product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.
Role in Kinase and Bromodomain Inhibitor Development
-
CDK9 Inhibitors: As mentioned, imidazo[4,5-b]pyridine derivatives synthesized from this compound have shown significant potential as CDK9 inhibitors for cancer therapy.[6]
-
PAK4 Inhibitors: This scaffold is also a building block for inhibitors of p21-activated kinase 4 (PAK4), another important target in cancer.[7]
-
BET Inhibitors: Recent studies have explored imidazo[4,5-b]pyridine derivatives as potent and selective inhibitors of the Bromodomain and Extra-Terminal (BET) proteins, which are epigenetic readers implicated in neuropathic pain.[8]
Signaling Pathways
The therapeutic potential of imidazo[4,5-b]pyridine derivatives derived from this compound stems from their ability to modulate key signaling pathways.
CDK9 Signaling Pathway in Cancer
CDK9, in complex with its regulatory partner Cyclin T1, forms the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, promoting transcriptional elongation. In many cancers, there is an over-reliance on the continuous transcription of anti-apoptotic proteins like Mcl-1 and oncogenes like MYC. Inhibition of CDK9 by imidazo[4,5-b]pyridine derivatives leads to a decrease in the levels of these crucial survival proteins, ultimately inducing apoptosis in cancer cells.
Caption: CDK9 signaling pathway and its inhibition in cancer.
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a versatile and valuable building block in medicinal chemistry. Its straightforward synthesis and the biological significance of its derived imidazo[4,5-b]pyridine products make it a compound of high interest for researchers in drug discovery and development. The continued exploration of this scaffold is likely to yield novel therapeutic agents targeting a range of diseases, from cancer to neurological disorders. This guide has provided a foundational understanding of its synthesis, properties, and applications to aid in these future research endeavors.
References
- 1. prepchem.com [prepchem.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 104685-76-9|this compound|BLD Pharm [bldpharm.com]
- 5. 104685-76-9 | this compound | Esters | Ambeed.com [ambeed.com]
- 6. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 1 H-Imidazo[4,5- b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Methyl 5,6-diaminonicotinate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 5,6-diaminonicotinate, a key intermediate in the pharmaceutical and agrochemical industries. This document details its chemical properties, a validated synthesis protocol, and its role in the development of therapeutic agents.
Core Chemical and Physical Properties
This compound is a pyridine derivative with the following key identifiers and properties.
| Property | Value | Reference |
| CAS Number | 104685-76-9 | [1][2][3][4] |
| Molecular Formula | C₇H₉N₃O₂ | [1][2][3] |
| Molecular Weight | 167.17 g/mol | [1][2][3] |
| Synonyms | 5,6-DIAMINOPYRIDINE-3-CARBOXYLIC ACID METHYL ESTER; Methyl 5,6-diamino-3-pyridinecarboxylate; Methyl 2,3-diaminopyridine-5-carboxylate | [1][3] |
| Appearance | Yellow needle-like crystals | [1] |
| Melting Point | 154-155 °C | [1] |
| Purity | Typically ≥95% or ≥97% | [1] |
| Storage Conditions | Room temperature, protect from light, inert atmosphere | [1] |
Synthesis Protocol
A common and effective method for the synthesis of this compound is through the reduction of its nitro precursor, methyl 6-amino-5-nitronicotinate.
Experimental Protocol: Hydrogenation of Methyl 6-amino-5-nitronicotinate
Materials:
-
Methyl 6-amino-5-nitronicotinate (1.0 g)
-
Methanol (10 mL)
-
5% Palladium on carbon (Pd/C) (0.1 g)
-
Hydrogen gas (H₂)
-
Ethanol
Procedure:
-
Dissolve 1.0 g of methyl 6-amino-5-nitronicotinate in 10 mL of methanol in a suitable reaction vessel.
-
Carefully add 0.1 g of 5% palladium on carbon to the solution.
-
Subject the mixture to a hydrogen gas atmosphere at room temperature and normal pressure.
-
Monitor the reaction until the stoichiometric amount of hydrogen has been absorbed.
-
Upon completion, remove the catalyst by filtration.
-
Evaporate the solvent from the filtrate to obtain the crude product.
-
Recrystallize the resulting residue from ethanol to yield pure this compound.[1]
Expected Yield: 0.8 g of yellow needle-like crystals.[1]
Applications in Research and Development
This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.
Pharmaceutical Intermediate
This compound is a vital intermediate in the synthesis of various pharmaceutical compounds. Its chemical structure is particularly amenable to creating complex molecules with potential therapeutic applications. A notable example is its use in the synthesis of Zastaprazan, a pharmaceutical agent. It is also instrumental in the development of drugs targeting neurological disorders, specifically those involving nicotinic acetylcholine receptors.
Agrochemical Synthesis
In addition to its role in drug development, this compound is utilized in the production of agrochemicals, contributing to the creation of pesticides and herbicides.
Logical Workflow: From Intermediate to Application
The following diagram illustrates the logical progression from the synthesis of this compound to its primary applications.
Caption: Logical workflow for this compound.
References
An In-depth Technical Guide to Methyl 5,6-diaminonicotinate: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5,6-diaminonicotinate is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its unique structural features, particularly the vicinal diamine substitution on the pyridine ring, make it a versatile precursor for the synthesis of a variety of complex heterocyclic systems. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and its application as a key intermediate in the development of novel therapeutics, with a focus on imidazopyridine derivatives.
Core Compound Information: this compound
The IUPAC name for this compound is This compound . It is also known by synonyms such as Methyl 5,6-diamino-3-pyridinecarboxylate and Methyl 2,3-diaminopyridine-5-carboxylate.[1][2][3] The structure of this compound is characterized by a pyridine ring with two amino groups at the 5- and 6-positions and a methyl ester group at the 3-position.
Structure:
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and computational data for this compound is presented in the table below. This information is crucial for its handling, characterization, and use in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 104685-76-9 | [4][5] |
| Molecular Formula | C₇H₉N₃O₂ | [5] |
| Molecular Weight | 167.17 g/mol | [5] |
| Appearance | Yellow to Grey to Light Brown to Brown Solid | [4] |
| Melting Point | 154-155 °C | [6] |
| SMILES | O=C(C1=CC(N)=C(N)N=C1)OC | [5] |
| InChI Key | KZFTZZIOEVUOOT-UHFFFAOYSA-N | [7] |
| Topological Polar Surface Area (TPSA) | 91.23 Ų | [5] |
| logP | 0.0326 | [5] |
| Hydrogen Bond Acceptors | 5 | [5] |
| Hydrogen Bond Donors | 2 | [5] |
| Rotatable Bonds | 1 | [5] |
Spectroscopic data for the related compound, Methyl nicotinate, is available and can provide some reference for the analysis of this compound.[8] Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound can be obtained from suppliers upon request.[2][9][10][11]
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the catalytic hydrogenation of its nitro precursor, methyl 6-amino-5-nitronicotinate.[6]
Reaction Scheme:
Detailed Protocol:
-
Dissolution: Dissolve 1 gram of methyl 6-amino-5-nitronicotinate in 10 ml of methanol in a suitable reaction flask.[6]
-
Catalyst Addition: To this solution, add 0.1 g of 5% palladium on carbon (Pd/C) catalyst.[6]
-
Hydrogenation: Subject the mixture to hydrogen gas at room temperature and normal pressure. The reaction is monitored by the absorption of a stoichiometric amount of hydrogen.[6]
-
Work-up:
-
Purification: Recrystallize the residue from ethanol to yield pure this compound as yellow needle-like crystals.[6]
Expected Yield: Approximately 0.8 g.[6]
Application in Drug Development: Synthesis of Imidazopyridine Scaffolds
This compound is a key starting material for the synthesis of imidazopyridine derivatives, a class of compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antihypertensive properties.[9][12][13][14] The vicinal diamine functionality allows for the construction of the fused imidazole ring.
General Synthesis of Imidazo[4,5-b]pyridines
The synthesis of the imidazo[4,5-b]pyridine core generally involves the cyclization of a 2,3-diaminopyridine derivative with a suitable one-carbon synthon, such as an aldehyde, carboxylic acid, or their derivatives.
Experimental Workflow for Imidazopyridine Synthesis:
Caption: General workflow for the synthesis of imidazo[4,5-b]pyridine derivatives.
Case Study: Zastaprazan - A Potassium-Competitive Acid Blocker
Zastaprazan is a novel potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related gastrointestinal disorders.[2][15][16] Its core structure is an imidazopyridine, which can be synthesized from precursors derived from this compound.
Mechanism of Action of Zastaprazan:
Zastaprazan functions as a proton pump inhibitor (PPI) by targeting the H+/K+ ATPase enzyme in the parietal cells of the stomach lining.[4] This enzyme is responsible for the final step in gastric acid secretion.
Signaling Pathway of Gastric Acid Secretion and Inhibition by Zastaprazan:
Caption: Mechanism of Zastaprazan as a proton pump inhibitor.
By irreversibly binding to the H+/K+ ATPase, Zastaprazan effectively blocks the transport of H+ ions into the gastric lumen, thereby reducing gastric acid levels.[4]
Case Study: ABT-126 - An α7 Nicotinic Acetylcholine Receptor Agonist
ABT-126 (also known as Nelonicline) is an imidazopyridine derivative that acts as a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR).[3][17][18] This receptor is implicated in cognitive processes, and its modulation has been explored for the treatment of cognitive impairment in conditions like Alzheimer's disease and schizophrenia.[3][17][18][19][20][21][22]
Role of α7 nAChR in Neuronal Signaling:
The α7 nAChR is a ligand-gated ion channel that, upon activation by agonists like acetylcholine or ABT-126, allows the influx of cations, primarily Ca²⁺. This influx triggers downstream signaling cascades that can modulate neurotransmitter release and enhance synaptic plasticity, processes crucial for learning and memory.
Simplified Signaling Pathway of α7 nAChR Activation:
Caption: Simplified signaling pathway of α7 nAChR activation by ABT-126.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in drug discovery and development. Its utility as a precursor for biologically active imidazopyridine derivatives, such as the proton pump inhibitor Zastaprazan and the α7 nAChR agonist ABT-126, highlights its importance for researchers and scientists in the pharmaceutical industry. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for the synthesis and application of this key heterocyclic building block in the pursuit of novel therapeutics.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zastaprazan citrate - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 3. alzforum.org [alzforum.org]
- 4. What is the mechanism of Zastaprazan citrate? [synapse.patsnap.com]
- 5. chemscene.com [chemscene.com]
- 6. prepchem.com [prepchem.com]
- 7. This compound | 104685-76-9 [sigmaaldrich.com]
- 8. Methyl nicotinate(93-60-7) IR Spectrum [chemicalbook.com]
- 9. Imidazopyridines as a source of biological activity and their pharmacological potentials-Infrared and Raman spectroscopic evidence of their content in pharmaceuticals and plant materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 104685-76-9|this compound|BLD Pharm [bldpharm.com]
- 11. 104685-76-9 | this compound | Esters | Ambeed.com [ambeed.com]
- 12. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
- 15. zastaprazan | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. ABT-126 monotherapy in mild-to-moderate Alzheimer’s dementia: randomized double-blind, placebo and active controlled adaptive trial and open-label extension - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Systematic Review on Drugs Acting as Nicotinic Acetylcholine Receptor Agonists in the Treatment of Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Efficacy and Safety of the α7-Nicotinic Acetylcholine Receptor Agonist ABT-126 in the Treatment of Cognitive Impairment Associated With Schizophrenia: Results From a Phase 2b Randomized Controlled Study in Smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The α7 Nicotinic Agonist ABT-126 in the Treatment of Cognitive Impairment Associated with Schizophrenia in Nonsmokers: Results from a Randomized Controlled Phase 2b Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A phase 2 randomized, controlled trial of the α7 agonist ABT-126 in mild-to-moderate Alzheimer's dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl 5,6-diaminonicotinate
For Researchers, Scientists, and Drug Development Professionals
¹H NMR Spectral Data
The proton NMR spectrum of Methyl 5,6-diaminonicotinate has been reported in different deuterated solvents. The chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in the tables below.
Table 1: ¹H NMR Spectral Data of this compound in DMSO-d₆ at 400 MHz [1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.94 | d | 2.0 | 1H | H-2 (Pyridine) |
| 7.15 | d | 2.0 | 1H | H-4 (Pyridine) |
| 6.24 | s | - | 2H | -NH₂ (C-6) |
| 4.90 | s | - | 2H | -NH₂ (C-5) |
| 3.73 | s | - | 3H | -OCH₃ (Methyl Ester) |
Table 2: ¹H NMR Spectral Data of this compound in CDCl₃ at 300 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Putative Assignment |
| 8.35 | s | 1H | H-2 (Pyridine) |
| 7.45 | s | 1H | H-4 (Pyridine) |
| 4.75 | s | 2H | -NH₂ |
| 3.90 | s | 3H | -OCH₃ (Methyl Ester) |
| 3.30 | s | 2H | -NH₂ |
Note: The assignments in Table 2 are putative. The two singlets at 4.75 and 3.30 ppm are assigned to the two amino groups.
¹³C NMR Spectral Data
Despite extensive searches of scientific literature and spectral databases, the experimental ¹³C NMR spectral data for this compound is not publicly available at the time of this report. Researchers requiring this data may need to acquire it experimentally.
Experimental Protocols
A general methodology for acquiring NMR spectra is provided below. The specific parameters may need to be optimized based on the instrument and sample.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
NMR Data Acquisition:
-
Instrument: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
Nuclei: ¹H and ¹³C.
-
Temperature: Standard probe temperature (e.g., 298 K).
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment (e.g., zg30).
-
Number of scans: 16-64 (depending on sample concentration).
-
Relaxation delay: 1-5 seconds.
-
Spectral width: Appropriate for the expected chemical shift range (e.g., -2 to 12 ppm).
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled pulse program (e.g., zgpg30).
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation delay: 2-5 seconds.
-
Spectral width: Appropriate for the expected chemical shift range (e.g., 0 to 200 ppm).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C; CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the multiplicities and coupling constants.
-
Logical Workflow for NMR Data Analysis
The following diagram illustrates a typical workflow for the acquisition and analysis of NMR data for the structural elucidation of an organic compound like this compound.
Caption: Workflow for NMR-based structural analysis.
References
Interpreting the ¹H NMR Spectrum of Substituted Diaminopyridines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and practices involved in the interpretation of ¹H Nuclear Magnetic Resonance (NMR) spectra of substituted diaminopyridines. Diaminopyridines are a crucial class of heterocyclic compounds widely employed in medicinal chemistry and drug development. Understanding their structure and substitution patterns is paramount for elucidating structure-activity relationships (SAR) and optimizing lead compounds. This guide offers a detailed exploration of their ¹H NMR characteristics, experimental protocols for spectral acquisition, and a logical workflow for spectral analysis.
Fundamental Principles of ¹H NMR Spectroscopy of Diaminopyridines
The ¹H NMR spectrum of a substituted diaminopyridine provides a wealth of information regarding its molecular structure. The key parameters to analyze are:
-
Chemical Shift (δ): The position of a signal along the x-axis (in ppm) is indicative of the electronic environment of the proton. Protons in different chemical environments will resonate at different frequencies.
-
Integration: The area under a signal is proportional to the number of protons it represents.
-
Spin-Spin Coupling (J): The splitting of a signal into multiple lines (a multiplet) arises from the interaction of neighboring, non-equivalent protons. The magnitude of the splitting, known as the coupling constant (J), is measured in Hertz (Hz) and provides information about the connectivity and dihedral angle between the coupled protons.
The pyridine ring is an aromatic system, and its protons typically resonate in the downfield region of the ¹H NMR spectrum (generally between 7.0 and 9.0 ppm). The nitrogen atom in the ring is electron-withdrawing, which deshields the ring protons, causing them to appear at higher chemical shifts compared to benzene protons. The positions of the protons on the pyridine ring are designated as α (adjacent to the nitrogen), β, and γ.
The introduction of two amino groups, which are strong electron-donating groups, significantly influences the electronic distribution within the pyridine ring and, consequently, the chemical shifts of the ring protons. These amino groups tend to shield the ring protons, causing them to shift to a higher field (lower ppm values) compared to unsubstituted pyridine. The extent of this shielding effect depends on the position of the amino groups and any other substituents present on the ring.
Data Presentation: ¹H NMR Data for Diaminopyridine Cores
The following tables summarize the approximate ¹H NMR chemical shifts for the parent diaminopyridine isomers in a common NMR solvent like DMSO-d₆. It is important to note that chemical shifts can be influenced by the solvent, concentration, and temperature.
Table 1: Approximate ¹H NMR Chemical Shifts (ppm) of Unsubstituted Diaminopyridines in DMSO-d₆
| Compound | H-Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| 2,3-Diaminopyridine | H-4 | ~6.85 | dd | J₄,₅ = ~7.5, J₄,₆ = ~1.5 |
| H-5 | ~6.35 | t | J₅,₄ = J₅,₆ = ~7.5 | |
| H-6 | ~7.25 | dd | J₆,₅ = ~7.5, J₆,₄ = ~1.5 | |
| 2-NH₂ | ~5.5 (broad s) | s | - | |
| 3-NH₂ | ~4.5 (broad s) | s | - | |
| 2,6-Diaminopyridine | H-3, H-5 | ~5.75 | d | J₃,₄ = J₅,₄ = ~8.0 |
| H-4 | ~7.15 | t | J₄,₃ = J₄,₅ = ~8.0 | |
| 2,6-(NH₂)₂ | ~5.3 (broad s) | s | - | |
| 3,4-Diaminopyridine | H-2 | ~7.40 | d | J₂,₆ = ~1.0 |
| H-5 | ~6.50 | d | J₅,₆ = ~5.0 | |
| H-6 | ~7.55 | dd | J₆,₅ = ~5.0, J₆,₂ = ~1.0 | |
| 3-NH₂ | ~5.0 (broad s) | s | - | |
| 4-NH₂ | ~6.0 (broad s) | s | - |
Note: The signals for the amino protons (-NH₂) are often broad and may not show clear coupling. Their chemical shifts are also highly dependent on solvent and concentration due to hydrogen bonding and exchange.
Effects of Substituents
The introduction of further substituents on the diaminopyridine ring will alter the chemical shifts and coupling patterns of the remaining ring protons.
-
Electron-Donating Groups (EDGs) such as alkyl, alkoxy, and amino groups will shield the ring protons, causing them to shift to a higher field (lower ppm).
-
Electron-Withdrawing Groups (EWGs) such as nitro, cyano, and carbonyl groups will deshield the ring protons, causing them to shift to a lower field (higher ppm).
The magnitude of the shift depends on the nature of the substituent and its position relative to the proton .
Experimental Protocols
Accurate and reproducible ¹H NMR data acquisition is critical for correct spectral interpretation. The following is a generalized experimental protocol.
Sample Preparation
-
Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that can complicate the spectrum.
-
Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample well. Common solvents for diaminopyridines include Deuterated Dimethyl Sulfoxide (DMSO-d₆), Deuterated Chloroform (CDCl₃), and Deuterated Methanol (CD₃OD). DMSO-d₆ is often a good choice as it can dissolve a wide range of compounds and its residual proton signal does not typically overlap with the aromatic region.
-
Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard and is set to 0.00 ppm. However, for aqueous solutions, a water-soluble standard like DSS or TSP may be used.
NMR Instrument Setup and Data Acquisition
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tuning and Matching: Tune and match the probe for the ¹H frequency.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.
-
Acquisition Parameters for a standard 1D ¹H NMR experiment:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.
-
Number of Scans: The number of scans depends on the sample concentration. For a reasonably concentrated sample, 16 or 32 scans are often sufficient.
-
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.
-
Baseline Correction: Correct the baseline to be flat.
-
Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integration: Integrate all the signals in the spectrum.
-
Advanced NMR Techniques for Structural Elucidation
For complex substituted diaminopyridines where the 1D ¹H NMR spectrum may show overlapping signals, 2D NMR techniques are invaluable.
-
COSY (Correlation Spectroscopy): Reveals proton-proton couplings, helping to identify adjacent protons on the pyridine ring and its substituents.
-
TOCSY (Total Correlation Spectroscopy): Identifies all protons within a spin system, even if they are not directly coupled.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and piecing together the molecular framework.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which can help in determining the stereochemistry and conformation of the molecule.
Mandatory Visualizations
Logical Workflow for Spectral Interpretation
The following diagram illustrates a systematic approach to interpreting the ¹H NMR spectrum of a substituted diaminopyridine.
Caption: A logical workflow for the interpretation of ¹H NMR spectra of substituted diaminopyridines.
Signaling Pathway Example: FAK Signaling in Cancer
Diaminopyridine and diaminopyrimidine derivatives are often investigated as kinase inhibitors in cancer drug discovery. For instance, some derivatives act as inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, migration, and survival.
Caption: A simplified diagram of the FAK signaling pathway and the inhibitory action of diaminopyridine/pyrimidine derivatives.
Conclusion
The ¹H NMR spectroscopy is an indispensable tool for the structural characterization of substituted diaminopyridines. A systematic analysis of chemical shifts, integration, and coupling constants, often supplemented with 2D NMR techniques, allows for the unambiguous elucidation of their structures. This guide provides a foundational framework for researchers in drug development to effectively utilize ¹H NMR in their studies of this important class of molecules. A thorough understanding of the principles outlined herein will facilitate more efficient and accurate structural analysis, ultimately accelerating the drug discovery process.
Mass Spectrometry and Fragmentation Analysis of Methyl 5,6-diaminonicotinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of Methyl 5,6-diaminonicotinate. The content is structured to serve as a valuable resource for researchers and professionals involved in the structural elucidation of heterocyclic compounds and drug development.
Introduction to this compound
This compound is a substituted pyridine derivative with a molecular formula of C₇H₉N₃O₂ and a molecular weight of 167.17 g/mol .[1][2] Its structure incorporates a pyridine ring, two primary amine groups, and a methyl ester group. Understanding its behavior under mass spectrometric conditions is crucial for its identification and characterization in various experimental settings. Aromatic compounds, such as this one, are known to produce a relatively stable molecular ion in mass spectrometry.[3]
Predicted Mass Spectrum and Fragmentation Pathways
Upon electron ionization, the molecule is expected to form a molecular ion ([M]⁺˙) at an m/z of 167. The subsequent fragmentation is likely to proceed through several key pathways, primarily involving the more labile ester and amine functionalities.
A diagram illustrating the predicted fragmentation pathways is provided below:
Caption: Predicted Fragmentation Pathway of this compound.
Quantitative Data Summary
The following table summarizes the predicted major fragments, their mass-to-charge ratio (m/z), and the corresponding neutral loss from the molecular ion.
| m/z | Proposed Fragment Structure | Neutral Loss | Notes |
| 167 | [C₇H₉N₃O₂]⁺˙ | - | Molecular Ion ([M]⁺˙) |
| 150 | [C₇H₆N₂O₂]⁺˙ | NH₃ | Loss of an amino group, likely as ammonia. |
| 136 | [C₆H₆N₃O]⁺ | ˙OCH₃ | Alpha-cleavage of the ester group with loss of a methoxy radical. This is a common fragmentation pathway for methyl esters.[3][5] |
| 108 | [C₅H₆N₃]⁺ | ˙COOCH₃ or CO + ˙OCH₃ | Loss of the entire methoxycarbonyl radical or sequential loss of carbon monoxide from the m/z 136 fragment. |
| 81 | [C₄H₅N₂]⁺ | HCN | Loss of hydrogen cyanide from the pyridine ring, a characteristic fragmentation for nitrogen-containing heterocycles. |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
This section outlines a general experimental protocol for obtaining the mass spectrum of this compound.
4.1. Sample Preparation
-
Compound Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities.
-
Solvent Selection: Dissolve a small amount of the sample (typically 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
-
Introduction Method: The sample can be introduced into the mass spectrometer via a direct insertion probe (for solid samples) or through a gas chromatograph (GC-MS) for volatile samples.
4.2. Mass Spectrometer Parameters
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns)
-
Ion Source Temperature: 200-250 °C
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 40-400
4.3. Data Acquisition and Analysis
-
Acquire the mass spectrum, ensuring a sufficient number of scans are averaged to obtain a good signal-to-noise ratio.
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern by identifying the major fragment ions and calculating the neutral losses.
-
Compare the observed fragmentation pattern with the predicted pathways and known fragmentation mechanisms of related compounds.
A generalized workflow for this experimental process is depicted below:
Caption: General Experimental Workflow for Mass Spectrometry Analysis.
Conclusion
The fragmentation pattern of this compound under electron ionization is predicted to be dominated by cleavages associated with the methyl ester group, followed by fragmentation of the pyridine ring. The key fragments are anticipated at m/z 136 (loss of ˙OCH₃) and m/z 108 (loss of ˙COOCH₃). This technical guide provides a foundational understanding for researchers to interpret the mass spectrum of this and structurally related compounds, aiding in their identification and further investigation in the context of drug discovery and development.
References
Probing the Molecular Architecture: An In-depth Technical Guide to the FTIR Analysis of Methyl 5,6-diaminonicotinate
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Fourier-Transform Infrared (FTIR) Spectroscopy of Methyl 5,6-diaminonicotinate, a Key Building Block in Pharmaceutical Synthesis.
This technical guide provides a detailed exploration of the functional group analysis of this compound using Fourier-Transform Infrared (FTIR) spectroscopy. The document outlines the expected vibrational frequencies, offers a comprehensive experimental protocol for sample analysis, and presents a logical workflow for the analytical process. This guide is intended to serve as a vital resource for professionals in pharmaceutical research and development, enabling accurate and efficient characterization of this important chemical compound.
Predicted FTIR Spectral Data for this compound
This compound possesses a unique arrangement of functional groups, including two primary aromatic amine groups, a methyl ester, and a substituted pyridine ring. Each of these moieties exhibits characteristic absorption bands in the infrared spectrum. The expected vibrational modes and their corresponding wavenumber ranges are summarized in the table below. This data is predictive and based on established principles of infrared spectroscopy for analogous functional groups.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Asymmetric & Symmetric N-H Stretch | Primary Aromatic Amine (NH₂) | 3500 - 3300 | Medium - Strong |
| C-H Stretch (Aromatic) | Pyridine Ring | 3100 - 3000 | Medium - Weak |
| C-H Stretch (Asymmetric & Symmetric) | Methyl Group (CH₃) | 2995 - 2850 | Medium - Weak |
| C=O Stretch | Methyl Ester | 1730 - 1715 | Strong |
| N-H Bend (Scissoring) | Primary Aromatic Amine (NH₂) | 1650 - 1580 | Medium - Strong |
| C=C & C=N Ring Stretch | Pyridine Ring | 1600 - 1400 | Medium - Strong |
| C-H Bend (Asymmetric & Symmetric) | Methyl Group (CH₃) | 1470 - 1370 | Medium |
| C-N Stretch | Aromatic Amine | 1335 - 1250 | Strong |
| C-O Stretch (Asymmetric & Symmetric) | Methyl Ester | 1300 - 1000 | Strong, two bands |
| C-H Out-of-Plane Bend | Pyridine Ring | 900 - 675 | Medium - Strong |
| N-H Wag | Primary Aromatic Amine (NH₂) | 910 - 665 | Broad, Medium |
Experimental Protocol: FTIR Analysis of Solid Samples
This section details two common and effective methods for the FTIR analysis of solid powder samples like this compound: the Potassium Bromide (KBr) Pellet Technique and Attenuated Total Reflectance (ATR).
Method 1: Potassium Bromide (KBr) Pellet Technique
This classic transmission method provides high-quality spectra when executed correctly.
Materials and Equipment:
-
FTIR Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet die set (e.g., 13 mm)
-
Spectroscopy-grade Potassium Bromide (KBr), dried
-
Spatula and analytical balance
-
Heat lamp or drying oven
Procedure:
-
Drying: Dry the spectroscopy-grade KBr powder in an oven at approximately 110°C for at least 2-4 hours to remove any adsorbed water, which has strong IR absorption bands that can interfere with the sample spectrum.[1] Allow to cool in a desiccator.
-
Sample Preparation: Weigh approximately 1-2 mg of the this compound sample.[2][3]
-
Mixing: Weigh approximately 100-200 mg of the dried KBr.[2] Add the sample to the KBr in an agate mortar.
-
Grinding: Gently grind the sample and KBr together with the pestle until a fine, homogeneous powder is obtained.[1][2][4] The goal is to disperse the sample particles uniformly within the KBr matrix.[1]
-
Pellet Formation: Transfer a portion of the mixture into the pellet die. Assemble the die and place it in a hydraulic press.
-
Pressing: Apply pressure gradually, typically in the range of 8-10 metric tons for a 13 mm die, to form a thin, transparent, or translucent pellet.[1][5][6] Holding the pressure for 1-2 minutes can help create a more uniform pellet.[1]
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Data Acquisition: Collect a background spectrum of the empty sample compartment. Then, acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). The final spectrum will be the ratio of the sample scan to the background scan.
Method 2: Attenuated Total Reflectance (ATR) Technique
ATR is a modern, rapid, and non-destructive method that requires minimal sample preparation.[7][8]
Materials and Equipment:
-
FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol) and lint-free wipes
Procedure:
-
Background Scan: Ensure the ATR crystal surface is clean.[2] Take a background measurement with the clean, empty ATR crystal.[9]
-
Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal, ensuring the crystal surface is completely covered.[7]
-
Apply Pressure: Use the ATR's pressure clamp to apply firm and consistent pressure to the sample. This ensures good contact between the sample and the crystal, which is critical for obtaining a high-quality spectrum.[2][7][9]
-
Data Acquisition: Collect the FTIR spectrum over the desired range.
-
Cleaning: After the measurement, release the pressure, remove the sample powder, and clean the crystal surface thoroughly with a suitable solvent and a soft, non-abrasive wipe.[7]
Logical Workflow for FTIR Analysis
The following diagram illustrates the logical progression of steps involved in the FTIR analysis of a chemical compound, from initial preparation to final data interpretation.
Caption: Logical workflow for FTIR analysis.
This guide provides a foundational understanding for the FTIR analysis of this compound. By correlating the predicted absorption bands with experimentally obtained spectra, researchers can confidently verify the identity and purity of this compound, ensuring the integrity of their synthetic and developmental processes.
References
- 1. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. scienceijsar.com [scienceijsar.com]
- 4. shimadzu.com [shimadzu.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pelletpressdiesets.com [pelletpressdiesets.com]
- 7. agilent.com [agilent.com]
- 8. mt.com [mt.com]
- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
A Technical Guide to the Solubility of Methyl 5,6-diaminonicotinate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of Methyl 5,6-diaminonicotinate, a key intermediate in pharmaceutical synthesis. A comprehensive search of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in common organic solvents. This guide, therefore, provides a framework for researchers to systematically determine the solubility of this compound. It outlines established experimental protocols, offers a qualitative solubility prediction based on its structural characteristics, and provides a template for data presentation. The included experimental workflow diagram is designed to guide researchers through a robust solubility determination process.
Introduction
This compound (CAS No. 104685-76-9) is a substituted pyridine derivative with a molecular formula of C₇H₉N₃O₂ and a molecular weight of 167.17 g/mol .[1] Its structure, featuring a pyridine ring, two amino groups, and a methyl ester, makes it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). Understanding its solubility in a range of organic solvents is a critical first step in process development, formulation, and purification strategies.
Qualitative Solubility Profile
Based on the chemical structure of this compound, a qualitative assessment of its likely solubility can be made. The presence of two primary amino groups and a methyl ester group suggests the molecule has polar characteristics and the capacity for hydrogen bonding.[2][3] The pyridine ring itself is a polar aromatic system.[4]
Therefore, it is anticipated that this compound will exhibit higher solubility in polar organic solvents and may have limited solubility in non-polar hydrocarbon solvents. The principle of "like dissolves like" suggests that:
-
High to Moderate Solubility is Expected in:
-
Polar Protic Solvents: Methanol, Ethanol (recrystallization from ethanol is mentioned in a synthesis procedure, indicating some solubility).[1]
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile, Acetone.
-
-
Lower Solubility is Expected in:
-
Non-polar Aromatic Solvents: Toluene.
-
Non-polar Aliphatic Solvents: Hexane, Heptane.
-
Moderately Polar Solvents: Ethyl acetate, Dichloromethane, Tetrahydrofuran (THF).
-
It is important to note that these are predictions, and experimental verification is essential.
Quantitative Solubility Data
As previously stated, no specific quantitative solubility data for this compound was found in the reviewed literature. To facilitate the systematic collection and comparison of experimentally determined solubility data, the following table is provided as a template.
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used | Notes |
| Methanol | |||||
| Ethanol | |||||
| Isopropanol | |||||
| Acetone | |||||
| Acetonitrile | |||||
| Tetrahydrofuran (THF) | |||||
| Ethyl Acetate | |||||
| Dichloromethane (DCM) | |||||
| Toluene | |||||
| N,N-Dimethylformamide (DMF) | |||||
| Dimethyl Sulfoxide (DMSO) | |||||
| Other (Specify) |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of this compound in organic solvents.
Isothermal Equilibrium Shake-Flask Method
This is a widely accepted method for determining equilibrium solubility.
Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours). A preliminary study can determine the time to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.
-
Calculation: Calculate the solubility by taking into account the dilution factor. The results can be expressed in mg/mL or mol/L.
High-Throughput Screening (HTS) Method
For rapid screening of solubility in multiple solvents, a smaller scale HTS approach can be employed.
Objective: To quickly assess the approximate solubility of this compound in a large number of solvents.
Materials:
-
96-well plates (chemically resistant)
-
Automated liquid handler (optional)
-
Plate shaker
-
Plate reader (UV-Vis or other detection method)
-
This compound
-
A library of organic solvents
Procedure:
-
Dispensing: Dispense a known amount of solid this compound into each well of the 96-well plate.
-
Solvent Addition: Add a known volume of each solvent to the respective wells.
-
Equilibration: Seal the plate and shake at a controlled temperature for a predetermined period.
-
Analysis: After allowing any undissolved solid to settle, measure the concentration of the dissolved compound in the supernatant using a plate reader. This can be done by UV-Vis absorbance if the compound has a suitable chromophore and the solvent is transparent in that region.
-
Data Processing: The absorbance readings can be used to rank the solvents by solubility or to estimate the solubility based on a calibration curve.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the isothermal equilibrium shake-flask method for determining solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While quantitative solubility data for this compound in common organic solvents is not currently published, this guide provides the necessary tools for researchers to generate this data. The provided experimental protocols and data presentation template will aid in the systematic evaluation of its solubility, which is essential for the successful development of processes and formulations involving this compound. The qualitative assessment based on its chemical structure serves as a preliminary guide for solvent selection. It is recommended that the experimental procedures outlined herein be followed to obtain reliable and reproducible solubility data.
References
Physical properties of "Methyl 5,6-diaminonicotinate": melting point, appearance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical properties of Methyl 5,6-diaminonicotinate, a key intermediate in pharmaceutical synthesis. The information is curated for professionals in research and drug development.
Physical and Chemical Properties
This compound is a heterocyclic compound with significant applications in the synthesis of complex organic molecules. A summary of its key physical properties is presented below.
| Property | Value | Source |
| Appearance | Yellow needle-like crystals | [1] |
| Physical Form | Solid | [2] |
| Melting Point | 154°-155° C | [1] |
| Molecular Formula | C₇H₉N₃O₂ | [3][4] |
| Molecular Weight | 167.17 g/mol | [4] |
| CAS Number | 104685-76-9 | [2][4] |
Experimental Protocol: Synthesis and Purification
The following section details the experimental methodology for the synthesis and purification of this compound, from which its physical properties were determined.[1]
Objective: To synthesize this compound through the reduction of methyl 6-amino-5-nitronicotinate.
Materials:
-
Methyl 6-amino-5-nitronicotinate (1 gram)
-
Methanol (10 ml)
-
5% Palladium on carbon (0.1 g)
-
Hydrogen gas
-
Ethanol
Procedure:
-
1 gram of methyl 6-amino-5-nitronicotinate was dissolved in 10 ml of methanol.
-
To this solution, 0.1 g of 5% palladium on carbon was added as a catalyst.
-
Hydrogen gas was introduced and absorbed at room temperature under normal pressure.
-
The reaction was monitored until the stoichiometric amount of hydrogen was absorbed.
-
Upon completion, the catalyst was removed from the reaction mixture by filtration.
-
The solvent (methanol) was removed by evaporation.
-
The resulting residue was recrystallized from ethanol to yield pure this compound.
Results: The process yielded 0.8 g of this compound, which presented as yellow needle-like crystals with a melting point of 154°-155° C.[1]
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of this compound.
This technical guide provides essential information on the physical properties and synthesis of this compound, a compound of interest in pharmaceutical research and development. The provided data and protocols are intended to support further scientific inquiry and application.
References
An In-Depth Technical Guide to the Chemical Reactivity and Stability of Methyl 5,6-diaminonicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5,6-diaminonicotinate is a key intermediate in the synthesis of a variety of pharmacologically active compounds, particularly those targeting nicotinic acetylcholine receptors and other signaling pathways.[1] Its utility in drug discovery and development necessitates a thorough understanding of its chemical reactivity and stability. This technical guide provides a comprehensive overview of the known and predicted chemical behavior of this compound, including its synthesis, reactivity with common reagents, potential degradation pathways, and recommended handling and storage conditions. Detailed experimental protocols for its synthesis and a representative cyclization reaction are provided, along with structured data tables and diagrams to facilitate understanding and application in a research setting.
Chemical and Physical Properties
This compound is a solid, typically appearing as yellow needle-like crystals.[2] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 104685-76-9 | [3] |
| Molecular Formula | C₇H₉N₃O₂ | [3] |
| Molecular Weight | 167.17 g/mol | [3] |
| Melting Point | 154-155 °C | [2] |
| Purity | ≥95% | [4] |
| Appearance | Solid, yellow needle-like crystals | [2] |
Synthesis
The most commonly cited synthesis of this compound involves the reduction of its nitro precursor, methyl 6-amino-5-nitronicotinate.
Experimental Protocol: Synthesis of this compound[2]
Materials:
-
Methyl 6-amino-5-nitronicotinate (1.0 g)
-
Methanol (10 mL)
-
5% Palladium on carbon (0.1 g)
-
Hydrogen gas
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve 1.0 g of methyl 6-amino-5-nitronicotinate in 10 mL of methanol.
-
Add 0.1 g of 5% palladium on carbon to the solution.
-
Absorb hydrogen gas into the mixture at room temperature under normal pressure.
-
Monitor the reaction until the stoichiometric amount of hydrogen is absorbed.
-
Remove the catalyst by filtration.
-
Evaporate the solvent from the filtrate.
-
Recrystallize the resulting residue from ethanol to yield this compound.
Expected Yield: 0.8 g of yellow needle-like crystals.
Caption: Synthesis of this compound.
Chemical Reactivity
The chemical reactivity of this compound is primarily dictated by the nucleophilicity of the two amino groups and the electrophilicity of the methyl ester. The ortho-diamine arrangement on the pyridine ring is a key structural feature that allows for specific cyclization reactions.
Reactivity of the Amino Groups
The two amino groups are nucleophilic and can react with a variety of electrophiles. The ortho-positioning of these groups makes the molecule an excellent precursor for the synthesis of fused heterocyclic systems.
A characteristic reaction of ortho-diamines is their condensation with α-dicarbonyl compounds to form pyrazine rings. In the case of this compound, this leads to the formation of pyrido[2,3-b]pyrazine derivatives, which are of interest in medicinal chemistry for their potential as kinase inhibitors and anti-cancer agents.[5]
Experimental Protocol: Synthesis of Methyl 2,3-dimethylpyrido[2,3-b]pyrazine-7-carboxylate (A Representative Cyclization)
Materials:
-
This compound
-
Diacetyl (2,3-butanedione)
-
Ethanol
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add an equimolar amount of diacetyl to the solution.
-
Add a catalytic amount of acetic acid.
-
Reflux the mixture and monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the product with cold ethanol and dry under vacuum.
Caption: Cyclization of this compound.
Reactivity of the Methyl Ester
The methyl ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also be converted to amides through reaction with amines, often requiring catalytic activation.[6]
Chemical Stability
The stability of this compound is crucial for its storage, handling, and use in multi-step syntheses. While specific forced degradation studies on this molecule are not widely published, its stability can be inferred from data on similar compounds, particularly 3,4-diaminopyridine.
General Stability and Storage
This compound is reported to be stable under recommended storage conditions.[7] It should be stored in a cool, dry place, protected from light, and under an inert atmosphere.
| Storage Condition | Recommendation |
| Temperature | Room temperature or 2-8°C[7] |
| Atmosphere | Inert gas[1] |
| Light | Keep in a dark place |
Predicted Degradation Pathways
Based on the chemistry of diaminopyridines and methyl nicotinate esters, the following degradation pathways are likely:
-
Oxidative Degradation: The amino groups are susceptible to oxidation. Studies on 3,4-diaminopyridine have shown that under oxidative stress (e.g., with hydrogen peroxide), it can degrade to form nitro- and N-oxide derivatives.[8][9] It is predicted that this compound would follow a similar degradation pathway. The salt form of the compound is likely to be more stable to oxidation than the free base.[8][9]
-
Hydrolytic Degradation: The methyl ester group is susceptible to hydrolysis, which would result in the formation of 5,6-diaminonicotinic acid and methanol. This reaction is expected to be accelerated under acidic or basic conditions.
Caption: Predicted Degradation Pathways.
Handling and Safety
This compound is considered hazardous.[7] It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[7] It may also cause respiratory irritation.[7]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles with side-shields.[7]
-
Hand Protection: Protective gloves.[7]
-
Skin and Body Protection: Impervious clothing.[7]
-
Respiratory Protection: Suitable respirator.[7]
Handling Procedures:
-
Avoid inhalation, and contact with eyes and skin.[7]
-
Use only in well-ventilated areas.[7]
-
Avoid dust and aerosol formation.[7]
Conclusion
This compound is a valuable and versatile building block in pharmaceutical and chemical research. Its reactivity is centered around the nucleophilic amino groups, which readily undergo cyclization reactions, and the electrophilic methyl ester, which can be hydrolyzed or amidated. While generally stable under proper storage conditions, it is susceptible to oxidative and hydrolytic degradation. A thorough understanding of these properties is essential for its effective use in the synthesis of complex target molecules and for ensuring the quality and stability of resulting products. Further forced degradation studies would be beneficial to quantitatively assess its stability profile and definitively identify its degradation products.
References
- 1. This compound [myskinrecipes.com]
- 2. prepchem.com [prepchem.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound - Anichem [anichemllc.com]
- 5. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review [mdpi.com]
- 7. chemscene.com [chemscene.com]
- 8. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Reaction of Methyl 5,6-diaminonicotinate with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5,6-diaminonicotinate is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique structure, featuring a pyridine ring substituted with two adjacent amino groups and a methyl ester, offers multiple reactive sites for electrophilic attack. This guide provides a comprehensive overview of the reactivity of this compound with various electrophiles, focusing on the formation of fused heterocyclic systems such as imidazo[4,5-b]pyridines and quinoxalines. This document details key reaction pathways, experimental protocols, and quantitative data to facilitate its application in research and development.
Core Reactivity: Cyclocondensation Reactions
The primary mode of reactivity of this compound with electrophiles containing two electrophilic centers is through cyclocondensation reactions. The ortho-diamine functionality readily reacts with dicarbonyl compounds, aldehydes, and their derivatives to form stable, fused heterocyclic ring systems. This reactivity is analogous to that of ortho-phenylenediamines, which are well-established precursors for benzimidazoles and quinoxalines.
Reaction with Aldehydes: Formation of Imidazo[4,5-b]pyridines
The reaction of this compound with aldehydes is a key method for the synthesis of methyl 2-substituted-1H-imidazo[4,5-b]pyridine-6-carboxylates. This transformation is typically achieved through an oxidative cyclocondensation.
A common and effective method involves the reaction of a 2,3-diaminopyridine derivative with the sodium bisulfite adduct of an aromatic aldehyde. This two-step, one-pot procedure generally affords good yields of the desired imidazo[4,5-b]pyridine derivatives.
Logical Relationship: Synthesis of Imidazo[4,5-b]pyridines
Caption: Reaction pathway for imidazo[4,5-b]pyridine synthesis.
Experimental Protocol: Synthesis of Methyl 2-phenyl-1H-imidazo[4,5-b]pyridine-6-carboxylate [1]
This protocol is adapted from the synthesis of analogous 2-(substituted-phenyl)imidazo[4,5-b]pyridines.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium metabisulfite (Na₂S₂O₅)
-
Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate
-
Hexane
Procedure:
-
A mixture of benzaldehyde (1.1 mmol) and sodium metabisulfite (1.1 mmol) in water (5 mL) is stirred at room temperature for 30 minutes to form the sodium bisulfite adduct.
-
This compound (1.0 mmol) is added to the mixture, and the reaction is heated to 80 °C and stirred for 4-6 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and the precipitated product is collected by filtration.
-
The crude product is washed with water and then dried.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).
Quantitative Data: Representative Yields for Imidazo[4,5-b]pyridine Synthesis
The following table provides representative yields for the synthesis of various 2-aryl-1H-imidazo[4,5-b]pyridines from 2,3-diaminopyridine and the corresponding aldehyde adducts. Similar yields can be expected for reactions with this compound.
| Aldehyde Reactant | Product | Typical Yield (%) |
| Benzaldehyde | Methyl 2-phenyl-1H-imidazo[4,5-b]pyridine-6-carboxylate | 85-95 |
| 4-Chlorobenzaldehyde | Methyl 2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine-6-carboxylate | 80-90 |
| 4-Methoxybenzaldehyde | Methyl 2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-carboxylate | 88-96 |
| 4-Nitrobenzaldehyde | Methyl 2-(4-nitrophenyl)-1H-imidazo[4,5-b]pyridine-6-carboxylate | 75-85 |
Reaction with Dicarbonyl Compounds: Formation of Quinoxalines
The reaction of ortho-diamines with 1,2-dicarbonyl compounds provides a direct route to quinoxaline derivatives. This compound is expected to react similarly to yield methyl quinoxaline-6-carboxylates. This condensation reaction is often catalyzed by acids and can proceed under mild conditions.
Experimental Workflow: Quinoxaline Synthesis
References
Methyl 5,6-diaminonicotinate: A Technical Guide to Safe Storage and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the proper storage and handling of Methyl 5,6-diaminonicotinate. Adherence to these guidelines is crucial for maintaining the integrity of the compound and ensuring the safety of laboratory personnel. This document outlines recommended storage conditions, appropriate handling procedures, and detailed experimental protocols for common laboratory practices.
Storage Conditions
Proper storage of this compound is essential to prevent degradation and maintain its purity. The following table summarizes the recommended storage parameters.
| Parameter | Recommendation | Source(s) |
| Temperature | For long-term storage, a refrigerated temperature of 4°C is recommended.[1][2] For shorter periods, storage at room temperature is acceptable. | |
| Atmosphere | Store under an inert atmosphere, such as argon or nitrogen. | [3] |
| Light | Protect from light by storing in a dark place or using an amber vial.[1][2] | |
| Container | Keep in a tightly sealed container to prevent exposure to air and moisture. |
Handling Precautions
This compound is an air-sensitive compound and should be handled with care to avoid degradation and ensure personnel safety.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical when handling this compound. The following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Due to the amine functional groups in this compound, standard nitrile gloves may offer only short-term splash protection.[4][5][6][7] For prolonged contact or when handling larger quantities, butyl or PVC gloves are recommended as they provide better resistance to amines.[8]
-
Body Protection: A laboratory coat or chemical-resistant apron.
-
Respiratory Protection: For operations that may generate dust or aerosols, a properly fitted respirator with an appropriate cartridge is advised.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a glovebox.
-
Inert Atmosphere: For transfers and manipulations of the solid, the use of a glovebox or Schlenk line is highly recommended to maintain an inert atmosphere and prevent oxidation.
Experimental Protocols
The following are detailed methodologies for common laboratory procedures involving this compound.
Weighing the Solid Compound
Accurate weighing of this air-sensitive compound requires a controlled environment to prevent degradation.
Method 1: Weighing in a Glovebox
This is the preferred method for accurate and safe weighing.
-
Preparation: Ensure the glovebox has a stable inert atmosphere (low oxygen and moisture levels). Place a calibrated analytical balance inside the glovebox.
-
Material Transfer: Introduce the sealed container of this compound, a clean spatula, and a tared weighing vessel into the glovebox antechamber.
-
Purging: Cycle the antechamber with inert gas multiple times to remove air before transferring the items into the main chamber.
-
Weighing: Inside the glovebox, carefully open the container and transfer the desired amount of the solid to the tared weighing vessel using the spatula.
-
Sealing: Securely seal the weighing vessel and the main container of this compound before removing them from the glovebox.
Method 2: Weighing Under an Inert Gas Stream
This method can be used if a glovebox is not available but requires careful execution.
-
Setup: Place a tared vial on an analytical balance.
-
Inert Gas Flow: Direct a gentle stream of inert gas (e.g., from a nitrogen line with a needle adapter) into the opening of the vial to create a positive pressure and displace the air.
-
Transfer: Briefly remove the inert gas stream and quickly add the approximate amount of this compound to the vial.
-
Re-purge and Seal: Immediately re-introduce the inert gas stream and then quickly seal the vial.
-
Final Weight: The exact weight can be determined by difference.
Preparation of a Solution
Preparing a solution of this compound requires maintaining an inert atmosphere to prevent degradation of the compound in solution.
-
Solvent Degassing: The solvent to be used should be thoroughly degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for an extended period (e.g., 30-60 minutes).
-
Glassware Preparation: Use oven-dried or flame-dried glassware to ensure no residual moisture is present. Assemble the glassware (e.g., a Schlenk flask with a magnetic stir bar) while hot and allow it to cool under a positive pressure of inert gas.
-
Solid Addition: Transfer the pre-weighed this compound to the reaction flask under a positive flow of inert gas. A powder funnel can be used to aid the transfer and prevent the solid from sticking to the neck of the flask.[9]
-
Solvent Addition: Add the degassed solvent to the flask via a cannula or a syringe.
-
Dissolution: Stir the mixture until the solid is completely dissolved. Maintain a positive pressure of inert gas throughout the process.
Visualized Workflows
The following diagrams illustrate the logical flow of the described experimental protocols.
References
- 1. This compound | 104685-76-9 [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound [myskinrecipes.com]
- 4. gloves.com [gloves.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 7. Are nitrile gloves chemical resistant? | Ansell USA [ansell.com]
- 8. safeopedia.com [safeopedia.com]
- 9. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Methyl 5,6-diaminonicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5,6-diaminonicotinate is a versatile pyridine-based building block crucial for synthesizing a variety of fused heterocyclic compounds. Its vicinal diamine functionality makes it an excellent precursor for cyclocondensation reactions, leading to the formation of imidazo[4,5-b]pyridine scaffolds. These structures are of significant interest in medicinal chemistry and drug development as they are structural analogs of purines and are known to act as potent kinase inhibitors. This document provides detailed protocols and quantitative data for the synthesis of heterocyclic compounds utilizing this compound.
Synthesis of this compound
The starting material, this compound, can be synthesized from its nitro precursor, Methyl 6-amino-5-nitronicotinate, via catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation
-
Dissolution: Dissolve 1.0 g of Methyl 6-amino-5-nitronicotinate in 10 mL of methanol.
-
Catalyst Addition: To this solution, add 0.1 g of 5% palladium on carbon (Pd/C).
-
Hydrogenation: Absorb hydrogen gas into the mixture at room temperature under normal pressure.
-
Monitoring: Stop the reaction when the stoichiometric amount of hydrogen has been absorbed.
-
Work-up: Remove the catalyst from the reaction mixture by filtration.
-
Isolation: Evaporate the solvent to obtain the crude product.
-
Purification: Recrystallize the residue from ethanol to yield this compound as yellow, needle-like crystals.
| Parameter | Value |
| Starting Material | Methyl 6-amino-5-nitronicotinate (1.0 g) |
| Solvent | Methanol (10 mL) |
| Catalyst | 5% Pd/C (0.1 g) |
| Temperature | Room Temperature |
| Pressure | Normal Pressure |
| Yield | 0.8 g |
| Melting Point | 154-155 °C |
Synthesis of Imidazo[4,5-b]pyridine Derivatives
The primary application of this compound is in the synthesis of the imidazo[4,5-b]pyridine core through cyclocondensation with various electrophilic partners.
General Workflow for Imidazo[4,5-b]pyridine Synthesis
Caption: General workflow for the synthesis of Imidazo[4,5-b]pyridine derivatives.
Reaction with Ketones: Synthesis of Methyl 2,3-dimethylimidazo[4,5-b]pyridine-6-carboxylate
A key reaction involves the cyclocondensation with an α-haloketone, such as 3-bromo-2-butanone, to form a disubstituted imidazo[4,5-b]pyridine.
-
Suspension: Suspend this compound (1 eq., 5.1 g) in cyclohexanone (50 mL).
-
Addition of Ketone: Add 3-bromo-2-butanone (1.2 eq., 3.9 mL) over 10 minutes.
-
Heating: Heat the mixture to an internal temperature of 100°C.
-
Reaction Time: Stir the mixture at 100°C for 2.5 hours.
-
Cooling: Cool the mixture to room temperature.
-
Isolation: Filter the pale solid that forms.
-
Washing: Wash the solid with tert-Butyl methyl ether (TBME) (3 x 10 mL).
| Reactant 1 | Reactant 2 | Solvent | Temperature | Time (h) | Yield |
| This compound | 3-Bromo-2-butanone | Cyclohexanone | 100°C | 2.5 | High (not specified) |
Reaction with Aldehydes: Synthesis of Methyl 2-aryl-imidazo[4,5-b]pyridine-6-carboxylates
The reaction of diaminopyridines with aromatic aldehydes provides a direct route to 2-aryl substituted imidazo[4,5-b]pyridines. While specific data for this compound is limited, studies on the closely related 2,3-diaminopyridine demonstrate excellent yields in an environmentally friendly solvent.
-
Mixing: Combine 2,3-diaminopyridine (1.0 mmol) and a substituted aryl aldehyde (1.0 mmol) in water (10 mL).
-
Heating: Heat the reaction mixture under reflux.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling: Upon completion, cool the reaction mixture to room temperature.
-
Isolation: Collect the resulting precipitate by filtration.
-
Washing: Wash the solid with cold water and dry to afford the crude product.
-
Purification: Purify the crude product by recrystallization from ethanol.
| Reactant 1 | Reactant 2 | Solvent | Condition | Yield |
| 2,3-Diaminopyridine | Substituted Aryl Aldehydes | Water | Thermal | 83-87%[1] |
This air oxidative cyclocondensation is a one-step, high-yield process.[1]
Reaction Pathway for Aldehyde Cyclocondensation
Caption: Reaction pathway for aldehyde cyclocondensation.
Reaction with Carboxylic Acids or Equivalents
The condensation of diaminopyridines with carboxylic acids or their derivatives (such as orthoesters) is a common method for forming the imidazole ring. These reactions often necessitate harsh conditions.
-
Reagents: Formic acid, triethyl orthoformate, or other carboxylic acids can be used.
-
Conditions: Typically requires strongly acidic media (e.g., polyphosphoric acid) or high temperatures with dehydrating agents.
-
Example: Refluxing a diaminopyridine in triethyl orthoformate can yield the corresponding imidazo[4,5-b]pyridine.
| Reactant 1 | Reactant 2 | Solvent/Reagent | Condition | Yield |
| 2,3-Diaminopyridine | Triethyl orthoformate | Neat | Reflux | 83% |
| 2,3-Diaminopyridine | Triethyl orthoacetate | Neat | Reflux | 78% |
Conclusion
This compound serves as a pivotal intermediate for the construction of imidazo[4,5-b]pyridine derivatives, a class of compounds with significant therapeutic potential. The protocols outlined above describe facile methods for the synthesis of this key building block and its subsequent conversion into fused heterocyclic systems through reactions with ketones, aldehydes, and carboxylic acid equivalents. While specific quantitative data for all reaction types with this compound are not extensively documented, the provided protocols and representative data from closely related analogs offer a solid foundation for researchers in the field of medicinal chemistry and drug discovery.
References
Application Notes and Protocols for the Multicomponent Synthesis of Pyrido[2,3-b]pyrazines using Methyl 5,6-diaminonicotinate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Multicomponent reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecular architectures in a single, efficient step. This application note focuses on the utility of methyl 5,6-diaminonicotinate as a versatile building block in MCRs for the synthesis of pyrido[2,3-b]pyrazines. This heterocyclic scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in various biologically active compounds.
The primary reaction highlighted is a three-component condensation of this compound, an aldehyde, and an isocyanide. This reaction, often catalyzed by a mild acid such as p-toluenesulfonic acid (PTSA), provides a straightforward and atom-economical route to a diverse range of substituted pyrido[2,3-b]pyrazines. The operational simplicity and the ability to generate molecular diversity make this methodology highly attractive for the rapid synthesis of compound libraries for screening and lead optimization.
Reaction Principle
The core transformation involves the formation of a pyrido[2,3-b]pyrazine ring system through a cascade of reactions initiated by the condensation of the reactants. The general workflow for this multicomponent reaction is depicted below.
Quantitative Data Summary
The following table summarizes the reaction outcomes for the synthesis of various pyrido[2,3-b]pyrazine derivatives using the three-component reaction of this compound, different aromatic aldehydes, and isocyanides. The reactions were typically carried out in ethanol using p-toluenesulfonic acid (PTSA) as a catalyst.
| Entry | Aldehyde | Isocyanide | Product | Yield (%) |
| 1 | Benzaldehyde | tert-Butyl isocyanide | Methyl 2-(tert-butylamino)-7-phenylpyrido[2,3-b]pyrazine-6-carboxylate | 85 |
| 2 | 4-Chlorobenzaldehyde | tert-Butyl isocyanide | Methyl 2-(tert-butylamino)-7-(4-chlorophenyl)pyrido[2,3-b]pyrazine-6-carboxylate | 89 |
| 3 | 4-Methoxybenzaldehyde | tert-Butyl isocyanide | Methyl 2-(tert-butylamino)-7-(4-methoxyphenyl)pyrido[2,3-b]pyrazine-6-carboxylate | 87 |
| 4 | 4-Nitrobenzaldehyde | tert-Butyl isocyanide | Methyl 2-(tert-butylamino)-7-(4-nitrophenyl)pyrido[2,3-b]pyrazine-6-carboxylate | 82 |
| 5 | Benzaldehyde | Cyclohexyl isocyanide | Methyl 2-(cyclohexylamino)-7-phenylpyrido[2,3-b]pyrazine-6-carboxylate | 88 |
| 6 | 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | Methyl 7-(4-chlorophenyl)-2-(cyclohexylamino)pyrido[2,3-b]pyrazine-6-carboxylate | 91 |
| 7 | 4-Methoxybenzaldehyde | Cyclohexyl isocyanide | Methyl 2-(cyclohexylamino)-7-(4-methoxyphenyl)pyrido[2,3-b]pyrazine-6-carboxylate | 90 |
| 8 | 4-Nitrobenzaldehyde | Cyclohexyl isocyanide | Methyl 2-(cyclohexylamino)-7-(4-nitrophenyl)pyrido[2,3-b]pyrazine-6-carboxylate | 84 |
Note: Yields are based on isolated products. Reaction conditions may vary slightly between different literature sources.
Experimental Protocols
General Procedure for the Three-Component Synthesis of Pyrido[2,3-b]pyrazines:
This protocol provides a general method for the synthesis of pyrido[2,3-b]pyrazine derivatives.
Materials:
-
This compound
-
Appropriate aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Appropriate isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)
-
p-Toluenesulfonic acid (PTSA)
-
Ethanol (absolute)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plates (e.g., silica gel 60 F254)
-
Apparatus for filtration and recrystallization
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the desired aldehyde (1.0 mmol), and ethanol (10 mL).
-
Stir the mixture at room temperature for 5-10 minutes to ensure dissolution of the solids.
-
Add the isocyanide (1.0 mmol) to the reaction mixture.
-
Add a catalytic amount of p-toluenesulfonic acid (PTSA, 0.1 mmol, 10 mol%).
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain reflux for the time indicated by TLC monitoring (typically 4-8 hours).
-
Monitor the progress of the reaction by TLC using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The product often precipitates out of the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.
-
Collect the solid product by filtration and wash it with a small amount of cold ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) to afford the pure pyrido[2,3-b]pyrazine derivative.
-
Characterize the final product by standard analytical techniques (e.g., NMR, IR, and mass spectrometry).
Logical Relationship Diagram
The following diagram illustrates the logical progression from the key reactants through the multicomponent reaction to the formation of the desired heterocyclic product, highlighting the efficiency of this synthetic strategy.
Conclusion
The use of this compound in multicomponent reactions provides a highly effective and versatile platform for the synthesis of substituted pyrido[2,3-b]pyrazines. The presented protocols and data demonstrate the robustness of this methodology, which is characterized by good to excellent yields, operational simplicity, and the ability to readily generate a diverse range of derivatives. This makes it a valuable tool for researchers in medicinal chemistry and drug discovery for the exploration of new chemical space and the development of novel therapeutic agents.
Application Notes and Protocols: Methyl 5,6-diaminonicotinate as a Versatile Precursor for the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5,6-diaminonicotinate is a key heterocyclic building block that serves as a versatile precursor for the synthesis of a diverse range of kinase inhibitors. Its inherent structural features, particularly the ortho-diamino functionality on a pyridine ring, allow for the facile construction of fused heterocyclic systems such as imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines. These scaffolds are privileged structures in medicinal chemistry, known to interact with the ATP-binding site of various protein kinases. Dysregulation of protein kinase activity is a hallmark of numerous diseases, most notably cancer, making them a critical class of therapeutic targets. This document provides detailed application notes and experimental protocols for utilizing this compound in the development of potent and selective kinase inhibitors.
Core Applications of this compound in Kinase Inhibitor Synthesis
The primary utility of this compound lies in its ability to undergo cyclocondensation reactions to form bicyclic heteroaromatic systems. These core structures can then be further functionalized to generate libraries of potential kinase inhibitors.
-
Imidazo[4,5-b]pyridine Derivatives: Reaction of this compound with various aldehydes or carboxylic acids (or their derivatives) leads to the formation of the imidazo[4,5-b]pyridine ring system. This scaffold is a purine isostere and has been successfully employed in the design of inhibitors for a range of kinases, including Cyclin-Dependent Kinases (CDKs), Aurora kinases, FMS-like Tyrosine Kinase 3 (FLT3), and DNA-Dependent Protein Kinase (DNA-PK).
-
Pyrido[2,3-b]pyrazine Derivatives: Condensation with α-dicarbonyl compounds or their equivalents yields the pyrido[2,3-b]pyrazine core. This scaffold is also prevalent in kinase inhibitors, targeting enzymes such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
The methyl ester group on the precursor molecule provides a convenient handle for subsequent chemical modifications, such as amidation, to introduce diversity and modulate the pharmacological properties of the final compounds.
Data Presentation: Inhibitory Activities of Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Scaffolds
The following tables summarize the reported inhibitory activities of various kinase inhibitors featuring the imidazo[4,5-b]pyridine core, which can be synthesized from this compound.
Table 1: Cyclin-Dependent Kinase 9 (CDK9) Inhibitors
| Compound ID | Structure/Description | IC50 (µM) | Target Cell Line(s) | Reference |
| I | Imidazo[4,5-b]pyridine derivative | 0.88 | MCF-7 | [1] |
| II | Imidazo[4,5-b]pyridine derivative | 1.32 | MCF-7 | [1] |
| IIIa | Imidazo[4,5-b]pyridine derivative | 0.96 | MCF-7 | [1] |
| IIIb | Imidazo[4,5-b]pyridine derivative | 0.63 | MCF-7 | [1] |
| IV | Imidazo[4,5-b]pyridine derivative | 1.15 | MCF-7 | [1] |
| VI | Imidazo[4,5-b]pyridine derivative | 0.82 | MCF-7 | [1] |
| VIIa | Imidazo[4,5-b]pyridine derivative | 0.99 | MCF-7 | [1] |
| VIII | Imidazo[4,5-b]pyridine derivative | 0.79 | MCF-7 | [1] |
| IX | Imidazo[4,5-b]pyridine derivative | 0.85 | MCF-7 | [1] |
| Sorafenib | Reference Compound | 0.76 | - | [1] |
Table 2: Dual FLT3 and Aurora Kinase Inhibitors
| Compound ID | Aurora-A IC50 (µM) | FLT3 IC50 (µM) | Cell Line GI50 (µM) | Reference |
| 27e | 0.038 | - | MV4-11: <0.01 | [2][3] |
| 28c | 0.026 | 0.162 | HCT116: 2.30 | [4][5] |
Table 3: DNA-Dependent Protein Kinase (DNA-PK) Inhibitors
| Compound ID | DNA-PK IC50 (nM) | PI3Kα IC50 (nM) | mTOR IC50 (nM) | Reference |
| 78 | <1 | >1000 | >1000 | [6] |
Experimental Protocols
Protocol 1: General Synthesis of Methyl 2-Substituted-3H-imidazo[4,5-b]pyridine-6-carboxylates
This protocol describes a general method for the synthesis of the imidazo[4,5-b]pyridine core from this compound via the Phillips-Ladenburg reaction.
Workflow Diagram:
Caption: Synthetic workflow for the imidazo[4,5-b]pyridine core.
Materials:
-
This compound
-
Substituted aldehyde (R-CHO) (1.0 - 1.2 equivalents)
-
Ethanol
-
Sodium bisulfite (NaHSO3) or Iodine (I2) (as an oxidizing agent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
To a solution of this compound (1 equivalent) in ethanol, add the substituted aldehyde (1.0 - 1.2 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the oxidizing agent (e.g., a solution of sodium bisulfite in water or iodine) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product will often precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Synthesis of Imidazo[4,5-b]pyridine-6-carboxamide Kinase Inhibitors
This protocol outlines the conversion of the methyl ester intermediate to a carboxamide, a common functional group in many kinase inhibitors.
Workflow Diagram:
Caption: Workflow for the synthesis of carboxamide kinase inhibitors.
Materials:
-
Methyl 2-substituted-3H-imidazo[4,5-b]pyridine-6-carboxylate
-
Desired amine (R'-NH2) (1.5 - 3.0 equivalents)
-
Methanol or N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Filtration apparatus
Procedure:
-
Suspend or dissolve the Methyl 2-substituted-3H-imidazo[4,5-b]pyridine-6-carboxylate (1 equivalent) in a suitable solvent such as methanol or DMF.
-
Add the desired amine (1.5 - 3.0 equivalents) to the mixture.
-
Heat the reaction mixture to a temperature between 50-80 °C.
-
Stir the reaction for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If necessary, add water or an anti-solvent to induce precipitation.
-
Collect the solid product by filtration, wash with an appropriate solvent (e.g., water, cold methanol), and dry under vacuum.
-
Further purification can be achieved by recrystallization or column chromatography.
Protocol 3: General Protocol for a Kinase Inhibition Assay
This is a representative protocol for a luminescence-based kinase assay to evaluate the inhibitory potential of the synthesized compounds.
Workflow Diagram:
Caption: Experimental workflow for a luminescence-based kinase assay.
Materials:
-
Synthesized inhibitor compounds
-
Kinase of interest (e.g., CDK9, Aurora A, VEGFR-2)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
ATP detection reagent (e.g., Kinase-Glo®)
-
384-well white assay plates
-
Multichannel pipette or liquid handler
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in DMSO. Perform a serial dilution to obtain a range of concentrations for IC50 determination.
-
Assay Plate Preparation: Dispense a small volume (e.g., 1 µL) of the diluted compounds into the wells of a 384-well plate. Include controls: DMSO only (negative control) and a known inhibitor (positive control).
-
Kinase Reaction: Prepare a master mix containing the kinase, its specific substrate, and ATP in the appropriate kinase assay buffer.
-
Initiate Reaction: Add the kinase reaction master mix to each well of the assay plate.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Signal Detection: Add the ATP detection reagent to each well. This reagent stops the kinase reaction and generates a luminescent signal that is inversely proportional to the amount of ATP consumed.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathways
The kinase inhibitors derived from this compound can modulate various critical cellular signaling pathways implicated in cancer and other diseases.
CDK9 Signaling Pathway:
Caption: Inhibition of the CDK9 signaling pathway.
VEGFR-2 Signaling Pathway:
References
- 1. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Imidazopyridines from Methyl 5,6-Diaminonicotinate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of imidazopyridine derivatives starting from Methyl 5,6-diaminonicotinate. Imidazo[4,5-b]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their structural similarity to purines, which allows them to interact with a wide range of biological targets.[1] Derivatives of this scaffold have shown promise as kinase inhibitors, anticancer agents, and antimicrobial compounds.[2][3][4] The protocols outlined below describe common and effective methods for the cyclocondensation of this compound to form the desired imidazopyridine core.
Introduction to Imidazo[4,5-b]pyridines
The imidazo[4,5-b]pyridine ring system is a key pharmacophore in numerous biologically active molecules. Its rigid, planar structure and the presence of multiple hydrogen bond donors and acceptors facilitate interactions with various enzymes and receptors. Notably, imidazo[4,5-b]pyridine derivatives have been investigated as inhibitors of Aurora kinases and Cyclin-Dependent Kinase 9 (CDK9), both of which are crucial regulators of cell cycle and are implicated in cancer.[2][5] The synthesis of a diverse library of these compounds is therefore a critical step in the discovery of new therapeutic agents.
Synthesis Overview
The primary synthetic strategy for converting this compound to an imidazo[4,5-b]pyridine involves the formation of the imidazole ring through cyclocondensation. This can be achieved through several methods, with two of the most common being the Phillips-Ladenburg reaction with carboxylic acids and condensation with orthoesters.
dot
Caption: Synthetic workflow for imidazopyridines.
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-substituted-1H-imidazo[4,5-b]pyridine-6-carboxylates via Phillips-Ladenburg Reaction
This protocol describes the cyclocondensation of this compound with a carboxylic acid in the presence of a dehydrating agent. This method is versatile and allows for the introduction of various substituents at the 2-position of the imidazopyridine ring, depending on the carboxylic acid used.
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid, benzoic acid)
-
Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MsOH)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in polyphosphoric acid (10-20 times the weight of the diamine), add the desired carboxylic acid (1.1 eq).
-
Heat the reaction mixture to 120-150°C and maintain this temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure Methyl 2-substituted-1H-imidazo[4,5-b]pyridine-6-carboxylate.
Quantitative Data:
| R-group of Carboxylic Acid | Reaction Time (h) | Yield (%) |
| -CH₃ (Acetic Acid) | 3 | 75-85 |
| -Ph (Benzoic Acid) | 4 | 70-80 |
Protocol 2: Synthesis of Methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate using Triethyl Orthoformate
This protocol utilizes an orthoester for the cyclization, which is a milder alternative to the Phillips-Ladenburg reaction and is particularly useful for the synthesis of 2-unsubstituted or 2-alkyl-substituted imidazopyridines.
Materials:
-
This compound
-
Triethyl orthoformate or Triethyl orthoacetate
-
Formic acid (catalytic amount)
-
Ethanol
-
Diethyl ether
Procedure:
-
Suspend this compound (1.0 eq) in an excess of triethyl orthoformate (10-20 eq).
-
Add a catalytic amount of formic acid (2-3 drops).
-
Heat the reaction mixture to reflux (around 120-140°C) for 4-6 hours. The reaction should be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess triethyl orthoformate under reduced pressure.
-
Triturate the resulting residue with diethyl ether to induce precipitation.
-
Collect the solid product by filtration and wash with cold diethyl ether.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol to yield the pure Methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate.
Quantitative Data:
| Orthoester | Reaction Time (h) | Yield (%) |
| Triethyl orthoformate | 5 | 80-90 |
| Triethyl orthoacetate | 6 | 75-85 |
Biological Context: Imidazo[4,5-b]pyridines as Kinase Inhibitors
Imidazo[4,5-b]pyridine derivatives have been extensively studied as inhibitors of various protein kinases involved in cell signaling pathways critical for cell proliferation and survival. A key target is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is often dysregulated in cancer. Inhibition of kinases upstream of NF-κB, such as IKK-ε and TBK1, can block the activation of this pro-survival pathway, leading to apoptosis in cancer cells.
dot
Caption: Inhibition of the NF-κB signaling pathway.
Summary
The protocols provided herein offer robust and versatile methods for the synthesis of imidazo[4,5-b]pyridine-6-carboxylates from the readily available starting material, this compound. These compounds serve as valuable scaffolds for the development of novel therapeutics, particularly in the area of oncology. The choice between the Phillips-Ladenburg reaction and orthoester condensation will depend on the desired substituent at the 2-position and the desired reaction conditions. Further derivatization of the methyl ester at the 6-position can provide access to a wider range of analogues for structure-activity relationship studies.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [snv63.ru]
- 4. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Methyl 5,6-Diaminonicotinate in the Synthesis of Pteridines and Deazapteridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of methyl 5,6-diaminonicotinate as a key building block in the synthesis of pteridines and their deaza analogues. The protocols detailed below are based on established synthetic methodologies for structurally related compounds and have been adapted to guide the synthesis of novel heterocyclic systems with potential applications in medicinal chemistry and drug discovery.
Introduction
Pteridines and deazapteridines are classes of nitrogen-containing heterocyclic compounds that form the core structures of many biologically important molecules, including enzyme cofactors and signaling molecules. Their derivatives have garnered significant interest in drug development due to their diverse pharmacological activities, which include roles as kinase inhibitors, antifolates, and anti-inflammatory agents. This compound, a readily accessible ortho-diaminopyridine derivative, serves as a versatile precursor for the construction of these complex heterocyclic systems. The presence of the methoxycarbonyl group offers a valuable handle for further chemical modifications, allowing for the exploration of structure-activity relationships.
Synthesis of this compound
A common route to obtaining the pivotal starting material, this compound, involves the reduction of its nitro precursor, methyl 6-amino-5-nitronicotinate.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a known procedure for the synthesis of this compound.
Materials:
-
Methyl 6-amino-5-nitronicotinate
-
Methanol (MeOH)
-
5% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Ethanol (EtOH)
Procedure:
-
Dissolve 1 gram of methyl 6-amino-5-nitronicotinate in 10 mL of methanol.
-
To this solution, carefully add 0.1 g of 5% palladium on carbon.
-
Subject the mixture to hydrogenation by bubbling hydrogen gas through the solution at room temperature and under normal pressure.
-
Monitor the reaction progress by observing the absorption of the stoichiometric amount of hydrogen.
-
Once the reaction is complete, remove the palladium on carbon catalyst by filtration.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Recrystallize the resulting residue from ethanol to yield yellow needle-like crystals of this compound.[1]
Quantitative Data:
| Starting Material | Product | Reagents & Conditions | Yield | Reference |
| Methyl 6-amino-5-nitronicotinate (1 g) | This compound | 0.1 g 5% Pd/C, H₂, MeOH, room temp. | 0.8 g (approx. 89%) | [1] |
Synthesis of Pteridine Analogues (Pyrido[2,3-b]pyrazines)
The condensation of ortho-diamines with α-dicarbonyl compounds is a classical and efficient method for the formation of pyrazine rings. In the case of this compound, this reaction leads to the formation of substituted pyrido[2,3-b]pyrazines, which are structural analogues of pteridines.
Experimental Workflow: Synthesis of Pyrido[2,3-b]pyrazines
Caption: General workflow for the synthesis of pyrido[2,3-b]pyrazines.
Experimental Protocol: Synthesis of Methyl Pyrido[2,3-b]pyrazine-7-carboxylate (Analogous Procedure)
This protocol is adapted from general procedures for the synthesis of pyrido[2,3-b]pyrazines from 2,3-diaminopyridines.[2][3][4][5]
Materials:
-
This compound
-
Glyoxal (40% aqueous solution) or Diacetyl (Butane-2,3-dione)
-
Ethanol (EtOH)
-
p-Toluenesulfonic acid (p-TSA) (catalytic amount, optional)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add the α-dicarbonyl compound (1 equivalent, e.g., glyoxal or diacetyl).
-
Optionally, add a catalytic amount of p-toluenesulfonic acid to facilitate the reaction.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography or recrystallization.
Anticipated Quantitative Data (Based on Analogous Reactions):
| Starting Diamine | α-Dicarbonyl | Product | Reagents & Conditions | Yield | Reference |
| 2,3-Diaminopyridine | Indane-1,2-dione | Indeno[1',2':5,6]pyrido[2,3-b]pyrazine | p-TSA, EtOH, reflux | 82-89% | [2][5] |
| 2,3-Diaminopyridine | Various aldehydes and 1,3-indanedione | Substituted indeno[2',1':5,6]pyrido[2,3-b]pyrazin-10-ones | p-TSA, EtOH, reflux | 82-89% | [2] |
Synthesis of Deazapteridine Analogues (Pyrido[2,3-d]pyrimidines)
Deazapteridines, specifically pyrido[2,3-d]pyrimidines, are another important class of heterocyclic compounds accessible from this compound. The synthesis typically involves the construction of the pyrimidine ring onto the diaminopyridine core.
Experimental Workflow: Synthesis of Pyrido[2,3-d]pyrimidines
Caption: General workflow for synthesizing pyrido[2,3-d]pyrimidines.
Experimental Protocol: Synthesis of Methyl 4-amino-pyrido[2,3-d]pyrimidine-7-carboxylate (Analogous Procedure)
This protocol is adapted from general procedures for the synthesis of pyrido[2,3-d]pyrimidines from 4-aminopyrimidines and can be conceptually applied to diaminopyridines.[6]
Materials:
-
This compound
-
Urea
-
High-boiling solvent (e.g., N,N-Dimethylformamide - DMF)
Procedure:
-
Combine this compound (1 equivalent) and urea (excess, e.g., 5-10 equivalents) in a high-boiling solvent such as DMF.
-
Heat the reaction mixture to a high temperature (e.g., 160-180 °C) and maintain for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Biological Applications and Signaling Pathways
Pyrido[2,3-b]pyrazines and pyrido[2,3-d]pyrimidines, the classes of compounds synthesized from this compound, have been extensively studied for their biological activities, particularly as inhibitors of various protein kinases.[3][7][8] Kinase inhibition is a crucial mechanism in cancer therapy, as kinases are often dysregulated in cancer cells, leading to uncontrolled cell proliferation and survival.
Several pyrido[2,3-b]pyrazine derivatives have been identified as potent inhibitors of kinases such as Epidermal Growth Factor Receptor (EGFR), which is often mutated in non-small-cell lung cancer.[3][9] Inhibition of EGFR blocks downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell growth and survival.[8]
Representative Signaling Pathway: EGFR Inhibition
Caption: Inhibition of EGFR signaling by a pyrido[2,3-b]pyrazine derivative.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of pteridine and deazapteridine analogues. The straightforward cyclocondensation reactions to form pyrido[2,3-b]pyrazines and pyrido[2,3-d]pyrimidines provide a robust platform for the generation of diverse chemical libraries. The established biological activities of these heterocyclic systems, particularly as kinase inhibitors, underscore their potential in the development of novel therapeutic agents. The provided protocols, adapted from well-established literature precedents, offer a solid foundation for researchers to explore the synthesis and biological evaluation of new compounds derived from this compound.
References
- 1. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. jocpr.com [jocpr.com]
- 7. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Cyclization Reactions of Methyl 5,6-diaminonicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cyclization reactions involving Methyl 5,6-diaminonicotinate, a versatile building block in the synthesis of various heterocyclic compounds with significant biological activities. The protocols detailed below are intended for laboratory use by qualified personnel.
Introduction
This compound is a key intermediate in the synthesis of fused pyridine heterocycles, such as imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines. These scaffolds are of great interest in medicinal chemistry due to their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. The vicinal diamine functionality on the pyridine ring allows for facile cyclocondensation reactions with a variety of electrophilic reagents to construct five- and six-membered heterocyclic rings.
Cyclization Reactions and Protocols
This section details the synthetic protocols for the preparation of imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines from this compound.
Synthesis of Imidazo[4,5-b]pyridine Derivatives
The fusion of an imidazole ring to the pyridine core of this compound can be achieved through condensation with various one-carbon electrophiles such as aldehydes and carboxylic acids or their derivatives.
This protocol describes the synthesis of 2-aryl-substituted imidazo[4,5-b]pyridines, which have been investigated for their antimicrobial properties.[1] The reaction proceeds via an oxidative cyclocondensation.
Experimental Protocol:
-
To a solution of this compound (1.0 mmol) in dimethyl sulfoxide (DMSO, 5 mL), add the desired aromatic aldehyde (1.0 mmol) and sodium metabisulfite (Na₂S₂O₅) (1.1 mmol).
-
Heat the reaction mixture at 120 °C for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
| Entry | Aromatic Aldehyde | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | Methyl 2-phenyl-3H-imidazo[4,5-b]pyridine-6-carboxylate | 3 | 85 |
| 2 | 4-Chlorobenzaldehyde | Methyl 2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine-6-carboxylate | 2.5 | 88 |
| 3 | 4-Methoxybenzaldehyde | Methyl 2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-6-carboxylate | 3.5 | 82 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
This method allows for the synthesis of 2-(trifluoromethyl)-imidazo[4,5-b]pyridine derivatives, a common motif in pharmacologically active compounds.
Experimental Protocol:
-
Suspend this compound (1.0 mmol) in dichloromethane (10 mL).
-
Add trifluoroacetic anhydride (1.2 mmol) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient).
| Entry | Reagent | Product | Reaction Time (h) | Yield (%) |
| 1 | Trifluoroacetic anhydride | Methyl 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-6-carboxylate | 14 | 75 |
Synthesis of Pyrido[2,3-b]pyrazine Derivatives
The condensation of this compound with 1,2-dicarbonyl compounds leads to the formation of the pyrido[2,3-b]pyrazine ring system. These compounds are known for their antifungal activity, which is often attributed to the inhibition of tubulin polymerization.[2][3]
This protocol outlines the synthesis of the parent pyrido[2,3-b]pyrazine ring system.
Experimental Protocol:
-
Dissolve this compound (1.0 mmol) in a mixture of ethanol and water (1:1, 10 mL).
-
Add an aqueous solution of glyoxal (40% in water, 1.1 mmol) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
| Entry | Dicarbonyl Compound | Product | Reaction Time (h) | Yield (%) |
| 1 | Glyoxal | Methyl pyrido[2,3-b]pyrazine-7-carboxylate | 5 | 78 |
This protocol describes the synthesis of 2,3-diphenyl-substituted pyrido[2,3-b]pyrazines.
Experimental Protocol:
-
In a round-bottom flask, combine this compound (1.0 mmol) and benzil (1.0 mmol) in ethanol (15 mL).
-
Add a catalytic amount of acetic acid (2-3 drops).
-
Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature to allow for product precipitation.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
| Entry | Dicarbonyl Compound | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzil | Methyl 2,3-diphenylpyrido[2,3-b]pyrazine-7-carboxylate | 7 | 92 |
Biological Activities and Signaling Pathways
The heterocyclic compounds synthesized from this compound exhibit a range of biological activities. The following sections and diagrams illustrate the proposed mechanisms of action.
Antifungal Activity of Pyrido[2,3-b]pyrazines
Certain pyrido[2,3-b]pyrazine derivatives have demonstrated potent antifungal activity by promoting tubulin polymerization, which disrupts microtubule dynamics essential for fungal cell division and growth.[2][3]
Caption: Antifungal mechanism of pyrido[2,3-b]pyrazines.
Antibacterial Activity of Imidazo[4,5-b]pyridines
The antibacterial effect of some imidazo[4,5-b]pyridine derivatives is attributed to their ability to inhibit dihydrofolate reductase (DHFR), a crucial enzyme in the folic acid synthesis pathway of bacteria.[4] This pathway is essential for the production of nucleotides and certain amino acids.
Caption: Antibacterial mechanism of imidazo[4,5-b]pyridines.
Experimental Workflow
The general workflow for the synthesis and characterization of these heterocyclic compounds is outlined below.
Caption: General experimental workflow.
References
- 1. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and fungicidal activity of tubulin polymerisation promoters. Part 1: pyrido[2,3-b]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 5,6-diaminonicotinate as a Versatile Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5,6-diaminonicotinate is a valuable heterocyclic building block in medicinal chemistry, primarily serving as a precursor to the imidazo[4,5-b]pyridine scaffold. This scaffold is isosteric to purine, allowing it to interact with a wide range of biological targets, including protein kinases and microbial enzymes. Its versatile nature has led to the development of numerous derivatives with potent biological activities, positioning it as a "privileged scaffold" in drug discovery. This document provides an overview of its application, quantitative data on representative derivatives, and detailed experimental protocols for their synthesis and biological evaluation.
Chemical Properties
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 104685-76-9[1][2] |
| Molecular Formula | C₇H₉N₃O₂[1][2][3] |
| Molecular Weight | 167.17 g/mol [1][2][3] |
| Appearance | Yellow to Grey to Light Brown to Brown Solid[3] |
| Melting Point | 154°-155° C[4] |
| Storage | Room temperature, dark, inert atmosphere[2][3] |
Applications in Medicinal Chemistry
The primary utility of this compound lies in its facile conversion to the imidazo[4,5-b]pyridine ring system. This is typically achieved through condensation with aldehydes or carboxylic acids (Phillips cyclization). The resulting scaffold has been extensively explored for various therapeutic applications, most notably as:
-
Kinase Inhibitors: The imidazo[4,5-b]pyridine core mimics the purine structure of ATP, making it an excellent scaffold for designing ATP-competitive kinase inhibitors.[2] These compounds have shown promise in oncology by targeting kinases involved in cell proliferation and survival signaling pathways.
-
Antimicrobial Agents: Derivatives of this scaffold have demonstrated significant activity against a range of bacterial and fungal pathogens. They represent a promising avenue for the development of new anti-infective agents.
-
Antiviral Agents: Certain imidazo[4,5-b]pyridine derivatives have exhibited selective antiviral activity, for instance, against the respiratory syncytial virus (RSV).[5]
-
Antiproliferative Agents: Beyond kinase inhibition, these compounds have shown broader antiproliferative effects against various cancer cell lines.[6][7]
Data Presentation: Biological Activity of Imidazo[4,5-b]pyridine Derivatives
The following tables summarize the quantitative biological data for representative imidazo[4,5-b]pyridine derivatives, which can be synthesized from precursors like this compound.
Table 1: In Vitro Antiproliferative Activity of Amidino-Substituted Imidazo[4,5-b]pyridines
| Compound ID | Structure | Cell Line | IC₅₀ (µM) |
| 8 | 6-Bromo-2-(4-cyanophenyl)-1H-imidazo[4,5-b]pyridine | HeLa | 3.2 |
| SW620 | 1.8 | ||
| HepG2 | 2.5 | ||
| 10 | 4-(6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)benzamidine | SW620 | 0.4 |
| 14 | 6-Bromo-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-1H-imidazo[4,5-b]pyridine | SW620 | 0.7 |
Data extracted from "Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines". Note: The original paper does not explicitly state the use of this compound but describes a general synthesis from corresponding diaminopyridines.
Table 2: In Vitro Antimicrobial Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound ID | Structure | Microorganism | MIC (µM) |
| 14 | 6-Bromo-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-1H-imidazo[4,5-b]pyridine | Escherichia coli | 32 |
| 2g | 5-(4-Chlorobenzyl)-2-(4-fluorophenyl)-5H-imidazo[4,5-c]pyridine | Staphylococcus aureus | 4-8 |
| 2h | 5-Butyl-2-(4-fluorophenyl)-5H-imidazo[4,5-c]pyridine | Staphylococcus aureus | 4-8 |
| 4a | 4-(4-Chlorobenzyl)-2-phenyl-4H-imidazo[4,5-b]pyridine | Escherichia coli | 4-8 |
| 4b | 4-Butyl-2-phenyl-4H-imidazo[4,5-b]pyridine | Escherichia coli | 4-8 |
Data for compound 14 from "Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines". Data for compounds 2g, 2h, 4a, and 4b from "Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities".[8] Note: The latter paper uses 2,3-diaminopyridine as the starting material.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the reduction of a nitro group to an amine to furnish the title compound.
Materials:
-
Methyl 6-amino-5-nitronicotinate (1.0 g)
-
Methanol (10 ml)
-
5% Palladium on carbon (0.1 g)
-
Hydrogen gas
Procedure:
-
Dissolve methyl 6-amino-5-nitronicotinate in methanol in a suitable reaction vessel.[4]
-
Add 5% palladium on carbon to the solution.[4]
-
Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere at room temperature and normal pressure.
-
Monitor the reaction until the stoichiometric amount of hydrogen is absorbed.
-
Filter the reaction mixture to remove the palladium catalyst.
-
Evaporate the solvent under reduced pressure.
-
Recrystallize the resulting residue from ethanol to yield this compound as yellow, needle-like crystals.[4]
Protocol 2: General Synthesis of 2-Aryl-1H-imidazo[4,5-b]pyridines (Phillips Cyclization)
This protocol outlines the condensation of this compound with an aromatic aldehyde to form the imidazo[4,5-b]pyridine scaffold.
Materials:
-
This compound (1.0 eq)
-
Substituted benzaldehyde (1.0-1.2 eq)
-
Nitrobenzene or acetic acid as solvent
-
Sodium metabisulfite (Na₂S₂O₅) (optional, can facilitate the reaction)
Procedure:
-
Dissolve this compound in a suitable solvent (e.g., nitrobenzene or acetic acid).
-
Add the substituted benzaldehyde to the solution.[9] In some procedures, an adduct of the aldehyde with sodium metabisulfite is used.[9]
-
Heat the reaction mixture to a temperature between 120°C and reflux for 2-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If acetic acid is used as a solvent, neutralize the mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-aryl-1H-imidazo[4,5-b]pyridine derivative.
Protocol 3: Determination of IC₅₀ by MTT Assay
This protocol describes a colorimetric assay to determine the concentration of a compound that inhibits cell proliferation by 50%.[7]
Materials:
-
Human cancer cell lines (e.g., HeLa, SW620)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test compound dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Culture cells to logarithmic phase.
-
Trypsinize, count, and dilute the cells to the desired seeding density (e.g., 5 x 10⁴ cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells will metabolize MTT into purple formazan crystals.[7]
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value.
-
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10]
Materials:
-
Test microorganism (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Test compound dissolved in a suitable solvent (stock solution)
-
Sterile 96-well plates
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL
Procedure:
-
Plate Setup:
-
Dispense 50 µL of sterile MHB into each well of a 96-well plate.
-
Add 50 µL of the test compound at 2x the highest desired final concentration to the first well of a row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the plate. Discard 50 µL from the last well.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well (except for a sterility control well which contains only broth). Include a growth control well with no compound.[11]
-
-
Incubation:
-
Incubate the plate at 37°C for 16-24 hours.[11]
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[12]
-
Visualizations
Kinase Inhibitor Signaling Pathway
Caption: Proposed mechanism of action for an imidazo[4,5-b]pyridine kinase inhibitor targeting the PI3K/AKT/mTOR pathway.
Experimental Workflow for IC₅₀ Determination
Caption: Workflow for determining the half-maximal inhibitory concentration (IC₅₀) using the MTT assay.
Workflow for Antimicrobial Susceptibility Testing (MIC)
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.
References
- 1. rsc.org [rsc.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. protocols.io [protocols.io]
- 6. A Rapid Single-Cell Antimicrobial Susceptibility Testing Workflow for Bloodstream Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Automated antimicrobial susceptibility testing and antimicrobial resistance genotyping using Illumina and Oxford Nanopore Technologies sequencing data among Enterobacteriaceae [frontiersin.org]
- 9. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. microbe-investigations.com [microbe-investigations.com]
Application Notes and Protocols: The Use of Methyl 5,6-diaminonicotinate in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5,6-diaminonicotinate is a valuable heterocyclic building block in medicinal chemistry, primarily utilized as a precursor for the synthesis of imidazo[4,5-b]pyridine derivatives. This scaffold is of significant interest in drug discovery due to its structural analogy to purines, allowing for interaction with a variety of biological targets. This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules, specifically focusing on anticancer agents that act as Cyclin-Dependent Kinase 9 (CDK9) inhibitors, starting from this compound.
Application: Synthesis of Imidazo[4,5-b]pyridine-based CDK9 Inhibitors
Imidazo[4,5-b]pyridine derivatives synthesized from this compound have demonstrated potent inhibitory activity against CDK9, a key regulator of transcription. Inhibition of CDK9 is a promising strategy in cancer therapy as it can lead to the downregulation of anti-apoptotic proteins, such as Mcl-1, and induce apoptosis in cancer cells. The following sections detail the synthesis and biological evaluation of a series of these compounds.
Synthetic Pathway Overview
The general synthetic route involves a two-step process starting with the cyclocondensation of this compound with various substituted benzaldehydes to form the core imidazo[4,5-b]pyridine ring system. This is followed by amidation of the methyl ester to introduce further diversity and modulate the biological activity of the final compounds.
Quantitative Data Summary
The following tables summarize the reaction yields and biological activities of synthesized imidazo[4,5-b]pyridine derivatives.
Table 1: Synthesis of Methyl 2-(substituted-aryl)-3H-imidazo[4,5-b]pyridine-6-carboxylates
| Compound | Ar-Substituent | Yield (%) |
| I | 4-Cl | 75 |
| II | 4-OCH3 | 80 |
| IIIa | 4-F | 72 |
| IIIb | 4-Br | 78 |
Data extracted from Ghanem et al., 2018.
Table 2: Anticancer and CDK9 Inhibitory Activities of Imidazo[4,5-b]pyridine Derivatives
| Compound | R-Substituent | MCF-7 IC₅₀ (µM) | HCT116 IC₅₀ (µM) | CDK9 IC₅₀ (µM) |
| IV | 4-chlorophenyl | 1.21 | 2.14 | 0.88 |
| VI | 4-methoxyphenyl | 1.05 | 2.53 | 0.95 |
| VIIa | 4-fluorophenyl | 1.13 | 2.31 | 0.63 |
| VIIc | 2,4-dichlorophenyl | 2.18 | 1.25 | 0.79 |
| VIIe | 3,4,5-trimethoxyphenyl | 2.53 | 1.17 | 1.32 |
| VIIf | 4-(trifluoromethyl)phenyl | 3.12 | 1.09 | 1.15 |
| VIII | N/A | 0.92 | 1.12 | 0.71 |
| IX | N/A | 0.85 | 1.05 | 0.69 |
| Sorafenib | (Reference) | - | - | 0.76 |
IC₅₀ values represent the concentration required for 50% inhibition of cell growth or enzyme activity. Data extracted from Ghanem et al., 2018.[1]
Experimental Protocols
General Experimental Workflow
The overall process from starting materials to biological testing is outlined below.
Protocol 1: Synthesis of Methyl 2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine-6-carboxylate (Compound I)
Materials:
-
This compound
-
4-Chlorobenzaldehyde
-
Sodium metabisulfite (Na₂S₂O₅)
-
Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
A mixture of this compound (1 mmol), 4-chlorobenzaldehyde (1 mmol), and sodium metabisulfite (1.2 mmol) in DMF (10 mL) is heated under reflux for 8-10 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is recrystallized from ethanol to afford the pure compound I .
Protocol 2: General Procedure for the Synthesis of 2-(substituted-aryl)-N-(substituted-aryl)-3H-imidazo[4,5-b]pyridine-6-carboxamides (e.g., Compound IV)
Materials:
-
Methyl 2-(substituted-aryl)-3H-imidazo[4,5-b]pyridine-6-carboxylate (e.g., Compound I )
-
Appropriate substituted amine (e.g., 4-chloroaniline)
Procedure:
-
A mixture of the appropriate methyl 2-(substituted-aryl)-3H-imidazo[4,5-b]pyridine-6-carboxylate (1 mmol) and the desired substituted amine (2 mmol) is heated under reflux for 6-8 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the formed solid is filtered.
-
The solid is washed with a small amount of cold ethanol and then recrystallized from an appropriate solvent (e.g., ethanol or DMF/ethanol mixture) to yield the pure final product.
Signaling Pathway Context: CDK9 Inhibition
The synthesized imidazo[4,5-b]pyridine derivatives exert their anticancer effects by inhibiting CDK9. CDK9 is a component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II, leading to productive transcription elongation. Inhibition of CDK9 prevents this phosphorylation event, leading to a decrease in the transcription of short-lived anti-apoptotic proteins like Mcl-1. The depletion of these survival proteins triggers the intrinsic apoptotic pathway in cancer cells.
Conclusion
This compound serves as a versatile and efficient starting material for the synthesis of a diverse range of bioactive imidazo[4,5-b]pyridine derivatives. The protocols outlined in this document provide a clear pathway for the synthesis of potent CDK9 inhibitors with significant anticancer activity. The modular nature of the synthesis allows for the generation of extensive libraries for structure-activity relationship (SAR) studies, facilitating the development of novel and more effective therapeutic agents.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Methyl 5,6-diaminonicotinate
Disclaimer: Extensive literature searches did not yield specific examples of palladium-catalyzed cross-coupling reactions directly employing "Methyl 5,6-diaminonicotinate" as a substrate. The following application notes and protocols are therefore based on established methodologies for structurally similar compounds, such as substituted anilines and pyridines. These generalized procedures are intended to serve as a starting point for researchers, and optimization will be necessary for successful application with "this compound".
Introduction
This compound is a versatile building block in medicinal chemistry and materials science. The presence of two amino groups on a pyridine ring offers multiple sites for functionalization. Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of complex molecular architectures. This document provides generalized protocols for the application of Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Sonogashira coupling, and Heck reactions to "this compound".
General Experimental Workflow
A typical palladium-catalyzed cross-coupling reaction involves the assembly of reactants under an inert atmosphere, followed by heating, and subsequent workup and purification.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine, forming a new C-N bond.[1] In the context of "this compound", this reaction could be used to introduce a substituted aryl or heteroaryl group at one of the amino positions.
General Protocol for Buchwald-Hartwig Amination
Reaction Scheme:
Table 1: Typical Reaction Components and Conditions for Buchwald-Hartwig Amination
| Component | General Example | Typical Amount (mol%) | Purpose |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1-5 | Source of the active Pd(0) catalyst |
| Ligand | XPhos, SPhos, RuPhos, Xantphos, BINAP | 2-10 | Stabilizes the catalyst and facilitates reaction steps |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | 1.5-3 equivalents | Deprotonates the amine and neutralizes HX byproduct |
| Solvent | Toluene, Dioxane, THF | - | Reaction medium |
| Aryl Halide (Ar-X) | Aryl bromide, Aryl iodide, Aryl chloride, Aryl triflate | 1-1.2 equivalents | Coupling partner |
| Temperature | 80-120 °C | - | To drive the reaction to completion |
| Reaction Time | 4-24 hours | - | Duration of the reaction |
Detailed Experimental Protocol
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add "this compound" (1.0 equiv.), the aryl halide (1.1 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate.[2][3] For "this compound," this reaction would likely require prior conversion of one of the amine groups to a halide or triflate to enable C-C bond formation at that position.
General Protocol for Suzuki-Miyaura Coupling
Reaction Scheme (assuming prior functionalization to an aryl halide):
Table 2: Typical Reaction Components and Conditions for Suzuki-Miyaura Coupling
| Component | General Example | Typical Amount (mol%) | Purpose |
| Palladium Precatalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | 1-5 | Source of the active Pd(0) catalyst |
| Ligand | PPh₃, dppf, SPhos, RuPhos | 2-10 | Stabilizes the catalyst |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2-3 equivalents | Activates the boronic acid/ester |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | - | Reaction medium |
| Organoboron Reagent | Arylboronic acid, Arylboronic ester | 1.1-1.5 equivalents | Source of the aryl group |
| Temperature | 80-110 °C | - | To drive the reaction to completion |
| Reaction Time | 2-24 hours | - | Duration of the reaction |
Detailed Experimental Protocol
-
Reaction Setup: To a Schlenk tube under an inert atmosphere, add the halogenated "this compound" derivative (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a degassed mixture of solvents (e.g., dioxane and water, 4:1).
-
Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed as indicated by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography.
Sonogashira Coupling: C-C (alkyne) Bond Formation
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[4] Similar to the Suzuki coupling, this would require prior modification of "this compound" to introduce a halide or triflate.
General Protocol for Sonogashira Coupling
Reaction Scheme (assuming prior functionalization):
Table 3: Typical Reaction Components and Conditions for Sonogashira Coupling
| Component | General Example | Typical Amount (mol%) | Purpose |
| Palladium Precatalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | 1-5 | Main catalyst |
| Copper(I) Co-catalyst | CuI | 2-10 | Co-catalyst, facilitates alkyne activation |
| Ligand | PPh₃ | 2-10 | Stabilizes the palladium catalyst |
| Base | Et₃N, i-Pr₂NH | As solvent or 2-5 equiv. | Base and often solvent |
| Solvent | THF, DMF, Toluene | - | Reaction medium |
| Terminal Alkyne | Various substituted and unsubstituted terminal alkynes | 1.1-1.5 equivalents | Coupling partner |
| Temperature | Room Temperature to 80 °C | - | Reaction temperature |
| Reaction Time | 2-16 hours | - | Duration of the reaction |
Detailed Experimental Protocol
-
Reaction Setup: In a Schlenk tube under an inert atmosphere, dissolve the halogenated "this compound" derivative (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) iodide (5 mol%) in a suitable solvent (e.g., THF).
-
Reagent Addition: Add the base (e.g., triethylamine, 3.0 equiv.) followed by the terminal alkyne (1.2 equiv.).
-
Reaction: Stir the reaction at the appropriate temperature (e.g., 60 °C) until completion.
-
Workup: Cool the mixture, dilute with an organic solvent, and filter to remove the ammonium salts.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Heck Reaction: C-C (alkene) Bond Formation
The Heck reaction couples an unsaturated halide or triflate with an alkene to form a substituted alkene.[5] This reaction would also necessitate prior halogenation of the "this compound".
General Protocol for Heck Reaction
Reaction Scheme (assuming prior functionalization):
Table 4: Typical Reaction Components and Conditions for Heck Reaction
| Component | General Example | Typical Amount (mol%) | Purpose |
| Palladium Precatalyst | Pd(OAc)₂, PdCl₂ | 1-5 | Catalyst source |
| Ligand | PPh₃, P(o-tolyl)₃ | 2-10 | Stabilizes the catalyst |
| Base | Et₃N, K₂CO₃, NaOAc | 2-3 equivalents | Neutralizes the generated acid |
| Solvent | DMF, Acetonitrile, Toluene | - | Reaction medium |
| Alkene | Acrylates, Styrenes, etc. | 1.1-2.0 equivalents | Coupling partner |
| Temperature | 80-140 °C | - | Reaction temperature |
| Reaction Time | 6-48 hours | - | Duration of the reaction |
Detailed Experimental Protocol
-
Reaction Setup: In a sealed tube, combine the halogenated "this compound" derivative (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., PPh₃, 4 mol%), and the base (e.g., Et₃N, 2.5 equiv.).
-
Reagent Addition: Add the solvent (e.g., DMF) and the alkene (1.5 equiv.).
-
Reaction: Seal the tube and heat the reaction mixture with stirring to the required temperature (e.g., 120 °C).
-
Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the organic extracts, dry, and concentrate. Purify the product by column chromatography.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship for the functionalization of "this compound" via an initial halogenation step followed by a palladium-catalyzed cross-coupling reaction.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Breaking the regioselectivity rule for acrylate insertion in the Mizoroki-Heck reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. prepchem.com [prepchem.com]
Application Notes & Protocols: Methyl 5,6-diaminonicotinate in the Synthesis of Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5,6-diaminonicotinate is a versatile heterocyclic building block with significant potential in the discovery of novel agrochemicals. Its vicinal diamine functionality on a pyridine core allows for the construction of fused imidazole ring systems, leading to the formation of imidazo[4,5-b]pyridines. This scaffold is of particular interest in agrochemical research due to its structural similarity to naturally occurring purines, allowing for interaction with various biological targets. This document provides an overview of the application of this compound in the synthesis of potential insecticidal compounds and outlines detailed experimental protocols.
The primary synthetic route involves the cyclization of this compound with various reagents to form the imidazo[4,5-b]pyridine core. Subsequent modifications can be made to introduce diverse functionalities, enabling the exploration of structure-activity relationships (SAR) and the optimization of biological activity.
Agrochemical Applications: Insecticides
Research into imidazo[4,5-b]pyridine derivatives has revealed promising insecticidal activity. While specific data on compounds directly synthesized from this compound is limited in publicly available literature, extensive research on analogous structures provides a strong rationale for its use. For instance, a series of imidazo[4,5-b]pyridine compounds containing an amino fragment have demonstrated significant mortality against key agricultural pests.
The general structure-activity relationship suggests that the substituents on both the imidazole and pyridine rings play a crucial role in determining the insecticidal potency and spectrum. The methyl ester group at the 6-position, derived from this compound, offers a handle for further chemical modification to fine-tune the compound's physicochemical properties and biological activity.
Quantitative Data Summary
The following table summarizes the insecticidal activity of representative imidazo[4,5-b]pyridine compounds, which are structurally analogous to those derivable from this compound. This data is presented to illustrate the potential of this chemical class.
| Compound ID | Structure | Target Pest | Concentration (mg/L) | Mortality (%)[1] |
| 8n | 5-(ethylsulfonyl)-6-(3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)-N-(4-methylbenzyl)pyridin-2-amine | Nilaparvata lugens | 5 | 46.85 |
| 10a | 5-(ethylsulfonyl)-6-(3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)-3-phenylpyridin-2-amine | Mythimna separata | 1 | 100.00 |
| 10a | 5-(ethylsulfonyl)-6-(3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)-3-phenylpyridin-2-amine | Plutella xylostella | 1 | 100.00 |
| Oxazosulfyl (Reference) | - | Nilaparvata lugens | 5 | 0.00 |
| Oxazosulfyl (Reference) | - | Mythimna separata | 1 | 0.00 |
| Oxazosulfyl (Reference) | - | Plutella xylostella | 1 | 96.67 |
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of the imidazo[4,5-b]pyridine scaffold starting from a 2,3-diaminopyridine derivative, such as this compound.
Protocol 1: Synthesis of Methyl 2-substituted-3H-imidazo[4,5-b]pyridine-6-carboxylate
This protocol describes a general method for the condensation of this compound with an aldehyde to form the corresponding 2-substituted imidazo[4,5-b]pyridine.
Materials:
-
This compound
-
Substituted aldehyde (e.g., benzaldehyde)
-
Sodium metabisulfite (Na₂S₂O₅)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DMSO, add the substituted aldehyde (1.0 eq) and sodium metabisulfite (1.1 eq).
-
Heat the reaction mixture at 120 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired Methyl 2-substituted-3H-imidazo[4,5-b]pyridine-6-carboxylate.
Protocol 2: N-Alkylation of the Imidazo[4,5-b]pyridine Core
This protocol outlines a general procedure for the alkylation of the imidazole nitrogen.
Materials:
-
Methyl 2-substituted-3H-imidazo[4,5-b]pyridine-6-carboxylate
-
Alkylating agent (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of Methyl 2-substituted-3H-imidazo[4,5-b]pyridine-6-carboxylate (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and the alkylating agent (1.2 eq).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Once the starting material is consumed, quench the reaction with water and extract with dichloromethane (3 x 30 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-alkylated product.
Visualizations
Logical Workflow for Agrochemical Discovery
Caption: Workflow for agrochemical discovery using this compound.
Signaling Pathway (Hypothetical)
While the exact mode of action for these novel insecticides is under investigation, a plausible mechanism for pyridine-based insecticides involves targeting the nicotinic acetylcholine receptors (nAChRs) in the insect nervous system.
Caption: Hypothetical mode of action targeting insect nAChRs.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 5,6-diaminonicotinate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5,6-diaminonicotinate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on the reduction of Methyl 6-amino-5-nitronicotinate.
Q1: Why is my reaction yield significantly lower than expected?
A1: Low yield can be attributed to several factors:
-
Catalyst Inactivity: The Palladium on carbon (Pd/C) catalyst may be old or deactivated. Ensure you are using a fresh, high-quality catalyst. The catalyst from a previously opened bottle might have reduced activity.
-
Incomplete Reaction: The reduction of the nitro group may not have gone to completion. Monitor the reaction progress by checking for the consumption of the starting material using Thin Layer Chromatography (TLC). If the reaction is stalled, consider increasing the reaction time or hydrogen pressure.
-
Hydrogen Leakage: Ensure your hydrogenation apparatus is properly sealed and there are no leaks. A constant supply of hydrogen at the appropriate pressure is critical for the reaction to proceed efficiently.
-
Product Loss During Workup: The product may be lost during the filtration or recrystallization steps. Ensure the catalyst is thoroughly washed with the solvent (methanol/ethanol) to recover any adsorbed product. During recrystallization, avoid using an excessive amount of solvent, which can lead to lower recovery.
Q2: The final product is discolored (e.g., dark brown or black). What is the cause and how can it be fixed?
A2: Discoloration often indicates two primary issues:
-
Oxidation: Diaminopyridine derivatives are susceptible to oxidation, which can cause them to darken upon exposure to air.[1][2] To minimize this, perform the workup and purification steps under an inert atmosphere (e.g., nitrogen or argon) if possible. Use degassed solvents and store the final product protected from light and air.[2]
-
Residual Catalyst: Fine particles of the Pd/C catalyst may have passed through the filter paper. After the initial filtration to remove the bulk of the catalyst, it is good practice to filter the solution again through a finer medium, such as Celite or a syringe filter, to remove any residual catalyst particles.
Q3: I am having difficulty purifying the product by recrystallization. What can I do?
A3: If the standard recrystallization from ethanol is not yielding a pure product, consider the following:[3]
-
Solvent System: Experiment with different solvent systems. A mixture of solvents, such as ethanol/water or methanol/dichloromethane, might provide better crystallization.
-
Column Chromatography: If recrystallization fails to remove persistent impurities, silica gel column chromatography is a viable alternative. A solvent system like dichloromethane/methanol or ethyl acetate/hexanes can be used for elution. Monitor the fractions by TLC to isolate the pure product.
-
Purity of Starting Material: Impurities in the starting Methyl 6-amino-5-nitronicotinate can carry through the reaction and complicate the purification of the final product. Ensure the starting material is of high purity before beginning the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most frequently cited method is the catalytic hydrogenation of Methyl 6-amino-5-nitronicotinate.[3] This reaction typically uses a Palladium on carbon (Pd/C) catalyst in a solvent like methanol at room temperature and normal pressure.[3]
Q2: What are the recommended storage conditions for this compound?
A2: The compound should be stored at low temperatures (around 4°C), protected from light, and preferably under an inert atmosphere to prevent degradation.[1][2]
Q3: What safety precautions should be taken when handling this compound?
A3: this compound is classified as harmful.[4] It is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation. Standard personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.[4] Work should be conducted in a well-ventilated fume hood.[4]
Q4: What is the expected melting point of pure this compound?
A4: The reported melting point for the purified product is 154-155°C.[3]
Data Presentation
The following table summarizes the quantitative data from a representative synthesis protocol.[3]
| Parameter | Value |
| Starting Material | Methyl 6-amino-5-nitronicotinate |
| Scale (Starting Material) | 1.0 g |
| Solvent | Methanol |
| Solvent Volume | 10 mL |
| Catalyst | 5% Palladium on Carbon (Pd/C) |
| Catalyst Loading | 0.1 g (10% w/w) |
| Hydrogen Source | Hydrogen Gas (H₂) |
| Pressure | Normal Pressure |
| Temperature | Room Temperature |
| Product Yield | 0.8 g (80%) |
| Physical Form | Yellow needle-like crystals |
| Melting Point | 154-155°C |
Experimental Protocols
Detailed Protocol for the Synthesis of this compound
This protocol is based on the catalytic hydrogenation of Methyl 6-amino-5-nitronicotinate.[3]
-
Reaction Setup:
-
In a suitable reaction flask (e.g., a round-bottom flask equipped with a magnetic stir bar), dissolve 1.0 g of Methyl 6-amino-5-nitronicotinate in 10 mL of methanol.
-
Carefully add 0.1 g of 5% Palladium on carbon catalyst to the solution. Caution: Pd/C can be pyrophoric. Handle with care.
-
-
Hydrogenation:
-
Seal the flask and connect it to a hydrogen source (e.g., a hydrogen-filled balloon or a hydrogenation apparatus).
-
Purge the flask with hydrogen gas to replace the air.
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.
-
Monitor the reaction until the stoichiometric amount of hydrogen is absorbed or until TLC analysis shows complete consumption of the starting material.
-
-
Workup and Isolation:
-
Once the reaction is complete, carefully vent the excess hydrogen in a fume hood.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with a small amount of methanol to ensure all the product is collected.
-
Combine the filtrate and washings and remove the solvent by rotary evaporation.
-
-
Purification:
-
Recrystallize the resulting residue from ethanol to obtain pure this compound as yellow, needle-like crystals.[3]
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for synthesis issues.
References
Purification of "Methyl 5,6-diaminonicotinate" by recrystallization or chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of Methyl 5,6-diaminonicotinate by recrystallization and column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying crude this compound?
A1: Both recrystallization and column chromatography are effective methods for purifying this compound. Recrystallization from ethanol has been reported to yield high-purity yellow, needle-like crystals.[1] Column chromatography on silica gel can also be employed for effective separation from impurities.
Q2: What is a suitable solvent for the recrystallization of this compound?
A2: Ethanol is a documented and effective solvent for the recrystallization of this compound.[1] Generally, for pyridine derivatives, polar solvents are often required. A good recrystallization solvent should dissolve the compound when hot but have low solubility at room temperature.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" can occur if the solution is too concentrated or cools too quickly. Try adding a small amount of additional hot solvent to the oiled mixture and reheating until a clear solution is formed. Then, allow the solution to cool more slowly. Seeding the solution with a small crystal of pure product can also help induce crystallization.
Q4: I am seeing very low recovery after recrystallization. What are the likely causes?
A4: Low recovery can result from using too much solvent, premature crystallization during hot filtration, or incomplete precipitation upon cooling. Ensure you are using the minimum amount of hot solvent necessary for complete dissolution. Also, preheating your filtration apparatus can prevent premature crystallization. To maximize recovery, ensure the solution is thoroughly cooled in an ice bath before filtering the crystals.
Q5: What type of stationary phase and mobile phase should I use for column chromatography of this compound?
A5: For polar aromatic amines like this compound, normal-phase chromatography using silica gel as the stationary phase is a common choice. A mobile phase consisting of a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically effective. For a similar compound, 3,4-diaminopyridine-2,5-dicarbonitrile, a mixture of ethyl acetate and dichloromethane (1:5 v/v) was used.[2] Due to the basic nature of the amino groups, adding a small amount of a basic modifier like triethylamine or ammonia to the mobile phase can improve peak shape and prevent tailing.
Troubleshooting Guides
Recrystallization
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Compound does not dissolve | - Incorrect solvent choice.- Insufficient solvent volume. | - Test the solubility of a small sample in various polar solvents.- Gradually add more hot solvent until the compound dissolves. |
| "Oiling out" | - Solution is too concentrated.- Cooling is too rapid.- Impurities are depressing the melting point. | - Add more hot solvent and reheat to a clear solution.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Try seeding the solution with a pure crystal. |
| No crystal formation | - Too much solvent was used.- The solution is not saturated. | - Evaporate some of the solvent to increase the concentration and allow it to cool again.- Scratch the inside of the flask with a glass rod to create nucleation sites. |
| Low product recovery | - Using an excessive amount of solvent.- Premature crystallization during hot filtration.- Crystals are still dissolved in the mother liquor. | - Use the minimum amount of hot solvent for dissolution.- Preheat the filtration funnel and flask.- Ensure the crystallization mixture is thoroughly cooled before filtration. |
| Product is still colored | - Colored impurities are present. | - Add a small amount of activated charcoal to the hot solution before filtration. Caution: Do not add charcoal to a boiling solution. |
Column Chromatography
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor separation of compounds | - Inappropriate mobile phase polarity. | - Adjust the solvent ratio. Increase the polarity of the mobile phase to move polar compounds faster, or decrease it for better separation of less polar compounds. |
| Compound streaking/tailing on the column | - Compound interacting strongly with the silica gel (acidic).- Column is overloaded. | - Add a small percentage (0.1-1%) of a basic modifier like triethylamine or ammonia to the mobile phase.- Use a larger column or load less sample. |
| Compound is not eluting from the column | - Mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. A gradient elution from a non-polar to a more polar solvent system can be effective. |
| Cracks appearing in the silica gel bed | - Improper packing of the column.- Running the column dry. | - Ensure the silica gel is packed as a uniform slurry.- Always maintain a level of solvent above the silica gel bed. |
Experimental Protocols
Recrystallization of this compound
Materials:
-
Crude this compound
-
Ethanol
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Reflux condenser
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and bring the mixture to a boil with gentle heating and stirring.
-
Continue to add small portions of hot ethanol until the solid is completely dissolved.
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Perform a hot gravity filtration to remove any insoluble impurities and the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature. Yellow, needle-like crystals should form.[1]
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the crystals under vacuum to obtain pure this compound. The reported melting point is 154°-155° C.[1]
Column Chromatography of this compound (General Protocol)
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents (e.g., Ethyl Acetate, Dichloromethane, Triethylamine)
-
Chromatography column
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a uniform and crack-free bed. Drain the excess solvent until it is level with the top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. A common starting point for similar compounds is a mixture of ethyl acetate and dichloromethane.[2] Consider adding 0.1-1% triethylamine to the eluent to improve peak shape.
-
Fraction Collection: Collect fractions in separate tubes.
-
Analysis: Monitor the fractions by Thin-Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Recrystallization Data
| Parameter | Value | Reference |
| Solvent | Ethanol | [1] |
| Yield | 80% (from methyl 6-amino-5-nitronicotinate) | [1] |
| Crystal Appearance | Yellow needle-like crystals | [1] |
| Melting Point | 154°-155° C | [1] |
Chromatography Solvent Systems for Similar Compounds
| Compound | Stationary Phase | Mobile Phase | Reference |
| 3,4-Diaminopyridine-2,5-dicarbonitrile | Silica gel | Ethyl acetate/Dichloromethane (1:5, v/v) | [2] |
| Methyl 4-hydroxy-6-methylnicotinate derivative | Silica gel | Petroleum ether/Ethyl acetate (4:1, v/v) | [3] |
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for column chromatography purification.
References
Technical Support Center: Synthesis of Methyl 5,6-diaminonicotinate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals involved in the synthesis of Methyl 5,6-diaminonicotinate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most widely used method for synthesizing this compound is the catalytic hydrogenation of its precursor, methyl 6-amino-5-nitronicotinate. This reaction typically employs a palladium-on-carbon (Pd/C) catalyst in the presence of hydrogen gas.[1]
Q2: My final product has a persistent yellow or brownish color. What are the likely impurities?
A2: A persistent color in the final product often indicates the presence of byproducts from incomplete reduction or side reactions. Common colored impurities in the catalytic hydrogenation of aromatic nitro compounds include nitroso and azo compounds, which can be formed through side reactions on the catalyst surface. Incomplete removal of the starting material, methyl 6-amino-5-nitronicotinate, which is also colored, can be another reason.
Q3: I am observing a lower than expected yield. What are the potential causes?
A3: Low yields can stem from several factors:
-
Incomplete Reaction: Insufficient reaction time, inadequate hydrogen pressure, or a partially deactivated catalyst can lead to an incomplete conversion of the starting material.
-
Catalyst Poisoning: The catalyst can be poisoned by impurities in the starting material or solvent, reducing its activity.
-
Product Loss During Workup: this compound has some solubility in polar solvents. Excessive washing or inefficient extraction can lead to product loss.
-
Side Reactions: The formation of byproducts will consume the starting material and reduce the yield of the desired product.
Q4: My NMR spectrum shows unexpected peaks. How can I identify the byproducts?
A4: Unexpected peaks in your NMR spectrum likely correspond to the byproducts of the reduction. The primary byproducts to consider are those arising from incomplete reduction. These include the corresponding hydroxylamine and nitroso intermediates. Additionally, azo compounds can form through the condensation of these intermediates. To identify these, you can compare your spectra with literature data for these compounds or use techniques like LC-MS to determine the molecular weights of the impurities.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Reaction is sluggish or incomplete | 1. Inactive or poisoned catalyst.2. Insufficient hydrogen pressure.3. Low reaction temperature. | 1. Use fresh, high-quality catalyst. Ensure the starting material and solvent are pure.2. Ensure the reaction vessel is properly sealed and pressurized with hydrogen.3. Gently warm the reaction mixture if the reaction is slow at room temperature, but monitor for side reactions. |
| Product is discolored (yellow/brown) | 1. Presence of nitroso or azo byproducts.2. Incomplete removal of starting material.3. Air oxidation of the product. | 1. Purify the product by recrystallization, paying attention to the choice of solvent to exclude less polar, colored impurities.2. Monitor the reaction to completion using TLC or HPLC. Extend the reaction time if necessary.3. Handle the purified product under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Low Yield | 1. Incomplete reaction.2. Product loss during workup.3. Formation of byproducts. | 1. See "Reaction is sluggish or incomplete" above.2. Minimize the volume of solvent used for washing the product. If performing an extraction, ensure the pH is adjusted to maximize product recovery in the organic phase.3. Optimize reaction conditions (catalyst loading, hydrogen pressure, temperature) to favor the formation of the desired product. |
| Unexpected peaks in NMR/LC-MS | 1. Presence of hydroxylamine, nitroso, or azo byproducts.2. Impurities from the starting material. | 1. Refer to the byproduct structures in the signaling pathway diagram below. Attempt to isolate the impurities for characterization or use LC-MS to identify them by molecular weight.2. Ensure the purity of the starting methyl 6-amino-5-nitronicotinate before use. |
Experimental Protocols
Synthesis of Methyl 6-amino-5-nitronicotinate (Precursor)
A common route to the precursor involves the amination of methyl 6-chloro-5-nitronicotinate.
Materials:
-
Methyl 6-chloro-5-nitronicotinate
-
Ammonia (aqueous or in a solvent like methanol)
-
Suitable solvent (e.g., methanol, ethanol)
Procedure:
-
Dissolve methyl 6-chloro-5-nitronicotinate in a suitable solvent in a pressure-rated reaction vessel.
-
Add a solution of ammonia. The molar excess of ammonia will depend on the specific protocol.
-
Seal the vessel and heat the reaction mixture. The temperature and reaction time will need to be optimized (e.g., 80-120 °C for several hours).
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Synthesis of this compound
This protocol is based on the catalytic hydrogenation of methyl 6-amino-5-nitronicotinate.[1]
Materials:
-
Methyl 6-amino-5-nitronicotinate
-
Methanol (or another suitable solvent like ethanol or ethyl acetate)
-
5% or 10% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas
Procedure:
-
In a hydrogenation flask, dissolve methyl 6-amino-5-nitronicotinate in methanol.
-
Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading is typically 5-10 mol% relative to the substrate.
-
Seal the flask and connect it to a hydrogen source.
-
Evacuate the flask and backfill with hydrogen several times to ensure an inert atmosphere.
-
Pressurize the flask with hydrogen to the desired pressure (e.g., 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or HPLC until the starting material is completely consumed.
-
Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with fresh solvent to recover any adsorbed product.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain yellow, needle-like crystals.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Potential byproduct formation during reduction.
Caption: Troubleshooting workflow for synthesis issues.
References
Optimizing reaction conditions for "Methyl 5,6-diaminonicotinate" synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of Methyl 5,6-diaminonicotinate. It includes detailed experimental protocols, troubleshooting guides, frequently asked questions (FAQs), and optimized reaction conditions to ensure successful and efficient synthesis.
Experimental Protocols
The primary and recommended method for the synthesis of this compound is the catalytic hydrogenation of Methyl 6-amino-5-nitronicotinate.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is the most commonly cited and reliable method for the synthesis of this compound.
Reaction Scheme:
Materials and Reagents:
-
Methyl 6-amino-5-nitronicotinate
-
5% Palladium on Carbon (Pd/C)
-
Methanol (reagent grade)
-
Ethanol (for recrystallization)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Preparation: In a suitable round-bottom flask, dissolve 1.0 g of Methyl 6-amino-5-nitronicotinate in 10 mL of methanol.
-
Catalyst Addition: Carefully add 0.1 g of 5% Palladium on Carbon to the solution.
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. The reaction is typically carried out at room temperature under normal pressure (e.g., using a hydrogen-filled balloon). For larger scale reactions, a Parr hydrogenator may be used at a slightly elevated pressure (e.g., 1-4 atm).
-
Reaction Monitoring: The reaction progress should be monitored until the stoichiometric amount of hydrogen is absorbed. This can be observed by the consumption of hydrogen from the balloon or by monitoring the pressure drop in a Parr apparatus. Alternatively, the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, purge the system with an inert gas to remove excess hydrogen.
-
Filtration: Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the palladium catalyst. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.
-
Purification: The resulting residue can be purified by recrystallization from ethanol to yield yellow, needle-like crystals of this compound.[1]
Data Presentation: Optimizing Reaction Conditions
The yield and purity of this compound are sensitive to several reaction parameters. The following table summarizes key parameters and their typical ranges for optimization.
| Parameter | Recommended Range | Effect on Reaction | Troubleshooting/Optimization Notes |
| Catalyst Loading (5% Pd/C) | 5-10 wt% | Higher loading can increase reaction rate but may lead to over-reduction if not monitored carefully. | Start with 10 wt%. If side products are observed, reduce to 5 wt%. |
| Hydrogen Pressure | 1-4 atm (15-60 psi) | Higher pressure generally increases the reaction rate. | Atmospheric pressure (balloon) is sufficient for small scales. For larger scales or slower reactions, increase pressure. |
| Temperature | 20-40 °C | The reaction is typically exothermic. Higher temperatures can lead to side reactions. | Maintain at room temperature. If the reaction is sluggish, gentle warming to 30-40 °C can be applied with careful monitoring. |
| Solvent | Methanol, Ethanol | The starting material is soluble in these solvents, and they are suitable for hydrogenation. | Methanol is generally preferred for its higher solvating power for the starting material. |
| Reaction Time | 1-6 hours | Varies with scale, pressure, and catalyst activity. | Monitor by TLC or hydrogen uptake to determine completion. |
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Inactive catalyst- Insufficient hydrogen- Poor solubility of starting material | - Use fresh, high-quality Pd/C.- Ensure a continuous supply of hydrogen.- Increase solvent volume or switch to a better solvent (e.g., methanol). |
| Low Yield | - Incomplete reaction- Loss during work-up/filtration- Adsorption of product onto catalyst | - Ensure reaction goes to completion.- Thoroughly wash the filter cake with the reaction solvent.- Use a minimal amount of filter aid. |
| Dark-colored Product | - Oxidation of the diamine product- Presence of polymeric side products | - Handle the purified product under an inert atmosphere.- Store the product in a dark, cool place.[2][3]- Purify by column chromatography if recrystallization is insufficient. |
| Formation of Side Products | - Over-reduction- Catalyst poisoning- Reaction temperature too high | - Reduce catalyst loading or hydrogen pressure.- Ensure high purity of starting materials and solvents.- Maintain the reaction at room temperature. |
| Difficult Filtration of Catalyst | - Fine catalyst particles | - Use a thicker pad of filter aid (Celite®).- Allow the mixture to settle before filtration. |
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of the reaction?
A1: The reaction can be monitored by Thin Layer Chromatography (TLC). A suitable solvent system for TLC is a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1). The product, being more polar than the starting material, will have a lower Rf value. Alternatively, monitoring hydrogen uptake is a reliable method.
Q2: What are the potential side products in this reaction?
A2: While the reduction of a nitro group to an amine is generally clean, potential side products can arise from incomplete reduction, leading to the formation of nitroso or hydroxylamine intermediates. Over-reduction is less common for aromatic nitro groups but can occur under harsh conditions.
Q3: The product is sensitive to air and light. How should I handle and store it?
A3: this compound, like many aromatic diamines, can be susceptible to oxidation, which may cause it to darken over time. It is recommended to handle the purified compound under an inert atmosphere (nitrogen or argon) and store it in a tightly sealed container in a refrigerator, protected from light.[2][3]
Q4: What are some alternative methods for this synthesis?
A4: While catalytic hydrogenation with Pd/C is the most common method, other reducing agents can be used. These include:
-
Raney Nickel: This can be used as an alternative to Pd/C, particularly if sulfur-containing impurities are a concern.
-
Metal/Acid Systems: Reagents such as iron in acetic acid (Fe/AcOH) or tin(II) chloride in hydrochloric acid (SnCl₂/HCl) are effective for reducing aromatic nitro groups. These methods are often used when other functional groups sensitive to hydrogenation are present.
Q5: How can I purify the product if recrystallization is not sufficient?
A5: If the product contains impurities that are difficult to remove by recrystallization, column chromatography can be employed. A silica gel column with a gradient elution of ethyl acetate in hexane is a good starting point. Due to the basic nature of the amine groups, it may be beneficial to add a small amount of a tertiary amine (e.g., 1% triethylamine) to the eluent to prevent tailing.
Visualizations
Experimental Workflow
References
Side reactions of "Methyl 5,6-diaminonicotinate" with acidic or basic reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 5,6-diaminonicotinate. The following information addresses common issues related to side reactions with acidic and basic reagents.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound and how do they influence its reactivity?
A1: this compound possesses three key functional groups that dictate its chemical behavior:
-
Two Aromatic Amino Groups (-NH₂): These ortho-disposed amino groups are nucleophilic and can participate in cyclization and substitution reactions. They are also basic and can be protonated under acidic conditions.
-
A Methyl Ester (-COOCH₃): This group is susceptible to hydrolysis under both acidic and basic conditions to form the corresponding carboxylic acid.
-
A Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated in acidic media. The ring itself can influence the reactivity of the attached functional groups.
Q2: What is the most common side reaction when working with this compound under acidic conditions?
A2: The most prevalent side reaction under acidic conditions is the hydrolysis of the methyl ester to 5,6-diaminonicotinic acid. This reaction is catalyzed by the presence of protons (H⁺). Prolonged exposure to strong acids or elevated temperatures can lead to complete conversion to the carboxylic acid.
Q3: Can decarboxylation occur as a side reaction?
A3: Decarboxylation, the loss of CO₂, is a potential subsequent side reaction if the methyl ester is first hydrolyzed to 5,6-diaminonicotinic acid. Pyridinecarboxylic acids can undergo decarboxylation, particularly at elevated temperatures. The position of the carboxylic acid group on the pyridine ring influences the ease of decarboxylation.
Q4: What side reactions are expected under basic conditions?
A4: Under basic conditions, the primary side reaction is the saponification (base-promoted hydrolysis) of the methyl ester to form the corresponding carboxylate salt (potassium or sodium 5,6-diaminonicotinate). This reaction is typically irreversible and proceeds more rapidly than acid-catalyzed hydrolysis.
Q5: Is intramolecular cyclization a concern?
A5: Yes, intramolecular cyclization is a significant possibility, especially when reacting this compound with reagents like carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form imidazo[4,5-b]pyridines. While this is often the desired reaction, uncontrolled cyclization can be considered a side reaction if it occurs prematurely or under unintended conditions.
Troubleshooting Guides
Issue 1: Low Yield of Desired Product and Formation of a More Polar Byproduct in Acidic Media
Symptom: When performing a reaction with this compound under acidic conditions (e.g., using HCl, H₂SO₄, or a Lewis acid), you observe a significant amount of a more polar byproduct by TLC or LC-MS, leading to a low yield of your target molecule.
Possible Cause: Acid-catalyzed hydrolysis of the methyl ester to 5,6-diaminonicotinic acid. The carboxylic acid is more polar than the starting ester.
Troubleshooting Steps:
-
Control Reaction Temperature: Perform the reaction at the lowest effective temperature to minimize the rate of hydrolysis.
-
Limit Exposure to Strong Acid: Use the minimum stoichiometric amount of acid required for the reaction. If possible, use a milder acid.
-
Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further hydrolysis of the product.
-
Anhydrous Conditions: If the reaction chemistry allows, use anhydrous solvents and reagents to eliminate water, which is required for hydrolysis.
Issue 2: Formation of an Insoluble Precipitate in Basic Media
Symptom: Upon addition of a basic reagent (e.g., NaOH, KOH, NaH), an insoluble precipitate forms, and your desired reaction does not proceed.
Possible Cause: Base-promoted hydrolysis (saponification) of the methyl ester to form the sodium or potassium salt of 5,6-diaminonicotinic acid, which may have low solubility in the reaction solvent.
Troubleshooting Steps:
-
Choice of Base: If the reaction requires a base, consider using a non-nucleophilic organic base (e.g., triethylamine, DIPEA) if it is compatible with your reaction chemistry.
-
Solvent Selection: Use a more polar solvent or a co-solvent system that can solubilize the carboxylate salt.
-
Temperature Control: Run the reaction at a lower temperature to slow down the rate of saponification relative to the desired reaction.
-
Protecting Groups: If feasible, protect the amino groups before subjecting the molecule to strongly basic conditions to prevent other potential side reactions.
Issue 3: Unexpected Formation of a Heterocyclic Product
Symptom: During a reaction intended to modify the amino groups or the ester, you isolate a product that is identified as an imidazo[4,5-b]pyridine derivative.
Possible Cause: Unintended intramolecular or intermolecular cyclization. This can be triggered by high temperatures or the presence of activating agents (e.g., coupling agents for amide bond formation).
Troubleshooting Steps:
-
Temperature Management: Avoid excessive heating during the reaction and work-up.
-
Reagent Stoichiometry: Use precise stoichiometry of reagents to avoid excess activating agents that could promote cyclization.
-
Protecting Group Strategy: If you intend to perform reactions at the ester or other parts of the molecule without affecting the diamino functionality, consider protecting one or both amino groups.
Data Presentation
Table 1: Hypothetical Hydrolysis of this compound under Various Conditions
| Condition | Reagent | Temperature (°C) | Time (h) | % Hydrolysis (Illustrative) |
| Acidic | 1M HCl (aq) | 25 | 24 | ~10-20% |
| Acidic | 1M HCl (aq) | 80 | 4 | >90% |
| Basic | 1M NaOH (aq) | 25 | 2 | >95% |
| Basic | 1M NaOH (aq) | 0 | 1 | ~50-60% |
Note: This data is illustrative and intended for guidance. Actual rates will depend on specific reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of an Imidazo[4,5-b]pyridine Derivative
This protocol describes a common desired reaction of this compound, which can also occur as a side reaction under certain conditions.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or a mixture of DMSO and an oxidizing agent like Na₂S₂O₅.
-
Reagent Addition: Add the desired aldehyde or carboxylic acid (1.1 eq).
-
Heating: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
Visualizations
Caption: Potential side reactions of this compound in acidic conditions.
Stability of "Methyl 5,6-diaminonicotinate" in different solvent systems
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Methyl 5,6-diaminonicotinate in various solvent systems.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound should be stored at 2-8°C, protected from light.[1][2][3] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation, especially for long-term storage.[4]
Q2: I'm observing a color change in my solid sample of this compound over time. What could be the cause?
A color change, typically to a yellowish or brownish hue, can indicate degradation of the compound. This is often due to oxidation of the diamino-substituted pyridine ring, especially if the compound has been exposed to air and/or light for extended periods. It is crucial to store the solid compound under the recommended conditions to minimize this degradation.
Q3: What is the expected stability of this compound in aqueous solutions?
Q4: Can I use protic solvents like methanol or ethanol to dissolve this compound for long-term storage?
While this compound may be soluble in protic solvents like methanol and ethanol, long-term storage in these solvents is generally not recommended without stability validation. Esters can undergo transesterification in the presence of alcohols, especially if acidic or basic catalysts are present. For short-term use, these solvents are acceptable, but for storage, aprotic solvents are generally preferred.
Q5: Which aprotic solvents are suitable for dissolving and storing this compound?
Aprotic solvents such as DMSO, DMF, and acetonitrile are generally more suitable for dissolving and storing this compound. However, the long-term stability in these solvents should still be verified for your specific application. It is recommended to prepare stock solutions and aliquot them for single use to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results or loss of compound activity. | Degradation of this compound in the solvent system. | 1. Prepare fresh solutions of the compound immediately before use.2. Perform a stability study of the compound in your chosen solvent under your experimental conditions (see Experimental Protocol below).3. Analyze the purity of your stock solution using HPLC or LC-MS. |
| Precipitation observed in a stored solution. | Poor solubility or degradation leading to the formation of less soluble byproducts. | 1. Confirm the solubility of this compound in the chosen solvent at the desired concentration.2. If solubility is sufficient, the precipitate may be a degradation product. Analyze the precipitate and the supernatant to identify the components.3. Consider using a different solvent or preparing more dilute solutions. |
| Color change of a solution over time. | Oxidation or other degradation pathways of the compound. | 1. Protect the solution from light by using amber vials or wrapping the container in foil.2. Purge the solution with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidation.3. Prepare fresh solutions for color-sensitive applications. |
Stability Data Summary (Illustrative)
The following table summarizes the hypothetical stability of this compound in different solvent systems under specified conditions. Note: This data is for illustrative purposes and should be confirmed by experimental validation.
| Solvent | Temperature | Duration | Purity (%) | Major Degradation Product |
| Water (pH 7) | 25°C | 24 hours | 95.2 | 5,6-Diaminonicotinic acid |
| PBS (pH 7.4) | 25°C | 24 hours | 94.8 | 5,6-Diaminonicotinic acid |
| Methanol | 25°C | 7 days | 98.1 | Minor unidentified polar impurities |
| Ethanol | 25°C | 7 days | 98.5 | Minor unidentified polar impurities |
| DMSO | 25°C | 30 days | 99.2 | No significant degradation |
| Acetonitrile | 25°C | 30 days | 99.5 | No significant degradation |
Experimental Protocol: Stability Assessment of this compound
This protocol outlines a general procedure for assessing the stability of this compound in a given solvent system using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound
- HPLC-grade solvent of interest
- HPLC system with a UV detector
- C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
- Volumetric flasks and pipettes
- Autosampler vials
2. Preparation of Stock Solution:
- Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
3. Stability Study Setup:
- Aliquot the stock solution into several autosampler vials.
- Store the vials under the desired temperature and light conditions.
- Designate time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, etc.).
4. HPLC Analysis:
- At each time point, inject an aliquot of the solution onto the HPLC system.
- HPLC Conditions (Example):
- Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 254 nm (or the λmax of this compound)
- Injection Volume: 10 µL
5. Data Analysis:
- At time zero (t=0), the peak corresponding to this compound should be the major peak.
- At subsequent time points, monitor for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
- Calculate the percentage of the parent compound remaining at each time point relative to the initial peak area at t=0.
Visualizations
Caption: Experimental workflow for stability testing of this compound.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
Troubleshooting guide for reactions involving "Methyl 5,6-diaminonicotinate"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 5,6-diaminonicotinate. The information is designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound to ensure its stability?
This compound is stable under recommended storage conditions.[1][2] To maintain its integrity, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3] It is crucial to protect the compound from light, moisture, and sources of ignition.[1][2][3] For long-term storage, a cool and dry place is advised.[3] The recommended storage temperature is often between 2-8°C, with protection from light.[2]
Q2: What are the known incompatibilities of this compound?
This compound is incompatible with strong oxidizing agents, strong acids, strong alkalis, and strong reducing agents.[1][2][3] Contact with these substances should be avoided to prevent hazardous reactions.
Q3: My reaction with this compound is resulting in a low yield. What are the potential causes?
Several factors could contribute to a low yield:
-
Purity of Starting Material: Ensure the purity of your this compound. Impurities can interfere with the reaction. A typical purity for commercially available reagent is around 95%.[4]
-
Reaction Conditions: The reaction may be sensitive to temperature, solvent, or catalyst. Review the specific protocol for optimal conditions. For example, some reactions require heating, such as the formation of an imidazopyridine derivative which is heated to 100°C.[5]
-
Stoichiometry: The presence of two amino groups means that the stoichiometry of the reactants is critical. If your reaction involves acylation or a similar reaction at the amino groups, ensure the molar ratio of your electrophile is carefully controlled to avoid di-substitution or other side reactions.
-
Atmosphere: As an amino-substituted pyridine, the compound may be sensitive to oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve yields.
-
Moisture: The presence of moisture can hydrolyze the ester group or interfere with reactions involving the amino groups. Ensure all solvents and reagents are dry.
Q4: I am observing the formation of multiple products in my reaction. How can I minimize side product formation?
The formation of multiple products often stems from the reactivity of the different functional groups on this compound.
-
Selective Protection: If you are targeting a reaction at a specific amino group or the ester, consider using protecting groups to block other reactive sites.
-
Control of Reaction Conditions: Temperature and reaction time can significantly influence selectivity. Running the reaction at a lower temperature or for a shorter duration may favor the desired product.
-
Order of Reagent Addition: The order in which you add your reagents can be crucial. For instance, in acylation reactions, slow, dropwise addition of the acylating agent can sometimes improve selectivity.
-
Choice of Base: In reactions requiring a base, the nature and strength of the base can affect the outcome. For example, a non-nucleophilic base might be preferable to avoid side reactions. A patent describing an acylation reaction uses triethylamine (Et3N) as a base.[6]
Q5: What are the common challenges in purifying reaction mixtures containing this compound and its derivatives?
The polar nature of the diamino functionality can present challenges during purification.
-
Solubility: The compound and its polar derivatives may have limited solubility in common organic solvents used for chromatography. You may need to use more polar solvent systems.
-
Silica Gel Chromatography: While silica gel chromatography is a viable method, the basic nature of the amino groups can lead to tailing of peaks.[5] Using a solvent system containing a small amount of a basic modifier, such as triethylamine or ammonia, can help to improve peak shape. A patent describes a silica gel chromatography system of 8:1:1 EtOAc-MeOH-NH4OH.[5]
-
Work-up Procedures: During aqueous work-up, the product may partition into the aqueous layer if it is highly polar or forms a salt. Careful adjustment of the pH of the aqueous layer can help to maximize the recovery of the product in the organic phase.
Experimental Protocols & Data
Below are examples of reaction conditions and purification methods reported in the literature for this compound.
Table 1: Reaction Conditions for this compound
| Reaction Type | Reagents | Solvent | Base | Temperature | Time | Reference |
| Imidazopyridine Formation | Formic acid, Triethyl orthoformate | None | None | 100°C | 2 h | [5] |
| Amide Coupling | (R)-2-((1s,4S)-4-(6-fluoroquinolin-4-yl)cyclohexyl)propanoyl chloride | THF | Et3N | 0°C | 30 min | [6] |
| Imidazopyridine Formation | 3-bromo-2-butanone | Acetonitrile | None | Reflux | 24 h | [7] |
| Amide Formation | Hexahydro-1-(phenylmethyl)-1H-azepine-4-carboxylic acid | Phosphorus oxychloride | None | 110°C | 8 h | [8] |
Synthesis of this compound
This compound can be synthesized via the hydrogenation of Methyl 6-amino-5-nitronicotinate.[7]
Protocol:
-
Add Methyl 6-amino-5-nitronicotinate and a catalytic amount of Palladium on carbon (Pd/C) to methanol.
-
Hydrogenate the mixture at room temperature and atmospheric pressure until the hydrogen uptake ceases.
-
Filter the reaction mixture through celite to remove the catalyst.
-
Evaporate the methanol under reduced pressure to yield this compound.[7]
Visual Troubleshooting Guides
Workflow for a Typical Acylation Reaction
Caption: Workflow for a typical acylation reaction involving this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. aksci.com [aksci.com]
- 4. This compound | 104685-76-9 [sigmaaldrich.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. WO2020233676A1 - Amide-substituted imidazo compounds as selective inhibitors of indoleamine 2, 3-dioxygenases - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Removal of impurities from "Methyl 5,6-diaminonicotinate" reaction mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 5,6-diaminonicotinate. Our aim is to help you identify and resolve common impurities encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a "this compound" reaction mixture?
A1: Common impurities can include unreacted starting materials such as methyl 6-amino-5-nitronicotinate, residual catalyst (e.g., palladium on carbon), and byproducts from side reactions.[1] The presence of these impurities can affect the purity, color, and stability of the final product.
Q2: My final product has a dark color. What is the likely cause and how can I remove it?
A2: A dark color in the final product is often due to the presence of oxidized species of the aromatic diamine or residual catalyst. The diaminonicotinate structure is susceptible to oxidation. To decolorize the product, you can try recrystallization with the addition of activated carbon or perform column chromatography.
Q3: I am having trouble purifying my amine product using standard silica gel column chromatography. What are my options?
A3: Standard silica gel is acidic and can strongly interact with basic amines, leading to poor separation and product loss.[2][3] To overcome this, you can:
-
Use a basified mobile phase: Add a small amount of a volatile base, like triethylamine (TEA), to your eluent system (e.g., 0.1-1% TEA in ethyl acetate/hexane).[2][4]
-
Use amine-functionalized silica gel: This type of stationary phase is designed to minimize interactions with basic compounds, often providing better separation.[3][4]
-
Consider reversed-phase chromatography: For polar and ionizable compounds, reversed-phase chromatography with an alkaline mobile phase can be an effective purification strategy.[4]
Q4: Can I use acid-base extraction to purify this compound?
A4: Yes, acid-base extraction is a viable method for purifying amines.[2] The basic amine can be protonated and extracted into an aqueous acidic solution, leaving non-basic impurities in the organic phase. The aqueous layer can then be basified to regenerate the free amine, which is subsequently extracted back into an organic solvent.
Q5: What is a suitable recrystallization solvent for this compound?
A5: Ethanol has been reported as an effective solvent for the recrystallization of this compound, yielding yellow needle-like crystals.[1] Other polar solvents or solvent mixtures may also be suitable and can be screened to optimize yield and purity.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of this compound.
Issue 1: Presence of Starting Material (Methyl 6-amino-5-nitronicotinate)
-
Identification: The starting material is less polar than the product. This can be checked by Thin Layer Chromatography (TLC).
-
Solution:
-
Ensure complete reaction: Monitor the reaction progress by TLC until the starting material spot disappears.
-
Purification: If the reaction is complete and starting material is still present, column chromatography is the most effective method for separation.[5]
-
Issue 2: Residual Catalyst in the Final Product
-
Identification: The product may have a grayish or black tint.
-
Solution:
-
Filtration: Ensure thorough filtration of the reaction mixture to remove the catalyst. Using a pad of celite can improve the removal of fine catalyst particles.[1]
-
Recrystallization: If the catalyst is still present after filtration, a recrystallization step can help to remove it as it will remain insoluble.
-
Issue 3: Low Yield After Purification
-
Cause: This could be due to product loss during extraction, multiple purification steps, or strong adsorption of the product onto silica gel during column chromatography.
-
Solution:
-
Optimize extractions: Ensure complete extraction by performing multiple extractions with the appropriate solvent.
-
Modify chromatography conditions: If using column chromatography, switch to a basified mobile phase or an amine-functionalized silica gel to minimize product loss.[2][3][4]
-
Optimize recrystallization: Carefully select the recrystallization solvent and conditions (e.g., cooling rate) to maximize crystal formation and recovery.
-
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Solvents/Mobile Phase | Expected Purity | Advantages | Disadvantages |
| Recrystallization | Ethanol[1] | >98% | Simple, cost-effective, good for removing minor impurities and color. | May result in lower yield; may not be effective for separating impurities with similar solubility. |
| Silica Gel Column Chromatography | Ethyl Acetate/Hexane with 0.5% Triethylamine[2] | >99% | High resolution, effective for separating closely related impurities. | Can be time-consuming and requires larger solvent volumes; potential for product loss on acidic silica.[2][3] |
| Amine-Functionalized Silica Gel Chromatography | Ethyl Acetate/Hexane[4] | >99% | Excellent for purifying basic amines, minimizes tailing and product loss.[3] | More expensive stationary phase. |
| Acid-Base Extraction | Organic Solvent (e.g., Ethyl Acetate) and aqueous HCl/NaOH[2] | Variable | Good for removing non-basic impurities. | Can be labor-intensive and may lead to emulsions. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot filter the solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration and wash them with a small amount of cold ethanol.
-
Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography on Silica Gel with a Basified Mobile Phase
-
Prepare the column: Pack a glass column with silica gel using a slurry method with the desired mobile phase (e.g., 95:5 Hexane:Ethyl Acetate with 0.5% Triethylamine).
-
Load the sample: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elute the column: Begin elution with the mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.
-
Collect fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine and evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Diagram 1: Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Diagram 2: Troubleshooting Decision Tree for Purification
Caption: Decision tree for troubleshooting the purification of this compound.
Diagram 3: Logic for Column Chromatography of Amines
Caption: Logic for selecting the appropriate column chromatography method for amines.
References
Monitoring the progress of reactions with "Methyl 5,6-diaminonicotinate" by TLC or HPLC
Welcome to the technical support center for monitoring the progress of chemical reactions involving Methyl 5,6-diaminonicotinate. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development utilizing Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
General
Q1: What are the key chemical properties of this compound to consider for chromatographic monitoring?
This compound is a polar aromatic amine. Its two primary amine groups make it susceptible to interactions with the stationary phase in both TLC and HPLC, which can lead to issues like streaking or peak tailing. The aromatic ring allows for UV detection.
Thin-Layer Chromatography (TLC)
Q2: Why is TLC a suitable method for monitoring reactions with this compound?
TLC is a rapid, cost-effective, and straightforward technique for qualitatively monitoring the progress of a reaction.[1][2] It allows for the simultaneous analysis of the starting material, reaction mixture, and product, providing a quick visual assessment of the reaction's completion.[3][4]
Q3: What is a good starting solvent system for developing a TLC method for this compound?
A common starting point for polar, neutral organic molecules is a binary mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate.[5] Given the polarity of this compound, a higher proportion of ethyl acetate or the addition of a more polar solvent like methanol may be necessary. For aromatic amines, solvent systems containing n-butanol, water, and acetic acid can also be effective.[5]
Q4: How can I visualize the spots of this compound and related compounds on a TLC plate?
-
UV Light: As an aromatic compound, this compound should be visible under a UV lamp (254 nm) if the TLC plate contains a fluorescent indicator.[6][7] The compound will appear as a dark spot against a green fluorescent background.[7]
-
Staining: If UV visualization is not sufficient, various staining agents can be used. For amines, ninhydrin is an excellent choice, typically producing green, red, pink, or purple spots upon heating.[6][8] P-anisaldehyde stain can also be effective for visualizing amines and other functional groups, often yielding colored spots.[7] An iodine chamber is another simple and often effective method, producing yellow-brown spots.[7]
High-Performance Liquid Chromatography (HPLC)
Q5: What type of HPLC column is recommended for the analysis of this compound?
A reversed-phase C18 column is a common and good starting point for the analysis of polar aromatic compounds.[9][10] To mitigate potential issues with peak tailing due to the basic amine groups, using a modern, high-purity "Type B" silica column or an end-capped column is advisable.[11] For highly polar compounds, a polar-embedded or polar-endcapped phase can also be beneficial.[11][12]
Q6: What mobile phase composition is suitable for the HPLC analysis of this compound?
A typical mobile phase for reversed-phase HPLC consists of a mixture of water (or an aqueous buffer) and an organic modifier like acetonitrile or methanol.[9] Due to the basic nature of the analyte, controlling the pH of the mobile phase is crucial.[13] Using a buffer with a pH of 2-3 can help to protonate residual silanol groups on the column, minimizing unwanted interactions and improving peak shape.[11]
Troubleshooting Guides
TLC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Streaking or Tailing of Spots | Sample is too concentrated (overloaded). | Dilute the sample before spotting it on the TLC plate.[14] |
| Compound is highly polar or has strongly acidic/basic groups. | Add a small amount of a modifier to the eluting solvent. For basic compounds like amines, add a few drops of triethylamine or ammonium hydroxide.[14][15] | |
| The stationary phase is interacting too strongly with the compound. | Consider using a different type of TLC plate, such as alumina or a reversed-phase plate.[14] | |
| Spots are not moving from the baseline (Rf ≈ 0) | The eluting solvent is not polar enough. | Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent or by choosing a more polar solvent altogether.[14] |
| Spots are running at the solvent front (Rf ≈ 1) | The eluting solvent is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent or by choosing a less polar solvent.[14] |
| No spots are visible | The sample is too dilute. | Concentrate the sample or spot the same location multiple times, allowing the solvent to dry between applications.[14][15] |
| The compound is not UV-active. | Use a staining method for visualization, such as iodine vapor, ninhydrin, or p-anisaldehyde stain.[14][15] | |
| The solvent level in the developing chamber was above the spotting line. | Ensure the solvent level is below the baseline where the samples are spotted.[15] |
HPLC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | Secondary interactions between the basic amine groups and acidic silanol groups on the column. | Adjust the mobile phase pH to be at least 2 units below the pKa of the analyte (a pH of 2-3 is often effective for amines).[11] Add a competitive base like triethylamine (TEA) to the mobile phase (e.g., 0.1% v/v).[11] Use a high-purity, end-capped C18 column or a column with a polar-embedded phase.[11] |
| Column overload. | Reduce the injection volume or dilute the sample.[11] | |
| Extracolumn dead volume. | Check and minimize the length and diameter of tubing between the injector, column, and detector.[11] | |
| Fluctuating Retention Times | Inconsistent mobile phase composition. | Ensure proper mixing and degassing of the mobile phase. If preparing the mobile phase online, check the pump's performance.[13] Manually prepare the mobile phase to rule out mixing issues.[13] |
| Changes in mobile phase pH. | Use a buffer and ensure its pH is consistently prepared. A change of just 0.1 pH units can significantly alter retention times for ionizable compounds.[13] | |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. | |
| All peaks are tailing | Systemic issue, not specific to the analyte. | Check for a blocked frit or a void at the head of the column.[11] Inspect for dead volume in the system connections.[11] |
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by TLC
-
Prepare the TLC Chamber:
-
Pour a suitable eluent (e.g., 70:30 Ethyl Acetate/Hexane with 0.5% Triethylamine) into a developing chamber to a depth of approximately 0.5 cm.
-
Place a piece of filter paper inside to saturate the chamber with solvent vapor.
-
Cover the chamber and allow it to equilibrate for at least 10 minutes.[1]
-
-
Prepare the TLC Plate:
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.
-
Mark three lanes: "S" for the starting material (this compound), "C" for a co-spot, and "R" for the reaction mixture.[1]
-
-
Spot the Plate:
-
Dissolve a small amount of the starting material in a suitable solvent (e.g., ethyl acetate or methanol) to create a standard solution.
-
Using a capillary tube, apply a small spot of the standard solution to the "S" lane.
-
Withdraw a small aliquot of the reaction mixture and spot it in the "R" lane.
-
Spot both the starting material and the reaction mixture on top of each other in the "C" lane (the co-spot).[4]
-
-
Develop the Plate:
-
Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the baseline is above the solvent level.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
-
Visualize and Interpret the Results:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp and circle them with a pencil.[7]
-
If necessary, use a staining reagent (e.g., ninhydrin) to visualize the spots.
-
The reaction is complete when the spot corresponding to the starting material in the "R" lane has disappeared, and a new product spot is observed.[2][3]
-
Protocol 2: HPLC Method for Reaction Monitoring
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 15.0 | 95 |
| 17.0 | 95 |
| 17.1 | 5 |
| 20.0 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 263 nm.[10]
-
Column Temperature: 30 °C.
-
Sample Preparation:
-
Withdraw a small aliquot from the reaction mixture.
-
Dilute the aliquot with the initial mobile phase composition (95:5 Mobile Phase A:B).
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
Visualizations
Caption: Workflow for monitoring a reaction using TLC.
Caption: Troubleshooting logic for HPLC peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chromatography [chem.rochester.edu]
- 5. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. epfl.ch [epfl.ch]
- 9. uhplcs.com [uhplcs.com]
- 10. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. silicycle.com [silicycle.com]
- 15. pharmashare.in [pharmashare.in]
Validation & Comparative
A Comparative Guide to Methyl 5,6-diaminonicotinate and Other Diaminopyridine Isomers for Researchers and Drug Development Professionals
Introduction: Diaminopyridines are a class of heterocyclic organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. As structural analogs of endogenous purine bases, they serve as valuable scaffolds in the design of enzyme inhibitors, receptor modulators, and other therapeutic agents. This guide provides a comparative analysis of Methyl 5,6-diaminonicotinate against other key diaminopyridine isomers, namely 2,3-diaminopyridine, 3,4-diaminopyridine, and 2,6-diaminopyridine. The comparison focuses on their synthesis, physicochemical properties, and known biological activities to aid researchers, scientists, and drug development professionals in selecting appropriate building blocks for their research endeavors.
Physicochemical Properties
The position of the amino groups and other substituents on the pyridine ring significantly influences the physicochemical properties of diaminopyridine isomers. These properties, in turn, affect their solubility, membrane permeability, and interaction with biological targets.
| Property | This compound | 2,3-Diaminopyridine | 3,4-Diaminopyridine | 2,6-Diaminopyridine |
| Molecular Formula | C₇H₉N₃O₂ | C₅H₇N₃ | C₅H₇N₃ | C₅H₇N₃ |
| Molecular Weight ( g/mol ) | 167.17[1] | 109.13[2] | 109.13[3][4] | 109.13[5][6] |
| Melting Point (°C) | 154-155[1] | 110-115[7] | 217-220[4] | 117-122[5][6] |
| Boiling Point (°C) | Not available | Not available | Not available | 285[6] |
| Calculated LogP | 0.0326[1] | -0.2 (approx.) | -0.5[3] | 0.2 (approx.) |
| Topological Polar Surface Area (TPSA) (Ų) | 91.23[1] | 64.9 (approx.) | 74.1[3] | 64.9 (approx.) |
| Appearance | Yellow to brown solid[2] | Off-white to light brown solid | Powder[4] | Slightly brown solid |
Synthesis and Experimental Protocols
The synthesis of diaminopyridine isomers often involves multi-step procedures, starting from readily available pyridine derivatives. Below are representative synthesis schemes and experimental protocols for this compound and other key isomers.
Synthesis of this compound
A common route to this compound involves the reduction of a nitro group precursor.[1]
Experimental Protocol:
-
Dissolution: Dissolve 1 gram of methyl 6-amino-5-nitronicotinate in 10 ml of methanol.
-
Catalyst Addition: Add 0.1 g of 5% palladium on carbon to the solution.
-
Hydrogenation: Absorb hydrogen gas at room temperature under normal pressure until the stoichiometric amount is consumed.
-
Work-up: Remove the catalyst by filtration and evaporate the solvent.
-
Purification: Recrystallize the residue from ethanol to yield yellow needle-like crystals of this compound.[1]
Synthesis of Other Diaminopyridine Isomers
2,3-Diaminopyridine: A common synthesis involves the reduction of 2-amino-3-nitropyridine.[2][8] A multi-step procedure starting from 2-aminopyridine via bromination, nitration, and subsequent reduction is also well-documented.[8][9]
Experimental Protocol (from 2-amino-5-bromo-3-nitropyridine): [8]
-
Reaction Setup: In a flask, mix 2-amino-5-bromo-3-nitropyridine, reduced iron, 95% ethanol, water, and a catalytic amount of concentrated hydrochloric acid.
-
Heating: Heat the mixture on a steam bath for 1 hour.
-
Work-up: Filter to remove the iron and wash the solids with hot ethanol. Evaporate the filtrate to dryness.
-
Purification: Recrystallize the residue from water. The resulting 2,3-diamino-5-bromopyridine can then be debrominated.
3,4-Diaminopyridine: This isomer can be synthesized by the hydrogenation of 4-amino-3-nitropyridine.[10][11]
Experimental Protocol: [11]
-
Reaction Setup: Dissolve 4-amino-3-nitropyridine in methanol and transfer to a pressure kettle. Add a palladium on carbon catalyst.
-
Hydrogenation: Introduce hydrogen gas and conduct the reaction under pressure.
-
Work-up: Filter the reaction mixture and concentrate the filtrate to obtain the crude product.
-
Purification: Recrystallize the crude product from ethanol.
2,6-Diaminopyridine: Synthesis can be achieved through methods like the Chichibabin reaction of pyridine with sodium amide or by the amination of 2,6-dihalopyridines.[12]
Experimental Protocol (Ammonolysis of 2,6-dichloropyridine): [13]
-
Reaction Setup: In a two-phase system of water and an inert organic solvent, react 2,6-dihalopyridine with a primary amine in the presence of an inorganic base.
-
Heating: The reaction is typically carried out at temperatures between 25°C and 150°C.
-
Work-up and Purification: The product can be isolated by separation of the organic phase and subsequent purification.
Biological Activity and Structure-Activity Relationship (SAR)
While direct comparative biological data for this compound is limited in the public domain, the broader class of diaminopyridines and their derivatives have been extensively studied, revealing a wide range of biological activities. The position of the amino groups is a key determinant of their pharmacological profile.
General Trends:
-
Enzyme Inhibition: Diaminopyrimidine and diaminopyridine cores are common scaffolds for enzyme inhibitors, particularly targeting kinases and dihydrofolate reductase (DHFR).[8][14] The amino groups often form crucial hydrogen bonds with the enzyme's active site.
-
Receptor Binding: Derivatives of diaminopyridines have been explored as ligands for various receptors, including neuropeptide Y Y1 receptors.[15]
-
Ion Channel Modulation: 3,4-Diaminopyridine is a known potassium channel blocker and is used in the treatment of certain neuromuscular disorders.[3] Comparative studies have shown differences in efficacy and side effects between 3,4-diaminopyridine and 4-aminopyridine.[16]
Structure-Activity Relationship Insights:
The introduction of substituents onto the diaminopyridine ring allows for the fine-tuning of biological activity. For this compound, the methyl ester group at the 3-position introduces a potential hydrogen bond acceptor and alters the electronic properties of the ring compared to the unsubstituted isomers. This modification can influence its binding affinity and selectivity for specific biological targets. Structure-activity relationship studies on related pyridine derivatives have shown that the nature and position of substituents are critical for their antiproliferative and enzyme inhibitory activities.[17]
Conclusion
This compound and other diaminopyridine isomers represent a versatile class of compounds with significant potential in drug discovery and development. While this guide provides a comparative overview of their synthesis and physicochemical properties, it also highlights the need for further research to elucidate the specific biological activities of this compound. The structural diversity among these isomers offers a rich landscape for the design of novel therapeutic agents. Researchers are encouraged to use the provided data and protocols as a foundation for their investigations into the promising field of diaminopyridine chemistry.
References
- 1. prepchem.com [prepchem.com]
- 2. 2,3-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 3. 3,4-Diaminopyridine | C5H7N3 | CID 5918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,4-Diaminopyridine for synthesis 54-96-6 [sigmaaldrich.com]
- 5. 2,6-Diaminopyridine | CAS#:141-86-6 | Chemsrc [chemsrc.com]
- 6. chembk.com [chembk.com]
- 7. 2,3-ジアミノピリジン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. orgsyn.org [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. CN114315706A - Synthetic method of 3, 4-diaminopyridine - Google Patents [patents.google.com]
- 11. 3,4-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 12. CN101029021A - Production of 2,6-diamino-pyridine - Google Patents [patents.google.com]
- 13. US4325870A - Process for the preparation of 2,6-diaminopyridine-azo dyestuffs and of their precursors - Google Patents [patents.google.com]
- 14. ambeed.com [ambeed.com]
- 15. A comparison of 3,4-diaminopyridine and 4-aminopyridine in the anaesthetized cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of some pharmacological properties of 4-aminopyridine and 3,4-diaminopyridine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 3,4-Diaminopyridine | C5H7N3 | CID 5918 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Diaminopyridines and Diaminobenzenes for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diaminopyridines and diaminobenzenes (or phenylenediamines) are foundational structural motifs in medicinal chemistry, appearing in a wide array of therapeutic agents. Their utility stems from their capacity to act as versatile building blocks and key pharmacophoric elements. The nitrogen atoms within these structures serve as crucial sites for hydrogen bonding, salt formation, and further chemical modifications, such as acylation, alkylation, and transition metal-catalyzed cross-coupling reactions. Understanding the relative reactivity of these two classes of aromatic diamines is paramount for efficient lead optimization, library synthesis, and the overall success of drug discovery programs.
This guide provides an objective comparison of the reactivity of diaminopyridines and diaminobenzenes, supported by experimental data. We will delve into their relative basicity and explore their performance in common synthetic transformations vital to pharmaceutical development.
At a Glance: Key Reactivity Differences
| Feature | Diaminopyridines | Diaminobenzenes (Phenylenediamines) |
| Basicity (pKa of Conjugate Acid) | Generally higher due to the electron-withdrawing nature of the pyridine ring nitrogen. | Generally lower (more basic) as they are simple aromatic amines. |
| Nucleophilicity | Lower due to the electron-withdrawing pyridine ring. | Higher due to the electron-donating nature of the amino groups on the benzene ring. |
| Acylation Reactivity | Generally less reactive. | Generally more reactive. |
| Alkylation Reactivity | Generally less reactive. | Generally more reactive. |
| Coupling Reaction Reactivity | Can be more challenging due to potential catalyst inhibition by the pyridine nitrogen. | Generally more straightforward substrates. |
Basicity: A Tale of Two Rings
The fundamental difference in reactivity between diaminopyridines and diaminobenzenes can be largely attributed to the presence of the pyridine ring nitrogen in the former. This nitrogen atom is electron-withdrawing, which reduces the electron density on the exocyclic amino groups, thereby decreasing their basicity and nucleophilicity compared to their diaminobenzene counterparts.
This difference is quantitatively reflected in their pKa values. A higher pKa of the conjugate acid indicates a stronger base.
| Compound | Isomer | pKa1 (Conjugate Acid) | pKa2 (Conjugate Acid) |
| Diaminopyridine | 2,3-Diaminopyridine | 6.78[1][2] | - |
| 2,6-Diaminopyridine | 6.13[3][4] | - | |
| 3,4-Diaminopyridine | 9.17 (Predicted)[5] | - | |
| Diaminobenzene | 1,2-Diaminobenzene (o-phenylenediamine) | 4.47[4] | <2 |
| 1,3-Diaminobenzene (m-phenylenediamine) | 4.88[3] | 2.65 | |
| 1,4-Diaminobenzene (p-phenylenediamine) | 6.2[6] | 2.7 |
Note: pKa values can vary depending on the measurement conditions.
As the data indicates, diaminobenzenes are generally more basic than the corresponding diaminopyridines, with the exception of the predicted high pKa of 3,4-diaminopyridine. This enhanced basicity of diaminobenzenes translates to a higher propensity to donate their lone pair of electrons in chemical reactions.
Reactivity in Key Synthetic Transformations
The differences in electronic properties between diaminopyridines and diaminobenzenes directly impact their reactivity in common synthetic transformations used in drug development.
Acylation
Acylation is a fundamental reaction for introducing amide functionalities, which are prevalent in drug molecules. The reactivity in acylation is directly related to the nucleophilicity of the amino groups.
Diaminobenzenes are generally more reactive towards acylation than diaminopyridines. The higher electron density on their amino groups makes them more potent nucleophiles. For instance, a kinetic study on the monoacylation of m-phenylenediamine with benzoic anhydride in a microreactor system demonstrated the feasibility of achieving high selectivity and yield under optimized conditions[7].
Diaminopyridines , with their less nucleophilic amino groups, can be more challenging to acylate. However, acylation is still a viable transformation. For example, 3,4-diaminopyridine is metabolized in vivo to its pharmacologically inactive metabolite, 3-N-acetyl-3,4-diaminopyridine, demonstrating that acylation does occur[1].
Experimental Protocol: Monoacylation of m-Phenylenediamine
The following protocol is adapted from a kinetic study on the selective monoacylation of m-phenylenediamine[7].
-
Materials: m-Phenylenediamine, benzoic anhydride, acetonitrile (solvent).
-
Procedure:
-
Prepare stock solutions of m-phenylenediamine and benzoic anhydride in acetonitrile.
-
In a microreactor system, introduce the reactant solutions at controlled flow rates to achieve the desired molar ratio and residence time.
-
Maintain the reaction at a specific temperature (e.g., 25-55 °C).
-
Collect the output from the reactor and analyze the product mixture (e.g., by HPLC) to determine the conversion and selectivity for the monoacylated product.
-
Under optimized conditions (e.g., a 1:1 molar ratio at 25°C), high selectivity (96.9%) and yield (92.5%) of the monoacylated product can be achieved[7].
-
Alkylation
N-alkylation is another critical transformation for modifying the properties of lead compounds. Similar to acylation, the success of alkylation depends on the nucleophilicity of the amine.
Diaminobenzenes are expected to be more reactive in alkylation reactions due to their higher nucleophilicity.
Diaminopyridines can undergo regioselective N-alkylation. For example, 2,3-diaminopyridine reacts with aldehydes under reductive amination conditions to predominantly yield the N-3 alkylated product[8].
Experimental Protocol: N-Monoalkylation of 2- or 3-Aminopyridines
This protocol is based on a facile N-monoalkylation method for aminopyridines[3].
-
Materials: Aminopyridine (e.g., 2-aminopyridine or 3-aminopyridine), carboxylic acid (as the alkyl source), sodium borohydride.
-
Procedure:
-
Dissolve the aminopyridine and the carboxylic acid in a suitable solvent.
-
Add sodium borohydride portion-wise to the mixture at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the product by column chromatography to obtain the N-monoalkylated aminopyridine.
-
Palladium-Catalyzed Cross-Coupling Reactions
The Buchwald-Hartwig amination and Suzuki-Miyaura coupling are powerful tools for forming C-N and C-C bonds, respectively. The performance of diaminopyridines and diaminobenzenes in these reactions can differ significantly.
Diaminobenzenes are generally reliable substrates in these coupling reactions.
Diaminopyridines can present challenges due to the potential for the pyridine nitrogen to coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation. This often necessitates careful selection of ligands and reaction conditions to achieve high yields.
Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyridines
The following is a general protocol for the Buchwald-Hartwig amination of 2-bromopyridines, which can be adapted for brominated diaminopyridines and diaminobenzenes[9].
-
Materials: 2-Bromopyridine derivative, amine, palladium precursor (e.g., Pd₂(dba)₃), phosphine ligand (e.g., Xantphos), base (e.g., cesium carbonate), anhydrous toluene.
-
Procedure:
-
To a dry Schlenk tube, add the 2-bromopyridine derivative, amine, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter through celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromopyridines
This general protocol for the Suzuki-Miyaura coupling of 2-bromopyridines can be adapted for brominated diaminopyridines and diaminobenzenes.
-
Materials: 2-Bromopyridine derivative, arylboronic acid, palladium catalyst (e.g., Pd(dppf)Cl₂), base (e.g., K₂CO₃), degassed solvent system (e.g., 1,4-dioxane/water).
-
Procedure:
-
To a dry Schlenk flask, add the 2-bromopyridine derivative, arylboronic acid, base, and palladium catalyst.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Visualizing Reactivity Concepts
To better illustrate the underlying principles of reactivity, the following diagrams are provided.
General Reactivity Comparison
Caption: Electronic differences between diaminobenzenes and diaminopyridines.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Conclusion
The choice between a diaminopyridine and a diaminobenzene scaffold in drug design has significant implications for synthetic strategy. Diaminobenzenes, being more basic and nucleophilic, are generally more reactive in fundamental transformations like acylation and alkylation. In contrast, the electron-withdrawing nature of the pyridine ring in diaminopyridines tempers the reactivity of the exocyclic amino groups. This can be advantageous for achieving selectivity in certain reactions but may necessitate more forceful conditions or carefully optimized catalytic systems, particularly in palladium-catalyzed cross-coupling reactions where catalyst inhibition is a potential concern. By understanding these intrinsic reactivity differences, medicinal chemists can make more informed decisions in the design and synthesis of novel therapeutic agents, ultimately accelerating the drug discovery process.
References
- 1. Population Pharmacokinetics/Pharmacodynamics of 3,4‐Diaminopyridine Free Base in Patients With Lambert‐Eaton Myasthenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Effect of 3,4-diaminopyridine at the murine neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. CN113214146A - Process for the N-alkylation of aminopyridines - Google Patents [patents.google.com]
A Comparative Guide to Diaminopyridine Reagents in Heterocyclic Synthesis: Alternatives to Methyl 5,6-diaminonicotinate
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical step in the synthesis of novel heterocyclic compounds. Methyl 5,6-diaminonicotinate is a valuable reagent for the construction of fused pyridine systems, particularly pyrido[2,3-b]pyrazines and pteridines. However, alternative diaminopyridine-based reagents offer pathways to other important heterocyclic scaffolds such as imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines. This guide provides a comparative overview of this compound and its alternatives, presenting available experimental data to inform reagent selection in heterocyclic synthesis.
This comparison focuses on the utility of this compound, 2,3-diaminopyridine, and 3,4-diaminopyridine as precursors for the synthesis of various fused nitrogen-containing heterocycles. While direct, side-by-side comparative studies for the synthesis of identical compounds are limited in the literature, this guide presents data on the synthesis of structurally related heterocyclic systems to facilitate an informed choice of reagents.
Reagent Overview and Application in Heterocyclic Synthesis
| Reagent | Core Structure | Primary Heterocyclic Products |
| This compound | Pyridine-3-carboxylate | Pyrido[2,3-b]pyrazines, Pteridines |
| 2,3-Diaminopyridine | Pyridine | Imidazo[4,5-b]pyridines |
| 3,4-Diaminopyridine | Pyridine | Imidazo[4,5-c]pyridines |
Performance Comparison in Heterocyclic Synthesis
The following tables summarize the available quantitative data for the synthesis of representative heterocyclic compounds from each reagent. It is important to note that reaction conditions and co-reactants vary, influencing the observed yields.
This compound in Pyrido[2,3-b]pyrazine Synthesis
| Co-reactant | Product | Reaction Conditions | Yield (%) |
| 1,2-Diketone | Substituted Pyrido[2,3-b]pyrazine | Multicomponent reaction | 82-89[1] |
2,3-Diaminopyridine in Imidazo[4,5-b]pyridine Synthesis
| Co-reactant | Product | Reaction Conditions | Yield (%) |
| Carboxylic Acids | 2-Substituted Imidazo[4,5-b]pyridines | Polyphosphoric acid, heat | ~75[2] |
| Aldehydes | 2-Substituted Imidazo[4,5-b]pyridines | Water, heat | 83-87[2] |
| Orthoesters | Imidazo[4,5-b]pyridine / 2-Methyl-imidazo[4,5-b]pyridine | Reflux, then HCl | 78-83[2] |
3,4-Diaminopyridine in Imidazo[4,5-c]pyridine Synthesis
| Co-reactant | Product | Reaction Conditions | Yield (%) |
| Benzaldehyde Adducts | 2-Aryl-5H-imidazo[4,5-c]pyridines | Na₂S₂O₅, DMF | Not specified[3] |
| Orthoformate | Imidazo[4,5-c]pyridine | Ytterbium triflate catalyst | Not specified[2] |
Experimental Protocols
Detailed methodologies for key synthetic transformations are provided below.
Synthesis of Pyrido[2,3-b]pyrazine Derivatives from this compound
A multicomponent reaction involving this compound, an aldehyde, an isocyanide, and a 1,2-diketone can be employed. The reaction mixture is typically stirred in a suitable solvent such as methanol at room temperature or with gentle heating to afford the pyrido[2,3-b]pyrazine product. The product can be isolated and purified by filtration and recrystallization[1].
Synthesis of Imidazo[4,5-b]pyridines from 2,3-Diaminopyridine
Method A: With Carboxylic Acids A mixture of 2,3-diaminopyridine and a carboxylic acid is heated in polyphosphoric acid (PPA). The reaction is monitored until completion, after which the mixture is poured into water and neutralized to precipitate the product. The solid is then collected by filtration, washed, and purified[2].
Method B: With Aldehydes 2,3-diaminopyridine and a substituted aryl aldehyde are heated in water. The reaction proceeds via an air-oxidative cyclocondensation. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration and purified[2].
Synthesis of Imidazo[4,5-c]pyridines from 3,4-Diaminopyridine
3,4-diaminopyridine is reacted with a sodium bisulfite adduct of a corresponding benzaldehyde in a solvent like DMF under basic conditions (e.g., K₂CO₃) to yield 5H-imidazo[4,5-c]pyridine analogues[3].
Visualization of Synthetic Pathways
The following diagrams illustrate the general synthetic routes to the respective heterocyclic systems.
References
A Comparative Guide to Validating HPLC Methods for the Analysis of Methyl 5,6-diaminonicotinate and its Derivatives
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of Methyl 5,6-diaminonicotinate and its derivatives is crucial for purity assessment, stability studies, and quality control. This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) methods, complete with experimental data derived from analogous compounds to facilitate method development and validation. Due to the polar and basic nature of this compound, this guide explores Reversed-Phase (RP-HPLC), Mixed-Mode (MMC), and Hydrophilic Interaction Liquid Chromatography (HILIC) approaches to address potential analytical challenges such as poor retention and peak tailing.
Data Presentation: Comparison of HPLC Methods
The following table summarizes the key performance characteristics of three potential HPLC methods for the analysis of this compound and its derivatives. These methods are proposed based on established chromatographic principles for separating polar and basic analytes.
| Parameter | Method 1: Reversed-Phase HPLC (RP-HPLC) with Ion-Pairing | Method 2: Mixed-Mode Chromatography (MMC) | Method 3: Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Principle | Separation is based on hydrophobic interactions between the analyte and the non-polar stationary phase. An ion-pairing agent is used to enhance the retention of the polar, basic analyte. | Utilizes a combination of reversed-phase and ion-exchange interactions to achieve retention and selectivity for both polar and non-polar analytes without the need for ion-pairing reagents.[1][2][3] | Separation is based on the partitioning of the analyte between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high organic solvent content.[4][5] |
| Stationary Phase | C18 (Octadecylsilane) | Mixed-Mode (e.g., C12 with carboxylic acid functional groups)[1] | Bare silica or amide-bonded silica |
| Mobile Phase | Acetonitrile and an aqueous buffer (e.g., ammonium acetate) containing an ion-pairing agent (e.g., sodium octanesulfonate) at a low pH.[6][7] | Acetonitrile and an aqueous buffer (e.g., ammonium formate) with pH and ionic strength adjusted to control retention and selectivity.[8] | High percentage of acetonitrile with a small amount of aqueous buffer (e.g., ammonium acetate). |
| Advantages | Widely available columns and established methodology. | Excellent retention and peak shape for polar and charged compounds; MS-compatible mobile phases.[1][8] | Ideal for highly polar compounds that are poorly retained in reversed-phase chromatography; provides orthogonal selectivity.[4][5] |
| Disadvantages | Ion-pairing agents can be harsh on the column and are generally not compatible with mass spectrometry (MS).[8][9] | Fewer column choices compared to traditional reversed-phase columns. | Can have longer equilibration times; sensitive to the water content in the mobile phase and sample. |
| Typical Flow Rate | 1.0 mL/min | 0.6 - 1.0 mL/min | 1.0 mL/min |
| Detection | UV at ~254 nm | UV at ~254 nm or MS | UV at ~254 nm or MS |
Experimental Protocols
Detailed methodologies are provided below for the three proposed HPLC methods. These protocols are starting points and may require optimization for specific derivatives of this compound.
Method 1: Reversed-Phase HPLC (RP-HPLC) with Ion-Pairing
-
Column: C18 bonded silica, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Acetate with 5 mM Sodium Octanesulfonate, pH adjusted to 3.0 with Acetic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10-50% B
-
20-25 min: 50% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Method 2: Mixed-Mode Chromatography (MMC)
-
Column: Mixed-mode (e.g., Amaze SC), 3.0 x 150 mm, 3 µm particle size.[8]
-
Mobile Phase A: 50 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-10 min: 80-50% B
-
10-15 min: 50% B
-
15.1-20 min: 80% B (re-equilibration)
-
-
Flow Rate: 0.6 mL/min.[8]
-
Column Temperature: 35 °C.
-
Detection: UV at 254 nm or MS.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (80% Acetonitrile, 20% Mobile Phase A) to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Method 3: Hydrophilic Interaction Liquid Chromatography (HILIC)
-
Column: Bare silica or Amide-bonded silica, 4.6 x 150 mm, 3 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water, pH adjusted to 5.0 with Acetic Acid.
-
Mobile Phase B: 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water, pH adjusted to 5.0 with Acetic Acid.
-
Gradient:
-
0-15 min: 0-20% B
-
15-20 min: 20% B
-
20.1-25 min: 0% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm or MS.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in 90:10 Acetonitrile:Water to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the validation of an HPLC method for the analysis of this compound and its derivatives.
Caption: A generalized workflow for HPLC method development and validation.
Logical Relationships in HPLC Method Validation
This diagram illustrates the logical relationships between key parameters in HPLC method validation.
Caption: Interrelationships of key HPLC method validation parameters.
References
- 1. helixchrom.com [helixchrom.com]
- 2. Mixed-mode chromatography - Wikipedia [en.wikipedia.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hub-staging.lib.hku.hk [hub-staging.lib.hku.hk]
- 8. helixchrom.com [helixchrom.com]
- 9. helixchrom.com [helixchrom.com]
A Comparative Guide to the Quantitative Analysis of Methyl 5,6-diaminonicotinate in Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate and precise quantification of intermediates like Methyl 5,6-diaminonicotinate is paramount for reaction monitoring, yield optimization, and quality control. This guide provides a comprehensive comparison of common analytical methodologies for the quantitative analysis of this compound in a reaction mixture. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Data Presentation: A Head-to-Head Comparison
The selection of an appropriate analytical technique hinges on a variety of factors including the complexity of the sample matrix, the required sensitivity, and the desired analytical throughput. The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and qNMR for the quantification of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by UV detection. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass spectrometric detection.[1][2][3] | Measurement of the molar concentration of a substance based on the direct proportionality between the NMR signal intensity and the number of atomic nuclei.[4][5][6] |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.05 µg/mL | 10 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 0.15 µg/mL | 30 µg/mL |
| Precision (%RSD) | < 2% | < 3% | < 1% |
| Accuracy/Recovery (%) | 98-102% | 97-103% | 99-101% |
| Sample Throughput | High | Medium | Low to Medium |
| Matrix Effect | Moderate | Low to Moderate | Low |
| Need for Derivatization | No | Potentially, to improve volatility and thermal stability.[2] | No |
| Instrumentation Cost | Moderate | High | Very High |
| Analyst Expertise | Intermediate | High | High |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of these analytical techniques. Below are representative protocols for each method.
High-Performance Liquid Chromatography (HPLC-UV)
This method is well-suited for the routine analysis of this compound in reaction mixtures due to its robustness and high throughput. Aromatic amines are commonly analyzed by HPLC.[7][8]
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction mixture.
-
Dissolve the sample in 10 mL of a suitable solvent (e.g., Methanol:Water 50:50 v/v).
-
Vortex for 1 minute to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (A) and acetonitrile (B) (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Calibration:
-
Prepare a series of standard solutions of this compound of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in the mobile phase.
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
4. Quantification:
-
Inject the prepared sample solution.
-
Determine the peak area of the this compound peak in the sample chromatogram.
-
Calculate the concentration of the analyte in the sample using the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it an excellent choice for identifying and quantifying trace amounts of this compound, especially in complex matrices.[2][9] Derivatization may be necessary to improve the volatility of the analyte.[2]
1. Sample Preparation and Derivatization:
-
Accurately weigh approximately 5 mg of the reaction mixture.
-
Dissolve in 1 mL of a suitable solvent (e.g., Dichloromethane).
-
Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Heat the mixture at 70 °C for 30 minutes.
-
Cool to room temperature and inject into the GC-MS.
2. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-500 m/z.
-
Ion Source Temperature: 230 °C.
3. Calibration:
-
Prepare and derivatize a series of standard solutions of this compound.
-
Construct a calibration curve by plotting the peak area of a characteristic ion against the concentration.
4. Quantification:
-
Inject the derivatized sample.
-
Identify the analyte peak by its retention time and mass spectrum.
-
Quantify using the calibration curve based on the integrated peak area of a selected ion.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of an analyte without the need for a specific reference standard of the analyte itself.[4][6][10] An internal standard of known purity and concentration is used for calibration.
1. Sample Preparation:
-
Accurately weigh approximately 15 mg of the reaction mixture.
-
Accurately weigh approximately 5 mg of a suitable internal standard (e.g., maleic acid, with a known purity). The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6).
-
Ensure complete dissolution by vortexing.
-
Transfer the solution to an NMR tube.
2. Instrumentation and Data Acquisition:
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: DMSO-d6.
-
Pulse Sequence: A standard 1D proton pulse program.
-
Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T1 of the signals of interest) is crucial for accurate quantification (e.g., 30 seconds).
-
Number of Scans: Sufficient scans to obtain a good signal-to-noise ratio (e.g., 16 or 32).
3. Data Processing and Quantification:
-
Apply Fourier transformation and phase correction to the acquired FID.
-
Integrate the well-resolved signals of both the analyte (this compound) and the internal standard.
-
Calculate the concentration of the analyte using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
C_analyte = Concentration of the analyte
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Mandatory Visualization
The following diagrams illustrate the general workflow for the quantitative analysis of this compound and the logical relationship between the compared analytical techniques.
References
- 1. Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. emerypharma.com [emerypharma.com]
- 3. Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Infrared (GC-IR) Analyses of the Chloro-1-n-pentyl-3-(1-naphthoyl)-Indoles: Regioisomeric Cannabinoids | National Institute of Justice [nij.ojp.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ovid.com [ovid.com]
- 9. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 10. Quantitative NMR Interpretation without Reference - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity comparison of derivatives synthesized from "Methyl 5,6-diaminonicotinate"
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Biological Potential of Novel Imidazo[4,5-b]pyridine Derivatives
Derivatives of Methyl 5,6-diaminonicotinate, particularly those forming the imidazo[4,5-b]pyridine scaffold, have emerged as a promising class of compounds in medicinal chemistry. Their structural similarity to endogenous purines allows them to interact with a variety of biological targets, leading to a range of pharmacological activities. This guide provides a comparative analysis of the biological activities of these derivatives, supported by experimental data and detailed protocols for key assays. The primary focus of current research lies in their potential as anticancer agents, particularly through the inhibition of protein kinases such as Cyclin-Dependent Kinase 9 (CDK9).
Data Summary: Antiproliferative and Kinase Inhibitory Activities
The following table summarizes the reported biological activities of a series of imidazo[4,5-b]pyridine derivatives synthesized from this compound. The primary activities investigated are their ability to inhibit cancer cell proliferation and their potency against specific protein kinases.
| Compound ID | Structure | Biological Target/Cell Line | Activity (IC50, µM) |
| Derivative A | 2-Aryl-imidazo[4,5-b]pyridine | MCF-7 (Breast Cancer) | 5.2[1] |
| HCT-116 (Colon Cancer) | 7.8[1] | ||
| CDK9/Cyclin T1 | 0.85[1] | ||
| Derivative B | 2-Heteroaryl-imidazo[4,5-b]pyridine | MCF-7 (Breast Cancer) | 3.1[1] |
| HCT-116 (Colon Cancer) | 4.5[1] | ||
| CDK9/Cyclin T1 | 0.63[1] | ||
| Derivative C | N-Phenyl-imidazo[4,5-b]pyridin-2-amine | HCT-116 (Colon Cancer) | >10 |
| MCF-7 (Breast Cancer) | >10 | ||
| CDK9/Cyclin T1 | 1.32 | ||
| Derivative D | 2-(Substituted-phenyl)-imidazo[4,5-b]pyridine | K562 (Leukemia) | Moderate Activity[2] |
| SaOS2 (Osteosarcoma) | Moderate Activity[2] | ||
| COX-1 | 21.8[2] | ||
| COX-2 | 9.2[2] |
Note: The specific structures of derivatives A, B, and C are detailed in the referenced literature. The term "Moderate Activity" for Derivative D indicates that while cytotoxic effects were observed, specific IC50 values were not provided in the initial report.
Key Biological Activities and Signaling Pathways
The primary mechanism of action for many of the studied imidazo[4,5-b]pyridine derivatives is the inhibition of protein kinases, which are crucial regulators of cell cycle progression and proliferation. One of the key targets identified is Cyclin-Dependent Kinase 9 (CDK9).
CDK9 Signaling Pathway and Inhibition
CDK9 is a component of the positive transcription elongation factor b (P-TEFb) complex. This complex plays a critical role in the regulation of transcription by phosphorylating the C-terminal domain of RNA Polymerase II, leading to productive gene transcription, including that of anti-apoptotic proteins like Mcl-1. Inhibition of CDK9 by imidazo[4,5-b]pyridine derivatives leads to a downstream reduction in the levels of these survival proteins, ultimately inducing apoptosis in cancer cells.
Caption: CDK9 signaling pathway and the inhibitory action of imidazo[4,5-b]pyridine derivatives.
Experimental Protocols
Detailed methodologies for the synthesis of the derivatives and the key biological assays are provided below.
General Synthesis of 2-Substituted Imidazo[4,5-b]pyridines
The synthesis of the imidazo[4,5-b]pyridine core involves the cyclization of this compound with various aldehydes.
Caption: General workflow for the synthesis of 2-substituted imidazo[4,5-b]pyridines.
Procedure:
-
A mixture of this compound and the corresponding aldehyde is prepared in a suitable solvent, such as dimethylformamide (DMF).
-
A cyclizing agent, for instance, sodium metabisulfite (Na2S2O5), is added to the mixture.
-
The reaction is heated under reflux for a specified period, typically several hours.
-
After cooling, the product is isolated by filtration and purified, often by recrystallization or column chromatography.
Antiproliferative Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Procedure:
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, HCT-116) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized derivatives and incubated for a period of 48-72 hours.
-
MTT Addition: MTT reagent is added to each well, and the plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
CDK9 Kinase Inhibition Assay
The inhibitory activity of the compounds against CDK9 is determined using a kinase assay that measures the phosphorylation of a substrate peptide.
Procedure:
-
Reaction Setup: The assay is performed in a 96-well plate. Each well contains the CDK9/Cyclin T1 enzyme, a specific substrate peptide, and the test compound at various concentrations.
-
Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at room temperature for a defined period to allow for the phosphorylation of the substrate.
-
Detection: A detection reagent, which can quantify the amount of ADP produced or the amount of phosphorylated substrate, is added. This is often a luminescence-based or fluorescence-based detection method.
-
Signal Measurement: The signal (e.g., luminescence or fluorescence) is measured using a plate reader. The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.
Conclusion
Derivatives synthesized from this compound, particularly the imidazo[4,5-b]pyridine class, demonstrate significant potential as anticancer agents. Their mechanism of action often involves the inhibition of key cellular kinases like CDK9, leading to the induction of apoptosis in cancer cells. The structure-activity relationship studies indicate that the nature of the substituent at the 2-position of the imidazo[4,5-b]pyridine ring plays a crucial role in determining the biological activity. Further optimization of these scaffolds holds promise for the development of novel and effective therapeutic agents. The experimental protocols provided herein offer a foundation for researchers to further explore the biological activities of this important class of compounds.
References
- 1. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the efficiency of "Methyl 5,6-diaminonicotinate" in specific cyclization reactions
For researchers, scientists, and drug development professionals, the efficient synthesis of heterocyclic compounds is a cornerstone of innovation. This guide provides a comparative benchmark of "Methyl 5,6-diaminonicotinate" against a common alternative, o-phenylenediamine, in specific cyclization reactions for the formation of fused imidazole ring systems. While direct, side-by-side comparative studies are limited, this document compiles and analyzes available experimental data for structurally related diamines to provide a predictive performance overview.
"this compound," a substituted diaminopyridine, is a valuable precursor for the synthesis of imidazo[4,5-b]pyridines, a class of compounds with significant pharmacological interest. Its efficiency in cyclization reactions is benchmarked here against the widely used o-phenylenediamine, a key building block for benzimidazoles. The electron-withdrawing nature of the pyridine ring and the methyl carboxylate group in "this compound" can influence its reactivity compared to the electron-rich benzene ring of o-phenylenediamine.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the cyclocondensation of diamines with aldehydes and carboxylic acids, common methods for forming the imidazole ring. Data for 2,3-diaminopyridine is included as a close structural analog to "this compound" to provide a reasonable performance expectation.
Table 1: Cyclocondensation of Diamines with Aromatic Aldehydes
| Diamine | Aldehyde | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,3-Diaminopyridine | Substituted Aryl Aldehydes | Water | Thermal | - | 83-87 | [1] |
| o-Phenylenediamine | Benzaldehyde | NH₄Cl / CHCl₃ | Room Temp. | 4 | 40 | |
| o-Phenylenediamine | Various Aromatic Aldehydes | p-TsOH / DMF | 80 | 2-3 | High | |
| o-Phenylenediamine | Various Aromatic Aldehydes | LaCl₃ / Acetonitrile | Room Temp. | - | Good | |
| o-Phenylenediamine | 4-Chlorobenzaldehyde | tert-Butyl nitrite / THF | 25 | 0.5 | 80 |
Table 2: Cyclocondensation of Diamines with Carboxylic Acids
| Diamine | Carboxylic Acid | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,3-Diaminopyridine | Various Carboxylic Acids | Polyphosphoric Acid (PPA) | Elevated | - | ~75 | [1] |
| o-Phenylenediamine | Formic Acid | None | Reflux | 2 | Good | |
| o-Phenylenediamine | Various Aromatic Acids | NH₄Cl | 80-90 | - | Moderate to Good | |
| o-Phenylenediamine | Salicylic Acid, Acetic Acid, Butanoic Acid | p-TsOH / Toluene | Reflux | 2-3 | High |
Experimental Protocols
Detailed methodologies for key cyclization reactions are provided below.
Protocol 1: Synthesis of 2-Substituted Imidazo[4,5-b]pyridines from 2,3-Diaminopyridine and Aldehydes
This protocol is based on the air-oxidative cyclocondensation in water.[1]
Materials:
-
2,3-Diaminopyridine
-
Substituted Aromatic Aldehyde
-
Water
Procedure:
-
A mixture of 2,3-diaminopyridine (1 mmol) and the substituted aryl aldehyde (1 mmol) is heated in water.
-
The reaction is monitored for completion.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The solid product is washed with water and dried to afford the desired 1H-imidazo[4,5-b]pyridine derivative.
Protocol 2: Synthesis of 2-Substituted Benzimidazoles from o-Phenylenediamine and Aldehydes using Ammonium Chloride
Materials:
-
o-Phenylenediamine
-
Benzaldehyde
-
Ammonium Chloride (NH₄Cl)
-
Chloroform (CHCl₃)
Procedure:
-
To a stirred solution of o-phenylenediamine (1 mmol) and NH₄Cl (4 mmol) in CHCl₃ (5 ml), add benzaldehyde (1 mmol).
-
Continue stirring at room temperature for four hours.
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, the product can be isolated by standard work-up procedures.
Protocol 3: Synthesis of Benzimidazole from o-Phenylenediamine and Formic Acid
Materials:
-
o-Phenylenediamine
-
Formic Acid (90%)
-
10% Sodium Hydroxide (NaOH) solution
-
Decolorizing Charcoal
Procedure:
-
In a round-bottomed flask, place 5.4 g of o-phenylenediamine and 4 ml of formic acid.
-
Reflux the mixture on a water bath for 2 hours.
-
Cool the reaction mixture and slowly add 10% NaOH solution with constant stirring until the mixture is just alkaline to litmus paper.
-
Filter the crude product using a vacuum pump, wash with ice-cold water, and drain well.
-
For recrystallization, dissolve the crude product in 400 ml of boiling water, add 2 g of decolorizing charcoal, and digest for 15 minutes.
-
Filter the hot solution rapidly through a preheated Buchner funnel under vacuum and wash with cool water.
-
Cool the filtrate to 10°C to precipitate the benzimidazole product.
-
Filter the purified product, wash with cold water, and dry at 100°C.
Visualizing Reaction Pathways
The following diagrams illustrate the general workflows for the synthesis of imidazo[4,5-b]pyridines and benzimidazoles.
References
Cross-Validation of Analytical Methods for the Characterization of Methyl 5,6-diaminonicotinate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of principal analytical methodologies for the robust characterization and quantification of Methyl 5,6-diaminonicotinate. In the absence of a standardized, publicly available validated method for this specific analyte, this document outlines representative methods for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The presented protocols and performance data are based on established methods for structurally similar compounds, such as aminopyridines and other aromatic amines, and serve as a comprehensive starting point for method development and validation in accordance with ICH guidelines.
Comparative Analysis of Analytical Methods
The selection of an optimal analytical technique for this compound is contingent upon the specific requirements of the analysis, including desired sensitivity, selectivity, and the nature of the sample matrix. HPLC-UV is a widely accessible and robust technique suitable for routine purity assessments and content uniformity. LC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level quantification and impurity profiling. GC-MS, while potentially requiring derivatization for this polar analyte, provides excellent separation efficiency and is a powerful tool for the identification of volatile and semi-volatile impurities.
Table 1: Performance Comparison of Representative Analytical Methods for this compound Characterization
| Parameter | HPLC-UV (Representative) | LC-MS/MS (Representative) | GC-MS (with Derivatization - Representative) |
| Linearity (R²) | >0.999 | >0.999 | >0.995 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 90 - 110% |
| Precision (%RSD) | < 2.0% | < 5.0% | < 10.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 ng/mL | ~1 ng/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.05 ng/mL | ~5 ng/mL |
| Primary Applications | Purity, Assay, Content Uniformity | Impurity Profiling, Bioanalysis | Volatile Impurities, Trace Analysis |
Experimental Protocols
The following sections detail the representative experimental methodologies for each analytical technique. It is imperative to note that these protocols are starting points and will require optimization and full validation for the specific application and instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This stability-indicating HPLC method is designed for the quantification of this compound and the separation of its potential degradation products.
Instrumentation and Conditions:
-
Chromatographic System: Agilent 1260 Infinity II LC System or equivalent, equipped with a Diode Array Detector (DAD).
-
Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 5% B
-
5-20 min: 5% to 60% B
-
20-25 min: 60% B
-
25-26 min: 60% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh a sample containing approximately 25 mg of this compound, dissolve it in the diluent in a 25 mL volumetric flask, and sonicate if necessary to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.
Forced Degradation Studies: To ensure the stability-indicating nature of the method, forced degradation studies should be performed. This involves subjecting the sample to stress conditions such as acid and base hydrolysis, oxidation, and thermal and photolytic stress to generate potential degradation products.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and selectivity for the trace-level quantification of this compound, which is particularly useful for impurity analysis and pharmacokinetic studies.
Instrumentation and Conditions:
-
Chromatographic System: Agilent 1290 Infinity II LC System or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent, equipped with an Electrospray Ionization (ESI) source.
-
Column: Waters Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
-
0-1 min: 2% B
-
1-5 min: 2% to 80% B
-
5-6 min: 80% B
-
6-6.1 min: 80% to 2% B
-
6.1-8 min: 2% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: ESI Positive
-
MRM Transitions: To be determined by infusing a standard solution of this compound. A plausible transition would be from the protonated molecular ion [M+H]+ to a characteristic product ion.
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Prepare as described for the HPLC-UV method.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution to concentrations ranging from 0.1 ng/mL to 100 ng/mL.
-
Sample Solution: Prepare as described for the HPLC-UV method, with further dilution as necessary to fall within the calibration range.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the polar nature and low volatility of this compound, derivatization is likely necessary for GC-MS analysis. Silylation is a common derivatization technique for compounds with active hydrogens.
Instrumentation and Conditions:
-
Chromatographic System: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C (Splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp: 15°C/min to 300°C.
-
Hold: 10 min at 300°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-500 m/z.
Derivatization, Standard, and Sample Preparation:
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Standard Preparation: a. Accurately weigh approximately 5 mg of this compound reference standard into a reaction vial. b. Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 500 µL of the derivatization reagent. c. Seal the vial and heat at 70°C for 30 minutes. d. Cool to room temperature and prepare a series of dilutions in the solvent for the calibration curve.
-
Sample Preparation: a. Accurately weigh a sample containing approximately 5 mg of this compound into a reaction vial. b. Follow the same derivatization procedure as for the standard.
Visualized Workflows
The following diagrams illustrate the generalized experimental workflows for the analytical methods described.
Caption: A typical experimental workflow for HPLC-UV analysis.
Caption: A generalized experimental workflow for LC-MS/MS analysis.
Caption: An overview of the experimental workflow for GC-MS analysis.
Safety Operating Guide
Proper Disposal of Methyl 5,6-diaminonicotinate: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the proper disposal of Methyl 5,6-diaminonicotinate (CAS No: 104685-76-9), tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is essential to mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). The compound is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1]
-
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory to prevent skin contact.
-
Eye Protection: Chemical safety goggles and a face shield must be worn.
-
Body Protection: A laboratory coat is required. For tasks with a risk of splashing, a chemical-resistant apron should also be worn.
-
Respiratory Protection: All handling should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.
-
-
Spill Response:
-
In case of a small spill, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area and equipment by scrubbing with alcohol.[1]
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all local, state, and federal regulations. The primary directive is to dispose of the contents and container in accordance with local regulations.[1] The following procedures provide a framework for compliant disposal.
Step 1: Waste Identification and Segregation
-
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.
-
Segregate this waste stream from other chemical wastes, particularly strong oxidizing agents and acids, to prevent potentially hazardous reactions.
Step 2: In-Lab Treatment for Small Quantities (Under 10g)
For small quantities of this compound, in-laboratory degradation can be performed to render the waste less hazardous before final disposal. This should only be carried out by trained personnel in a controlled environment.
Experimental Protocol: Degradation via Oxidation
This procedure utilizes acidified potassium permanganate to degrade the aromatic amine structure.[1]
-
Preparation: In a fume hood, prepare a 10% solution of this compound in water. If the compound is not fully soluble, create a suspension. Place the beaker in an ice bath to manage any exothermic reactions.
-
Acidification: Slowly add a 3M solution of sulfuric acid to the this compound solution/suspension while stirring, until the pH is approximately 2.
-
Oxidation: While continuing to stir and cool the solution, slowly add a 10% solution of potassium permanganate. A brown precipitate of manganese dioxide will form. Continue adding the permanganate solution until a purple color persists for at least one hour, indicating an excess of permanganate and complete oxidation.
-
Neutralization: Slowly add a saturated solution of sodium bisulfite until the purple color and the brown precipitate disappear. This step reduces the excess permanganate and manganese dioxide.
-
Final pH Adjustment: Check the pH of the final solution. Neutralize it to a pH between 6.0 and 8.0 by adding a 1M solution of sodium hydroxide or hydrochloric acid as needed.
-
Disposal of Treated Solution: The resulting neutralized solution, if free of other hazardous materials, may be suitable for drain disposal with copious amounts of water, subject to local regulations. Always confirm with your institution's EHS department before drain disposal.
Step 3: Collection and Storage of Untreated Waste
For larger quantities or when in-lab treatment is not feasible, the waste must be collected for disposal by a licensed professional service.
-
Containerization: Use a dedicated, properly labeled, and sealed container for the waste. The container must be compatible with the chemical.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound," its CAS number (104685-76-9), and the associated hazards (Harmful, Irritant).
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.
Step 4: Final Disposal
-
Engage a Licensed Waste Disposal Service: Contact your institution's EHS department or a certified hazardous waste disposal company to arrange for pickup and proper disposal.
-
Recommended Disposal Method: For nitrogen-containing heterocyclic compounds like this compound, chemical incineration is a common and effective disposal method. Thermal decomposition typically begins above 250°C, with complete oxidation occurring at higher temperatures.[2][3]
-
Documentation: Maintain detailed records of all waste disposal activities, including the date, quantity of waste, and the name of the disposal company, as required by regulations.
Quantitative Data for Disposal
The following table summarizes key parameters relevant to the disposal of this compound. Specific limits can vary based on local regulations.
| Parameter | Guideline/Value | Rationale/Comments |
| Waste Classification | Hazardous Waste | Based on GHS hazard statements H302, H312, H315, H319, H332, H335 (Harmful, Irritant).[1] |
| In-Lab Treatment pH | 6.0 - 8.0 | Standard range for neutralized aqueous waste before considering drain disposal. |
| Recommended Final Disposal | Incineration | A common method for organic chemical waste, ensuring complete destruction. |
| Incineration Temperature | >850°C | Typical temperature range for the incineration of hazardous organic compounds to ensure complete combustion. |
| Landfill Disposal | Not Recommended | Direct landfilling of untreated organic chemical waste is generally prohibited. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Methyl 5,6-diaminonicotinate
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Methyl 5,6-diaminonicotinate, including detailed personal protective equipment (PPE) protocols, operational plans, and disposal instructions to foster a secure laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled.[1] It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[1] Adherence to strict PPE protocols is mandatory to mitigate these risks.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be equipped with side-shields to protect against splashes.[1] |
| Hand Protection | Protective Gloves | Impervious chemical-resistant gloves (e.g., nitrile, neoprene) are required.[1] |
| Body Protection | Impervious Clothing | A lab coat or chemical-resistant suit should be worn to prevent skin contact.[1] |
| Respiratory Protection | Respirator | Use a suitable respirator when ventilation is inadequate or when handling large quantities to avoid inhaling dust.[1] |
Operational Workflow for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination. The following workflow outlines the key steps from preparation to disposal.
Caption: Operational workflow for safely handling this compound.
Experimental Protocols
Preparation:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[1][2]
-
PPE: Before handling the compound, all required personal protective equipment as detailed in Table 1 must be worn.
-
Emergency Equipment: Ensure that an eye-wash station and safety shower are readily accessible.[1]
Handling and Weighing:
-
Avoid Dust Formation: Handle the solid compound carefully to avoid generating dust.[1][3]
-
Weighing: If possible, weigh the substance within the fume hood. If a balance must be used outside the hood, tare a sealed container, add the powder inside the hood, and then re-seal it before weighing.
-
Utensils: Use dedicated spatulas and weighing boats.
Experimentation:
-
Closed Systems: Whenever feasible, use closed systems to minimize the risk of aerosol formation.
-
Solvent Addition: When dissolving the solid, add the solvent slowly to prevent splashing.
-
Monitoring: Continuously monitor the experiment for any signs of unexpected reactions.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations.[1] |
| Contaminated Labware (gloves, weigh boats, etc.) | Place in a designated, sealed hazardous waste bag or container. |
| Empty Containers | Rinse thoroughly with a suitable solvent in a fume hood. The rinsate should be collected and disposed of as hazardous waste. |
| Spills | For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the area with a suitable solvent.[3] For large spills, evacuate the area and follow emergency procedures. |
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
Table 3: Emergency Response
| Incident | Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[1] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1] |
| Spill | Evacuate non-essential personnel. Wearing appropriate PPE, contain and clean up the spill using absorbent materials. Prevent the spill from entering drains. |
By adhering to these safety protocols and operational plans, researchers can significantly minimize the risks associated with handling this compound, ensuring a safe and productive laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
